molecular formula C10H11NO4 B1401156 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid CAS No. 1343106-79-5

2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Cat. No.: B1401156
CAS No.: 1343106-79-5
M. Wt: 209.2 g/mol
InChI Key: PTPZBZUBUFMSQH-UHFFFAOYSA-N
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Description

2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(oxolan-3-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-10(13)8-2-1-4-11-9(8)15-7-3-5-14-6-7/h1-2,4,7H,3,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPZBZUBUFMSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid. This molecule incorporates two key pharmacophores: the nicotinic acid backbone, a well-established motif in medicinal chemistry, and a tetrahydrofuran (THF) moiety, which is increasingly recognized for its favorable influence on pharmacokinetic properties.[1][2][3] While specific literature on this exact compound is sparse, this guide synthesizes established principles of organic chemistry and medicinal chemistry to provide a robust theoretical framework for its study and utilization. We will delve into a proposed synthetic route, predict its physicochemical and spectroscopic properties, and explore its potential as a novel therapeutic agent.

Introduction: The Rationale for a Novel Nicotinic Acid Derivative

Nicotinic acid, or niacin (Vitamin B3), and its derivatives are a cornerstone in the treatment of dyslipidemia and have a broad spectrum of pharmacological activities.[4][5][6][7] The pyridine-3-carboxylic acid structure is a versatile scaffold that allows for extensive chemical modification to modulate its biological effects.[8][9][10] The introduction of a substituent at the 2-position can significantly alter the electronic and steric properties of the molecule, influencing its receptor binding and metabolic stability.

The tetrahydrofuran (THF) ring is a prevalent feature in numerous natural products and FDA-approved drugs.[1][2][3][11] Its inclusion in a molecule can enhance solubility, improve metabolic stability, and provide a three-dimensional structure that can lead to more specific interactions with biological targets.[12] The combination of the nicotinic acid core with a THF ether linkage at the 2-position in This compound presents an intriguing candidate for drug discovery, potentially offering a modified pharmacokinetic profile and novel biological activities.

Proposed Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through a nucleophilic aromatic substitution (SNAr) reaction, a common method for the preparation of 2-alkoxynicotinic acid derivatives.[13]

Synthetic Workflow

The proposed synthetic route involves a two-step process starting from commercially available 2-chloronicotinic acid and (R)- or (S)-3-hydroxytetrahydrofuran.

Synthetic Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Saponification 2-Chloronicotinic_acid 2-Chloronicotinic acid Reaction_1 SNAr Reaction 2-Chloronicotinic_acid->Reaction_1 3-Hydroxytetrahydrofuran 3-Hydroxytetrahydrofuran 3-Hydroxytetrahydrofuran->Reaction_1 Base Base (e.g., NaH, K2CO3) Base->Reaction_1 Solvent Solvent (e.g., DMF, THF) Solvent->Reaction_1 Intermediate_ester Intermediate Ester Reaction_2 Hydrolysis Intermediate_ester->Reaction_2 Reaction_1->Intermediate_ester Base_hydrolysis Base (e.g., NaOH, LiOH) Base_hydrolysis->Reaction_2 Solvent_hydrolysis Solvent (e.g., H2O/MeOH) Solvent_hydrolysis->Reaction_2 Final_Product This compound Acid_workup Acidic Work-up Acid_workup->Final_Product Salt_intermediate Salt_intermediate Reaction_2->Salt_intermediate Sodium nicotinate salt Salt_intermediate->Acid_workup

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the intermediate ester

  • To a solution of 3-hydroxytetrahydrofuran (1.1 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Stir the resulting suspension at room temperature for 30 minutes to form the corresponding alkoxide.

  • Add a solution of 2-chloronicotinic acid (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the intermediate ester.

Step 2: Saponification to the final product

  • Dissolve the intermediate ester in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 with a suitable acid (e.g., 1M HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical and spectroscopic properties of this compound. These are theoretical values based on the known properties of nicotinic acid and tetrahydrofuran derivatives.[5][14][15]

PropertyPredicted Value
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Appearance White to off-white solid
Melting Point 150-170 °C (estimated)
Solubility Soluble in polar organic solvents (DMSO, MeOH), sparingly soluble in water
pKa 4.0 - 5.0 (for the carboxylic acid)
¹H NMR (DMSO-d6, 400 MHz) δ 8.2-8.4 (m, 2H, pyridine), 7.2-7.4 (m, 1H, pyridine), 5.1-5.3 (m, 1H, O-CH-THF), 3.7-4.0 (m, 4H, THF), 2.0-2.3 (m, 2H, THF)
¹³C NMR (DMSO-d6, 100 MHz) δ 165-167 (C=O), 160-162 (C-O pyridine), 150-152 (N=C-H), 140-142 (C-H pyridine), 120-122 (C-COOH), 115-117 (C-H pyridine), 78-80 (O-CH THF), 68-70 (O-CH2 THF), 30-32 (CH2 THF)
IR (KBr, cm⁻¹) 3300-2500 (O-H stretch, carboxylic acid), 2950-2850 (C-H stretch), 1700-1720 (C=O stretch), 1600-1580 (C=C, C=N stretch), 1250-1200 (C-O stretch, ether)
Mass Spectrometry (ESI-) m/z 208.06 [M-H]⁻

Potential Applications and Future Directions

The unique structural combination of a nicotinic acid core and a tetrahydrofuran moiety suggests several potential therapeutic applications for this compound.

Cardiovascular and Metabolic Diseases

Building upon the well-established lipid-modifying effects of nicotinic acid, this derivative could offer an improved therapeutic window.[4][6][7] The THF group may modulate the interaction with the nicotinic acid receptor (GPR109A), potentially reducing the flushing effect that often limits patient compliance.[6] Furthermore, the altered pharmacokinetic profile could lead to a more sustained therapeutic effect on HDL, LDL, and triglyceride levels.

Oncology

Nicotinic acid derivatives have been investigated as inhibitors of hypoxia-inducible factor (HIF)-1α, a key target in cancer therapy.[16] The unique stereochemistry and polarity of the THF ring could lead to novel interactions within the binding pocket of HIF-1α or other cancer-related targets.

Neurological Disorders

The role of nicotinic acid in neuronal health is an active area of research.[17] The blood-brain barrier permeability of this novel derivative should be investigated, as the THF moiety may facilitate its entry into the central nervous system, opening up possibilities for the treatment of neurodegenerative diseases.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis, characterization, and potential therapeutic exploration. The convergence of the well-regarded nicotinic acid scaffold with the favorable properties of the tetrahydrofuran ring warrants further investigation by researchers in medicinal chemistry and drug development. The proposed synthetic route is robust and relies on well-established chemical transformations, making the compound accessible for further study. Future research should focus on the stereoselective synthesis of the (R) and (S) enantiomers to probe the impact of stereochemistry on biological activity.

References

  • Abdel-Wahab, B. F., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available at: [Link]

  • Chen, X., et al. (2022). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. Available at: [Link]

  • R Discovery. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. Available at: [Link]

  • Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]

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  • PubMed. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Available at: [Link]

  • Guangzhou Kangyang Chemical Co., Ltd. (n.d.). Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Guangzhou Kangyang Chemical Co., Ltd. Available at: [Link]

  • Fernández-Peña, L., et al. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC - NIH. Available at: [Link]

  • ResearchGate. (2013). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. Available at: [Link]

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  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid. PubChem. Available at: [Link]

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  • ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]

  • MDPI. (2020). Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. MDPI. Available at: [Link]

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  • PubMed. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. PubMed. Available at: [Link]

  • ResearchGate. (2010). Aerial oxidation of tetrahydrofuran to 2-hydroxotetrahydrofuran in the presence of a trimeric CuI complex [Cu3L3] (HL = tBuNHC(S)NHP(S)(OiPr)2) and trapping of the unstable product at recrystallization. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid (CAS 1343106-79-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry. While specific research on this molecule is limited, this document synthesizes information on its core components—the nicotinic acid scaffold and the tetrahydrofuran moiety—to project its physicochemical properties, propose a viable synthetic route, and outline potential therapeutic applications. This guide serves as a foundational resource for researchers investigating novel nicotinic acid derivatives in drug discovery and development.

Introduction: The Strategic Combination of Nicotinic Acid and Tetrahydrofuran

Nicotinic acid, or vitamin B3, and its derivatives are established pharmacophores with a broad spectrum of biological activities, including roles in treating hyperlipidemia and pellagra.[1][2] The pyridine ring of nicotinic acid offers a versatile platform for chemical modification, leading to the development of novel therapeutic agents with applications in oncology, infectious diseases, and inflammation.[3][4]

The tetrahydrofuran (THF) ring is a prevalent structural motif in numerous natural products and FDA-approved drugs.[5] Its inclusion in a molecule can enhance pharmacological properties by improving aqueous solubility, metabolic stability, and target binding affinity through hydrogen bond interactions.[6][7] The incorporation of a THF moiety can favorably modulate a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] The strategic combination of these two scaffolds in this compound suggests a molecule with potential for novel biological activity and favorable pharmacokinetic properties.

Physicochemical Properties and Structural Analysis

Based on its constituent parts, the physicochemical properties of this compound can be predicted. These estimations are crucial for designing experimental protocols, including reaction conditions and analytical methods.

PropertyPredicted Value/CharacteristicSource/Rationale
CAS Number 1343106-79-5Chemical Abstract Service
Molecular Formula C₁₀H₁₁NO₄Derived from structure
Molecular Weight 209.2 g/mol [8]
Appearance Likely a white to off-white solidGeneral characteristic of similar organic acids
Solubility Expected to have moderate aqueous solubility and solubility in polar organic solvents like DMSO, DMF, and methanol.Presence of carboxylic acid, ether, and pyridine functionalities.
pKa The carboxylic acid proton is expected to have a pKa around 4-5, and the pyridine nitrogen a pKa around 2-3.Based on nicotinic acid and its derivatives.[2]

Structural Features:

  • Nicotinic Acid Core: Provides a rigid scaffold and potential for various biological interactions. The carboxylic acid group can act as a hydrogen bond donor and acceptor, and the pyridine nitrogen can be protonated.

  • Tetrahydrofuran Moiety: Introduces a flexible, polar ether group. The oxygen atom can act as a hydrogen bond acceptor, potentially enhancing binding to biological targets.[6]

  • Ether Linkage: Connects the two core structures, providing a degree of rotational freedom.

Synthesis_Pathway reagent1 2-Chloronicotinic Acid product This compound reagent1->product reagent2 Tetrahydrofuran-3-ol intermediate Sodium or Potassium 3-tetrahydrofuranoxide reagent2->intermediate Deprotonation base Strong Base (e.g., NaH, KH) solvent Polar Aprotic Solvent (e.g., DMF, DMSO) intermediate->product SN2 Attack workup Aqueous Workup & Purification product->workup Isolation

Caption: Proposed Williamson Ether Synthesis for the target molecule.

Detailed Experimental Protocol (Proposed):
  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tetrahydrofuran-3-ol (1.1 equivalents) to a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). [9]Cool the solution to 0 °C in an ice bath. Carefully add a strong base, such as sodium hydride (NaH, 1.2 equivalents) or potassium hydride (KH), portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-chloronicotinic acid (1.0 equivalent) dissolved in a minimal amount of the same solvent. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Acidify the aqueous solution to a pH of approximately 4-5 with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid. Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Spectroscopy Signals corresponding to the protons on the pyridine ring (typically in the δ 7.0-9.0 ppm region) and the tetrahydrofuran ring (typically in the δ 2.0-4.5 ppm region). The carboxylic acid proton will likely appear as a broad singlet at δ 10-13 ppm. [2][10][11]
¹³C NMR Spectroscopy Resonances for the carbons of the pyridine ring (δ 120-160 ppm), the tetrahydrofuran ring (δ 25-80 ppm), and the carboxyl carbon (δ 165-175 ppm).
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (209.2 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-O stretches of the ether and carboxylic acid (~1000-1300 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Therapeutic Applications and Biological Evaluation

The unique structural combination of a nicotinic acid core and a tetrahydrofuran moiety suggests several potential therapeutic applications for this compound.

Potential Therapeutic Areas:
  • Anticancer Activity: Nicotinic acid derivatives have shown promise as anticancer agents. [5]The tetrahydrofuran ring is also present in several anticancer drugs. [12]Therefore, this compound could be screened for its cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Certain nicotinic acid derivatives exhibit anti-inflammatory properties through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes. [4][13]* Antimicrobial and Antifungal Activity: The nicotinic acid scaffold is a key component of some antimicrobial and antifungal agents. [14][15]* Neurological Disorders: Nicotinic acid and its derivatives have been investigated for their potential neuroprotective effects.

Proposed Biological Screening Workflow:

Biological_Screening start Synthesized Compound in_vitro In Vitro Assays start->in_vitro cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) in_vitro->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) in_vitro->anti_inflammatory antimicrobial Antimicrobial Screening (e.g., MIC Determination) in_vitro->antimicrobial in_vivo In Vivo Models (if promising in vitro results) cytotoxicity->in_vivo anti_inflammatory->in_vivo antimicrobial->in_vivo adme ADME/Tox Studies in_vivo->adme lead_optimization Lead Optimization adme->lead_optimization

Caption: A workflow for the biological evaluation of the target compound.

Representative Experimental Protocols:

  • MTT Assay for Cytotoxicity: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates. After 24 hours, cells are treated with varying concentrations of the test compound for 48-72 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability. [14]

  • COX Inhibition Assay: The ability of the compound to inhibit COX-1 and COX-2 enzymes can be assessed using commercially available assay kits. These assays typically measure the peroxidase activity of the enzymes in the presence of the test compound.

  • Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity can be determined by the broth microdilution method. The compound is serially diluted in a 96-well plate containing microbial growth medium. A standardized inoculum of the test microorganism is added, and the plates are incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

This compound represents a promising, yet underexplored, molecule for drug discovery. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on the established roles of its constituent nicotinic acid and tetrahydrofuran moieties. The proposed synthetic route via Williamson ether synthesis is a practical approach for obtaining this compound for further investigation. The outlined screening cascade offers a starting point for elucidating its potential therapeutic value in areas such as oncology, inflammation, and infectious diseases. This document is intended to serve as a catalyst for future research into this and related novel chemical entities.

References

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.
  • Abdel-Maksoud, M. S., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136.
  • Szymańska, E., et al. (2022).
  • Monika, et al. (2023). Biotransformation of 3-cyanopyridine to nicotinic acid using whole-cell nitrilase of Gordonia terrae mutant MN12. ResearchGate. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Medicinal Chemistry Research, 30(5), 1047-1062.
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  • Li, Q., et al. (2019). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1147-1154.
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  • El-Sayed, M. A., et al. (2010). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(9), 509-518.
  • Tichkule, R. B., et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 4(12), 1539-1560.
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  • Foroozandeh, M., et al. (2018). A Quadrupole-Central-Transition 17O NMR Study of Nicotinamide: Experimental Evidence of Cross-Correlation between Second-Order Quadrupolar Interaction and Magnetic Shielding Anisotropy. The Journal of Physical Chemistry B, 122(22), 5943-5951.
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Sources

A Comprehensive Technical Guide to the Synthesis of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid is a pivotal heterocyclic intermediate, recognized for its role as a key building block in the synthesis of complex pharmaceutical agents. Notably, it is a precursor in the development of cannabinoid-1 receptor (CB1R) inverse agonists, such as Taranabant, which have been investigated for the treatment of obesity.[1][2] This guide provides an in-depth technical analysis of the primary synthetic routes to this target molecule, designed for researchers, medicinal chemists, and process development scientists. We will dissect two robust and widely applicable synthetic strategies: the Williamson Ether Synthesis and the Mitsunobu Reaction. The discussion emphasizes the mechanistic rationale behind each pathway, provides detailed experimental protocols, and offers a comparative analysis to guide the selection of the most appropriate method based on laboratory or industrial-scale requirements, including stereochemical control, yield, and process scalability.

Introduction: Significance and Synthetic Overview

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry.[3][4] The introduction of an ether linkage at the 2-position of the pyridine ring, particularly with a chiral auxiliary like tetrahydrofuran-3-ol, generates a molecule with significant potential for creating structurally complex and pharmacologically active compounds. The resulting ether, this compound, combines the electronic properties of the pyridine-3-carboxylic acid moiety with the stereochemical and conformational attributes of the tetrahydrofuran ring. This combination has proven effective in designing molecules that target complex biological systems.[5][6]

The synthesis of this aryl ether can be approached through two primary, mechanistically distinct pathways:

  • Williamson Ether Synthesis: A classic and reliable SNAr (Nucleophilic Aromatic Substitution) reaction involving the displacement of a halide from an activated pyridine ring by an alkoxide.

  • Mitsunobu Reaction: A powerful redox-condensation reaction that facilitates the coupling of an alcohol with a nucleophile, in this case, a hydroxynicotinic acid, under mild conditions and with predictable stereochemistry.

This guide will explore both methodologies in detail, providing the necessary scientific grounding for their successful implementation.

Part 1: Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[7][8] In the context of our target molecule, this involves an SNAr reaction, where the electron-deficient pyridine ring is activated towards nucleophilic attack.

Mechanistic Rationale

The reaction proceeds via the attack of the tetrahydrofuran-3-alkoxide on the C2 position of a 2-halonicotinic acid derivative. The pyridine nitrogen and the adjacent carboxyl group act as electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer-like complex) and facilitate the displacement of the halide leaving group.[9] For optimal reactivity and to avoid potential side reactions with the carboxylic acid moiety, the synthesis is typically performed on the corresponding ester (e.g., methyl or ethyl nicotinate), followed by a final hydrolysis step.

The choice of a primary or secondary alkyl halide is crucial for the success of a standard Williamson ether synthesis to avoid elimination reactions.[8][10] However, in this SNAr variation, the aromatic nature of the electrophile precludes E2 elimination, making it a highly effective strategy.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SNAr Reaction cluster_2 Step 3: Saponification THF_OH Tetrahydrofuran-3-ol Base NaH or KH Solvent: THF/DMF THF_OH->Base Deprotonation Alkoxide Tetrahydrofuran-3-alkoxide Base->Alkoxide Chloro_Nic 2-Chloronicotinate Ester Alkoxide->Chloro_Nic Nucleophilic Attack Product_Ester Product Ester Chloro_Nic->Product_Ester Heat (Δ) Hydrolysis NaOH or KOH Solvent: MeOH/H₂O Product_Ester->Hydrolysis Hydrolysis Final_Product This compound Hydrolysis->Final_Product Mitsunobu_Reaction cluster_0 Step 1: Reagent Adduct Formation cluster_1 Step 2: Activation & SN2 Reaction cluster_2 Step 3: Workup & Saponification Reagents 2-Hydroxynicotinate Ester + Tetrahydrofuran-3-ol + PPh₃ Solvent: THF DIAD DIAD or DEAD (added dropwise at 0 °C) Reagents->DIAD Reaction Initiation Product_Ester Product Ester + TPPO + Reduced DIAD DIAD->Product_Ester Workup Purification (Chromatography) Product_Ester->Workup Saponification Saponification (NaOH, MeOH/H₂O) Workup->Saponification Final_Product This compound Saponification->Final_Product

Sources

A Technical Guide to the Structure Elucidation of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of 2-((tetrahydrofuran-3-yl)oxy)nicotinic acid, a key intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind each analytical choice. It integrates High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. By following the described workflows and data interpretation principles, scientists can achieve unambiguous confirmation of the compound's molecular formula, functional groups, and atomic connectivity.

Introduction

The compound this compound is a heterocyclic molecule incorporating a pyridine ring, a carboxylic acid, and a tetrahydrofuran (THF) ether substituent. Its role as a precursor in the synthesis of advanced pharmaceutical agents necessitates a robust and verifiable method for confirming its chemical structure.[1] In drug development, absolute certainty in the structure of intermediates is critical to ensure the identity and purity of the final active pharmaceutical ingredient (API).

This guide presents a systematic and self-validating approach to elucidating the structure of this specific molecule. The workflow is designed to build a conclusive structural argument, starting from the elemental composition and progressively defining the intricate connectivity of the atoms.

Foundational Analysis: Molecular Formula and Unsaturation

The first and most critical step is to determine the exact molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement of the parent ion, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition from a list of possible formulas generated by specialized software. For this compound, the expected molecular formula is C₁₀H₁₁NO₄.

Predicted HRMS Data:

  • Formula: C₁₀H₁₁NO₄

  • Exact Mass: 209.0688

  • Observed Ion (e.g., [M+H]⁺): 210.0761

A measured mass that matches this theoretical value within a narrow tolerance (e.g., ±0.0005 Da) provides strong evidence for the proposed elemental composition.

Degree of Unsaturation (DoU)

Once the molecular formula (C₁₀H₁₁NO₄) is confirmed, the Degree of Unsaturation (DoU) can be calculated to infer the number of rings and/or multiple bonds.

  • Formula: DoU = C + 1 - (H/2) + (N/2)

  • Calculation: DoU = 10 + 1 - (11/2) + (1/2) = 6

A DoU of 6 is consistent with the proposed structure:

  • Pyridine Ring: 1 ring + 3 double bonds = 4 degrees of unsaturation

  • Carboxylic Acid (C=O): 1 double bond = 1 degree of unsaturation

  • Tetrahydrofuran Ring: 1 ring = 1 degree of unsaturation

  • Total: 4 + 1 + 1 = 6

This calculation provides the first piece of structural validation, confirming the presence of the expected ring and double bond systems.

Functional Group Identification: Infrared (IR) Spectroscopy

Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

The spectrum of this compound is expected to show distinct absorption bands corresponding to its carboxylic acid, aromatic ether, and pyridine components.

Table 1: Predicted Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO–H stretch3300–2500Very broad, strong
Aromatic C–HC–H stretch3100–3000Sharp, medium
Aliphatic C–HC–H stretch3000–2850Sharp, medium
Carboxylic AcidC=O stretch1730–1700Intense, sharp
Pyridine RingC=C & C=N stretch1600–1450Medium to strong (multiple bands)
Aromatic EtherC–O stretch (Aryl-O)1270–1230Strong
Aliphatic EtherC–O stretch (Alkyl-O)1150–1085Strong
Carboxylic AcidO–H bend960–900Broad, medium

The simultaneous presence of a very broad O–H stretch, an intense carbonyl (C=O) peak, and strong C–O ether bands would provide compelling evidence for the proposed functional groups.[2][3][4][5]

Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Proton Environment Analysis

Rationale: The ¹H NMR spectrum reveals the number of distinct proton environments, their relative abundance (integration), and their proximity to other protons (spin-spin splitting).

Table 2: Predicted ¹H NMR Data (in CDCl₃, ~500 MHz)

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-6'~8.2-8.4dd1HDeshielded by adjacent N and C=O group.
H-4'~8.1-8.3dd1HDeshielded by adjacent N and deshielding effect of C=O.
H-5'~7.2-7.4dd1HShielded relative to H-4' and H-6'.
H-3~5.0-5.2m1HDeshielded by two adjacent oxygen atoms (ether and ring).
H-2α/β, H-5α/β~3.8-4.2m4HDiastereotopic protons adjacent to the ring oxygen.
H-4α/β~2.1-2.4m2HAliphatic protons, less deshielded.
COOH~10-13br s1HAcidic proton, broad signal, may exchange with D₂O.

Note: 'dd' = doublet of doublets, 'm' = multiplet, 'br s' = broad singlet. Chemical shifts are estimates and can be influenced by solvent and concentration.[6][7][8][9]

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Rationale: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, ~125 MHz)

Carbon LabelChemical Shift (δ, ppm)Rationale
C-3' (C=O)~165-170Carboxylic acid carbonyl carbon.
C-2'~160-165Aromatic carbon attached to two heteroatoms (N and O).
C-6'~150-155Aromatic carbon adjacent to nitrogen.
C-4'~140-145Aromatic carbon deshielded by nitrogen.
C-5'~115-120Shielded aromatic carbon.
C-3~75-80Carbon attached to two oxygen atoms.
C-2, C-5~65-70Carbons adjacent to the THF ring oxygen.
C-4~30-35Aliphatic carbon in the THF ring.
2D NMR: Unambiguous Connectivity Confirmation

While 1D NMR provides essential clues, 2D NMR experiments are required to definitively piece the molecular puzzle together.

The logical flow of 2D NMR interpretation is crucial for building a self-validating structural argument.

Sources

The Multifaceted Biological Activities of Nicotinic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the diverse biological activities of nicotinic acid (niacin, vitamin B3) derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the established and emerging therapeutic applications of these compounds, their underlying mechanisms of action, and the experimental methodologies used to evaluate their efficacy. We will explore their well-known role in managing dyslipidemia and venture into their promising potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.

The Expanding Therapeutic Landscape of Nicotinic Acid Derivatives

Nicotinic acid has long been a cornerstone in the management of dyslipidemia due to its beneficial effects on lipid profiles.[1][2][3][4] However, the therapeutic potential of its derivatives extends far beyond lipid-lowering, with research uncovering a wide array of pharmacological activities. These derivatives have shown promise in treating a variety of conditions, including pneumonia, kidney diseases, and even Alzheimer's disease.[5] This guide will dissect these activities, providing a granular view of their molecular underpinnings.

Lipid-Lowering Effects: A Deep Dive into the Mechanism

The primary mechanism by which nicotinic acid and its derivatives exert their lipid-lowering effects is through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3] This receptor is predominantly expressed in adipocytes and immune cells.

The GPR109A Signaling Cascade

Activation of GPR109A in adipocytes initiates a signaling cascade that ultimately leads to a reduction in circulating free fatty acids (FFAs). This process is pivotal, as FFAs are the primary substrate for the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL). The key steps in this pathway are outlined below.

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_liver Hepatocyte NA_Deriv Nicotinic Acid Derivative GPR109A GPR109A (HCA2) NA_Deriv->GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates TG Triglycerides HSL->TG Hydrolyzes FFA Free Fatty Acids TG->FFA Release FFA Release FFA->Release FFA_uptake Reduced FFA Uptake Release->FFA_uptake Leads to VLDL_synthesis Reduced VLDL Synthesis FFA_uptake->VLDL_synthesis

Caption: GPR109A signaling pathway in adipocytes.

Experimental Evaluation of Lipid-Lowering Activity

The in vitro assessment of the lipid-lowering potential of nicotinic acid derivatives is crucial for screening and lead optimization. A widely used and reliable model utilizes the human hepatocarcinoma cell line, HepG2.

Experimental Protocol: In Vitro Lipid Accumulation Assay in HepG2 Cells

This protocol is designed to induce lipid accumulation in HepG2 cells and subsequently assess the ability of test compounds to reduce this accumulation.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Oleic acid

  • Oil Red O staining solution

  • Isopropanol

  • Phosphate-Buffered Saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[6]

  • Induction of Lipid Accumulation: Induce lipid accumulation by treating the cells with oleic acid (final concentration 1 mM) for 24 hours.

  • Compound Treatment: Treat the lipid-loaded cells with various concentrations of the nicotinic acid derivatives for another 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known lipid-lowering drug).

  • Oil Red O Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 30 minutes.

    • Wash again with PBS.

    • Stain the intracellular lipid droplets with Oil Red O solution for 30 minutes.

    • Wash excess stain with water.

  • Quantification:

    • Elute the Oil Red O stain from the cells using isopropanol.

    • Measure the absorbance of the eluted stain at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of lipid accumulation inhibition compared to the vehicle control.

Causality behind Experimental Choices: HepG2 cells are chosen as they are a well-established model for studying liver metabolism and lipid regulation. Oleic acid is used to mimic the excess fatty acid conditions that lead to steatosis. Oil Red O is a lipid-soluble dye that specifically stains neutral lipids, providing a quantitative measure of intracellular lipid content.

Anti-inflammatory Properties: Beyond Lipid Regulation

Emerging evidence highlights the significant anti-inflammatory activities of nicotinic acid derivatives.[5][7][8] These effects are, in part, mediated by the GPR109A receptor on immune cells, such as macrophages.

Mechanism of Anti-inflammatory Action

The anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokine production and other inflammatory mediators. One key pathway is the suppression of the NF-κB signaling cascade.

Anti_Inflammatory_Pathway cluster_macrophage Macrophage NA_Deriv Nicotinic Acid Derivative GPR109A GPR109A NA_Deriv->GPR109A Gi Gi GPR109A->Gi Activates IKK IKK Complex Gi->IKK Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes Activates Transcription of

Caption: Anti-inflammatory signaling of nicotinic acid derivatives.

Quantitative Analysis of Anti-inflammatory Efficacy

The anti-inflammatory potency of nicotinic acid derivatives can be quantified by determining their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

DerivativeTargetIC50 (µM)Reference
Compound 4dCOX-20.940 ± 0.05[9]
Compound 6bCOX-20.614 ± 0.03[9]
Celecoxib (Ref.)COX-20.844 ± 0.04[9]

Table 1: In Vitro Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives.

Experimental Evaluation of Anti-inflammatory Activity

A standard method to assess the anti-inflammatory potential of compounds in vitro is the Griess assay, which measures nitrite, a stable product of nitric oxide.

Experimental Protocol: Griess Assay for Nitrite Determination

This protocol details the measurement of nitric oxide production by macrophages, a key indicator of inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the nicotinic acid derivatives for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Quantification: Measure the absorbance at 540 nm.

  • Standard Curve: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

Causality behind Experimental Choices: RAW 264.7 cells are a widely used macrophage model for studying inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these cells. The Griess assay is a simple, rapid, and sensitive colorimetric method for the indirect measurement of nitric oxide production.

Antimicrobial Activity: A Novel Frontier

Several nicotinic acid derivatives have demonstrated promising antimicrobial activity against a range of pathogens.[10][11][12][13]

Quantitative Assessment of Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a standard measure of the antimicrobial efficacy of a compound.

DerivativeOrganismMIC (µg/mL)Reference
Acylhydrazone Derivative 13Staphylococcus aureus (MRSA)7.81[12]
1,3,4-Oxadiazoline Derivative 25Bacillus subtilis7.81[12]
1,3,4-Oxadiazoline Derivative 25Staphylococcus aureus7.81[12]
OXN-1, -3, -7Mycobacterium tuberculosis H37Rv0.78[11]

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives.

Experimental Evaluation of Antimicrobial Susceptibility

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the nicotinic acid derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.[15]

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality behind Experimental Choices: The broth microdilution method is preferred for its quantitative results and its suitability for high-throughput screening. Standardization of the inoculum is critical for the reproducibility and accuracy of the results, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[16][17]

Anticancer Potential: Targeting Tumor Growth and Proliferation

Nicotinic acid derivatives have emerged as a promising class of compounds with potential anticancer activity.[18][19][20][21][22]

Quantitative Evaluation of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the cytotoxic effect of a compound on cancer cells.

DerivativeCell LineIC50 (µM)Reference
Compound 3dMCF-7 (Breast Cancer)43.4[18]
Compound 4dMCF-7 (Breast Cancer)39.0[18]
Compound 3dMDA-MB-231 (Breast Cancer)35.9[18]
Compound 4dMDA-MB-231 (Breast Cancer)35.1[18]

Table 3: Anticancer Activity of Nicotinic Acid Derivatives.

Experimental Assessment of Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer drugs.[23][24][25][26]

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell lines

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the nicotinic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[25]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value.

Causality behind Experimental Choices: The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells can cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Nicotinic acid and its derivatives are being investigated for their potential neuroprotective effects in diseases like Alzheimer's and Parkinson's.[27][28][29][30][31][32][33][34][35]

Mechanism of Neuroprotection

The neuroprotective actions are thought to be mediated, in part, through the activation of nicotinic acetylcholine receptors (nAChRs) in the central nervous system, leading to the activation of pro-survival signaling pathways.[29]

Experimental Models for Assessing Neuroprotection

In vitro models using neuronal cell lines are instrumental in the initial screening of neuroprotective compounds.

Experimental Protocol: In Vitro Neuroprotection Assay

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's models, or amyloid-beta for Alzheimer's models)

  • Cell viability assays (e.g., MTT or LDH assay)

  • Assays for oxidative stress markers (e.g., ROS production)

Procedure:

  • Cell Culture: Culture neuronal cells in an appropriate medium.

  • Compound Pre-treatment: Pre-treat the cells with the nicotinic acid derivatives for a specified time.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce cell death.

  • Assessment of Neuroprotection:

    • Measure cell viability using assays like the MTT or LDH release assay.[33]

    • Quantify markers of apoptosis (e.g., caspase activity).

    • Measure levels of oxidative stress.

  • Data Analysis: Compare the viability and other parameters of cells treated with the neurotoxin alone to those pre-treated with the nicotinic acid derivatives.

Causality behind Experimental Choices: Neuronal cell lines provide a reproducible and scalable system for studying neurotoxicity and neuroprotection. The choice of neurotoxin is specific to the disease being modeled. Cell viability and apoptosis assays provide a direct measure of the compound's ability to protect neurons from cell death.

Synthesis of Nicotinic Acid Derivatives: A Brief Overview

The synthesis of novel nicotinic acid derivatives is a key aspect of drug discovery in this area. Various synthetic strategies are employed, which can be broadly categorized into the construction of the pyridine ring or the functionalization of a pre-existing nicotinic acid core.[36][37][38] Common methods include:

  • Bohlmann-Rahtz Synthesis: For the de novo synthesis of polysubstituted pyridine rings.[38]

  • Palladium-Catalyzed Cross-Coupling Reactions: Such as Suzuki-Miyaura and Buchwald-Hartwig reactions for the introduction of aryl, heteroaryl, or amino groups onto the pyridine ring.[38]

  • Oxidation of Alkylpyridines: An industrially relevant method for the synthesis of the parent nicotinic acid.[38]

The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.[38]

Conclusion and Future Directions

Nicotinic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities. While their lipid-lowering effects are well-established, their potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents is an exciting and rapidly evolving area of research. This guide has provided a comprehensive overview of these activities, their mechanisms of action, and the experimental methodologies for their evaluation. Future research should focus on the development of derivatives with improved efficacy and safety profiles, as well as a deeper understanding of their molecular targets and signaling pathways. The continued exploration of this chemical scaffold holds immense promise for the discovery of novel therapeutics for a wide range of human diseases.

References

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A Technical Guide to Investigating the Therapeutic Targets of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nicotinic acid (Niacin) is a long-established therapeutic agent for dyslipidemia, yet its clinical utility is hampered by side effects, primarily cutaneous flushing.[1][2] This has driven the exploration of novel nicotinic acid analogues that may offer an improved therapeutic window. 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid, a derivative featuring a tetrahydrofuran moiety, represents such a candidate. This guide outlines a structured, hypothesis-driven approach to comprehensively profile its potential therapeutic targets. We will focus on two primary target classes historically associated with nicotinic acid: the G-protein coupled Hydroxycarboxylic Acid (HCA) receptors and the pivotal enzyme in the NAD+ salvage pathway, Nicotinate Phosphoribosyltransferase (NAPRT). For each potential target, this document provides the scientific rationale for investigation and detailed, field-tested protocols for experimental validation. The overarching goal is to build a comprehensive pharmacological profile, elucidating the compound's affinity, potency, selectivity, and functional consequences, thereby paving the way for targeted drug development.

Primary Target Hypothesis: Hydroxycarboxylic Acid (HCA) Receptors

The most logical starting point for investigating a nicotinic acid analogue is the family of receptors for which nicotinic acid is a known agonist. The HCA receptors, specifically HCA2 (GPR109A) and HCA3 (GPR109B), are Gαi-coupled receptors that mediate many of nicotinic acid's known effects.[3][4] The central hypothesis is that the addition of the 3-oxy-tetrahydrofuran group may alter the compound's affinity and/or selectivity between these two receptor subtypes, potentially separating the desired therapeutic effects from the undesirable ones.

The Canonical Target: HCA Receptor 2 (GPR109A)

GPR109A is the high-affinity receptor for nicotinic acid and is robustly expressed in adipocytes and immune cells like macrophages.[3] Its activation in adipocytes inhibits lipolysis, leading to a reduction in plasma triglycerides and very-low-density lipoprotein (VLDL) levels, which is the primary mechanism behind niacin's therapeutic effect on dyslipidemia.[1][5][6][7] However, GPR109A activation in epidermal Langerhans cells and keratinocytes is responsible for the prostaglandin D2-mediated vasodilation known as flushing, the most common side effect limiting patient compliance.[1] Therefore, characterizing the interaction with GPR109A is paramount.

The Selectivity Target: HCA Receptor 3 (GPR109B)

GPR109B shares high sequence homology with GPR109A but is not a high-affinity receptor for nicotinic acid.[8][9] It is activated by other endogenous metabolites and its physiological role is less defined, though it is also expressed in immune cells and adipocytes.[9] A key goal in modern pharmacology is to develop subtype-selective ligands. If this compound exhibits altered selectivity—for instance, reduced activity at GPR109A while retaining or gaining activity at GPR109B, or vice-versa—it could possess a novel and potentially more desirable pharmacological profile.

Experimental Workflow for HCA Receptor Profiling

A multi-step experimental cascade is required to fully characterize the compound's activity at HCA2 and HCA3. This workflow moves from determining basic binding affinity to assessing functional consequences and potential for biased agonism.

HCA_Workflow cluster_binding Step 1: Binding Affinity cluster_functional Step 2: Functional Potency cluster_bias Step 3: Biased Agonism cluster_data Step 4: Data Synthesis Binding Protocol 1.3.2: Competitive Radioligand Binding Assay cAMP Protocol 1.3.3: Functional cAMP Inhibition Assay Binding->cAMP Determine Ki (Binding Affinity) Arrestin Protocol 1.3.4: β-Arrestin Recruitment Assay cAMP->Arrestin Determine EC50 (Functional Potency) Table Table 1: Comparative HCA Receptor Activity Profile Arrestin->Table Assess Pathway Bias NAPRT_Workflow cluster_enzymatic Step 1: Enzymatic Activity cluster_cellular Step 2: Cellular NAD+ Levels cluster_data Step 3: Data Synthesis EnzymeAssay Protocol 2.2.2: In Vitro NAPRT Enzymatic Assay NAD_Assay Protocol 2.2.3: Cellular NAD+ Quantification EnzymeAssay->NAD_Assay Determine IC50 (Enzyme Inhibition) Table2 Table 2: NAPRT Inhibition Profile NAD_Assay->Table2 Confirm Cellular Effect

Caption: Workflow for assessing NAPRT inhibition.

  • Objective: To determine if the test compound inhibits the enzymatic activity of human NAPRT and to calculate its IC50.

  • Rationale: A direct, in vitro enzyme assay provides the clearest evidence of inhibition and its potency, independent of cellular uptake or other confounding factors.

  • Methodology:

    • Enzyme Source: Use purified, recombinant human NAPRT enzyme.

    • Reaction Buffer: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM KCl, 2 mM MgCl2).

    • Reaction Setup: Assays can be performed using several detection methods. An HPLC-based method is highly robust. [10] * In a microcentrifuge tube, combine the reaction buffer, 100 µM nicotinic acid (substrate), 200 µM PRPP (co-substrate), and the purified NAPRT enzyme. [10] * Add increasing concentrations of the test compound (e.g., 1 µM to 1 mM) or a known inhibitor like 2-hydroxynicotinic acid. [11] 4. Incubation: Incubate the reaction at 37°C for 30-60 minutes.

    • Termination & Analysis: Stop the reaction by heat inactivation (85°C for 3 min). [10]Centrifuge to pellet the denatured enzyme. Analyze the supernatant by reverse-phase HPLC to quantify the amount of the product, NaMN, that was formed. [10]Alternatively, a continuous fluorometric assay can be used for higher throughput. [12][13] 6. Data Analysis: Calculate the percent inhibition of NAPRT activity at each compound concentration relative to a vehicle control. Plot percent inhibition against the log concentration of the compound and fit the data to determine the IC50 value.

  • Objective: To confirm that NAPRT inhibition observed in vitro translates to a reduction of NAD+ levels in a cellular context.

  • Rationale: This assay validates the biological consequence of enzyme inhibition. A compound that inhibits NAPRT should reduce the ability of cells to generate NAD+ from nicotinic acid, especially when the primary NAD+ salvage pathway from nicotinamide is blocked.

  • Methodology:

    • Cell Model: Use a cancer cell line known to express NAPRT, such as the OVCAR-5 ovarian cancer line. [12] 2. Co-treatment Strategy: To isolate the effect of NAPRT inhibition, co-treat the cells with a known inhibitor of the primary salvage enzyme, NAMPT (e.g., FK866). This makes the cells critically dependent on the NAPRT pathway for NAD+ synthesis from supplemented nicotinic acid.

    • Treatment: Plate cells and treat for 24-48 hours with:

      • Vehicle control

      • FK866 + Nicotinic Acid

      • FK866 + Nicotinic Acid + increasing concentrations of the test compound.

    • NAD+ Extraction: Lyse the cells using an acid extraction method (e.g., 0.6 M perchloric acid). [14]Neutralize the lysates.

    • Quantification: Measure NAD+ levels in the lysates using a commercial NAD+/NADH quantification kit. These are typically enzymatic cycling assays that generate a fluorescent or colorimetric signal proportional to the amount of NAD+. [14] 6. Data Analysis: Normalize NAD+ levels to total protein content for each sample. Determine the concentration of the test compound required to reduce cellular NAD+ levels.

ParameterThis compound2-Hydroxynicotinic Acid (Reference)
Enzymatic IC50 (µM) (Experimental Value)~150-300 µM
Cellular NAD+ Reduction (Qualitative or Quantitative Result)Confirmed
Table 2: Hypothetical data structure for summarizing the NAPRT inhibition profile.

Integrated Discussion and Therapeutic Outlook

The comprehensive profiling of this compound against both HCA receptors and the NAPRT enzyme will yield a unique pharmacological signature.

  • Scenario 1: A Selective GPR109A Modulator. If the compound is a potent GPR109A agonist but shows biased signaling (e.g., strong Gαi activation with weak β-arrestin recruitment), it could be a next-generation niacin mimetic with a reduced flushing profile. This would position it as a strong candidate for treating dyslipidemia.

  • Scenario 2: A Selective NAPRT Inhibitor. If the compound shows weak or no activity at HCA receptors but potently inhibits NAPRT, it would pivot its therapeutic potential entirely towards oncology. [14]It could be developed as a standalone agent for NAPRT-dependent tumors or in combination with NAMPT inhibitors for a dual-pathway blockade. [15]

  • Scenario 3: A Dual-Activity Compound. The compound might possess activity against both target classes. This would present a more complex but potentially valuable profile, requiring careful consideration of the therapeutic context where both anti-lipolytic and NAD+-modulating effects would be beneficial.

Future work would involve validating these in vitro findings in relevant animal models of dyslipidemia, inflammation, or oncology, alongside comprehensive ADME/Tox profiling to ensure drug-like properties. This structured, mechanism-based approach ensures that the full therapeutic potential of this novel chemical entity is rigorously and efficiently explored.

References

  • Directive Publications. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
  • Pike, N. B. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
  • PubMed. (n.d.). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells.
  • Singh, N., et al. (n.d.). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH.
  • ResearchGate. (n.d.). GPR109A activation in breast cancer cells inhibits cell survival and....
  • Piacente, F., et al. (n.d.). Identification of NAPRT Inhibitors with Anti-Cancer Properties by In Silico Drug Discovery.
  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate.
  • Al-Dwairi, A., et al. (n.d.). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC - PubMed Central.
  • Raju, R., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. PMC - NIH.
  • Frontiers. (n.d.). NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation.
  • Chen, Y., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. PMC - NIH.
  • Audia, N., et al. (2023). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. PMC - PubMed Central.
  • NCBI. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual.
  • Fons, N. N., et al. (n.d.). Extensive regulation of nicotinate phosphoribosyltransferase (NAPRT) expression in human tissues and tumors. PMC - NIH.
  • Wikipedia. (n.d.). Nicotinamide adenine dinucleotide.
  • NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
  • Promega Corporation. (n.d.). GPCR Interactions | Beta-Arrestin Recruitment.
  • Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
  • Wikipedia. (n.d.). Nicotinic acid.
  • PubChem - NIH. (n.d.). Nicotinate and Nicotinamide Metabolism | Pathway.
  • Ahmad, R., et al. (n.d.). Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis. PMC - NIH.
  • ResearchGate. (n.d.). (PDF) Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages.
  • ResearchGate. (n.d.). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors | Request PDF.
  • PubMed. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17.
  • Jarvis, C. M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment.
  • AboutNAD. (n.d.). NAD+ Biosynthesis and Metabolome.
  • Creative BioMart. (n.d.). cAMP Accumulation Assay.
  • NCBI. (n.d.). 93100 - Gene ResultNAPRT nicotinate phosphoribosyltransferase [ (human)].
  • Linus Pauling Institute | Oregon State University. (2018). Niacin.
  • DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?.
  • PubMed. (2008). Mechanism of action of niacin.
  • Tuteja, N. (n.d.). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. PubMed.
  • Mola, S. D., et al. (2022). Structure-based identification and biological characterization of new NAPRT inhibitors.
  • MDPI. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes.
  • ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle.
  • ResearchGate. (n.d.). A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase.
  • ResearchGate. (n.d.). Known inhibitors of human NAPRT enzyme. | Download Scientific Diagram.
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An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid. In the absence of direct experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) to forecast the characteristic spectral features of this molecule. By dissecting the constituent nicotinic acid and tetrahydrofuran-3-yl ether moieties, we present a detailed, predictive interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds, offering insights into the expected spectroscopic signatures and providing robust, generalized protocols for experimental data acquisition.

Introduction: The Structural Rationale for Spectroscopic Prediction

This compound is a bifunctional molecule integrating a pharmacologically significant nicotinic acid core with a flexible tetrahydrofuran-3-yl ether substituent. The nicotinic acid scaffold is a well-established pharmacophore, while the tetrahydrofuran motif is prevalent in numerous natural products and synthetic drugs, often influencing solubility and metabolic stability. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.

This guide moves beyond a simple listing of predicted values. It delves into the causal relationships between the molecular structure and the anticipated spectral data. The electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen, combined with the electronic effects of the ether linkage, will create a unique and predictable spectroscopic fingerprint. Our analysis is grounded in the extensive body of literature for analogous structures, ensuring a high degree of confidence in the predicted data.

Predicted Mass Spectrometry (MS) Data

Rationale for Ionization and Fragmentation: Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules. For this compound, we anticipate a discernible molecular ion peak, albeit potentially of low intensity due to the lability of the ether linkage. The fragmentation pattern is predicted to be dominated by cleavages at the ether bond and within the tetrahydrofuran ring, as well as characteristic losses from the nicotinic acid moiety.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Injection: 1 µL of the sample is injected into the GC inlet, typically at a temperature of 250 °C, to ensure rapid volatilization.

  • Chromatographic Separation: A non-polar capillary column (e.g., HP-5ms) is used with helium as the carrier gas. A temperature gradient program is employed to ensure good separation and peak shape.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of 70 eV electrons (standard EI).

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Detection: An electron multiplier detector records the abundance of each fragment.

Predicted Mass Spectrum:

m/z (Predicted) Proposed Fragment Identity Notes on Fragmentation
223[M]⁺•Molecular ion of this compound.
205[M - H₂O]⁺•Loss of water from the carboxylic acid, a common fragmentation for carboxylic acids.
178[M - COOH]⁺Loss of the carboxyl group as a radical.
152[M - C₄H₇O]⁺Cleavage of the tetrahydrofuran ring.
138[Nicotinic acid + H]⁺Fragmentation leading to the protonated nicotinic acid moiety.
123[Nicotinic acid]⁺•Radical cation of nicotinic acid. The mass spectrum of nicotinic acid typically shows a molecular ion peak at m/z 123[1].
85[C₅H₉O]⁺Fragment corresponding to the protonated tetrahydrofuran ether moiety.
71[C₄H₇O]⁺Tetrahydrofuranyl cation resulting from cleavage of the C-O bond.
43[C₃H₇]⁺Propyl cation fragment from the tetrahydrofuran ring.

Proposed Fragmentation Pathway:

Fragmentation_Pathway M [M]⁺• (m/z 223) F1 [M - COOH]⁺ (m/z 178) M->F1 - •COOH F2 [Nicotinic acid]⁺• (m/z 123) M->F2 - C₄H₈O₂ F3 [C₄H₇O]⁺ (m/z 71) M->F3 - C₆H₄NO₂•

Caption: Predicted EI-MS fragmentation of this compound.

Predicted Infrared (IR) Spectroscopy Data

Rationale for Vibrational Modes: The IR spectrum of this compound will be characterized by the distinct absorption bands of its functional groups. The carboxylic acid will exhibit a very broad O-H stretch and a strong C=O stretch. The aromatic pyridine ring will show characteristic C=C and C-H stretching and bending vibrations. The ether linkage and the aliphatic tetrahydrofuran ring will contribute to the fingerprint region with C-O and C-H stretching and bending modes. Carboxylic acids typically show a very broad O-H stretching band in the region of 3300-2500 cm⁻¹[2][3]. The C=O stretch of a carboxylic acid is typically found between 1760 and 1690 cm⁻¹[2][3].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The IR beam is passed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a short distance into the sample, and the absorption of IR radiation is measured.

  • Spectral Range: The spectrum is typically scanned from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrument-related absorptions.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹) (Predicted) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3100-3000C-H stretchAromatic (Pyridine)
2980-2850C-H stretchAliphatic (THF)
1720-1690C=O stretchCarboxylic Acid
1600-1450C=C and C=N stretchAromatic (Pyridine)
1300-1200C-O stretchCarboxylic Acid
1150-1050C-O-C stretchEther

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Rationale for Chemical Shifts and Coupling: The ¹H and ¹³C NMR spectra will provide detailed information about the connectivity and chemical environment of each atom in the molecule. The aromatic protons of the nicotinic acid ring will appear in the downfield region, with their chemical shifts influenced by the positions of the carboxylic acid and ether substituents. The protons of the tetrahydrofuran ring will exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling. The chemical shifts of the tetrahydrofuran protons and carbons will be influenced by the electronegative oxygen atoms.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired using a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each unique carbon atom.

  • 2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H and C atoms, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range H-C correlations are highly recommended for unambiguous assignment.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration Assignment
~13.0br s1HCOOH
~8.5dd1HH-6 (Pyridine)
~8.2dd1HH-4 (Pyridine)
~7.4dd1HH-5 (Pyridine)
~5.0m1HH-3' (THF)
~4.0-3.8m2HH-5' (THF)
~3.8-3.6m2HH-2' (THF)
~2.2-2.0m2HH-4' (THF)

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) (Predicted) Assignment
~168C=O (COOH)
~160C-2 (Pyridine)
~152C-6 (Pyridine)
~140C-4 (Pyridine)
~125C-3 (Pyridine)
~118C-5 (Pyridine)
~78C-3' (THF)
~68C-5' (THF)
~66C-2' (THF)
~32C-4' (THF)

Predicted Key 2D NMR Correlations (HMBC):

HMBC_Correlations cluster_pyridine Nicotinic Acid Moiety cluster_thf Tetrahydrofuran Moiety N1 N C2 C2 N1->C2 C3 C3 C2->C3 O_ether O C2->O_ether C4 C4 C3->C4 C_COOH COOH C3->C_COOH C5 C5 C4->C5 H4 H4 C4->H4 C6 C6 C5->C6 H5 H5 C5->H5 C6->N1 H6 H6 C6->H6 H4->C2 H4->C3 H4->C5 H4->C6 H6->C2 H6->C5 O1_prime O' C2_prime C2' O1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime H3_prime H3' C3_prime->H3_prime C5_prime C5' C4_prime->C5_prime C5_prime->O1_prime H3_prime->C2 H3_prime->C2_prime H3_prime->C4_prime O_ether->C3_prime

Caption: Predicted key HMBC correlations for structural elucidation.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The detailed analysis of the expected MS, IR, and NMR data, grounded in the established spectroscopic behavior of its constituent fragments, offers a valuable tool for researchers. The provided experimental protocols serve as a practical starting point for the acquisition of high-quality experimental data. It is our assertion that this predictive guide will facilitate the unambiguous identification and further investigation of this and related novel chemical entities.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Food Research. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research, 9(1), 1-7. Retrieved from [Link]

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preliminary in-vitro screening of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Preliminary In-Vitro Screening of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Introduction: Rationale and Strategic Imperatives

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, primarily used in the management of dyslipidemia.[1][2] Its pharmacological effects, including the beneficial modulation of plasma lipoproteins, are largely mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[3][4] The clinical utility of nicotinic acid, however, is often hampered by a significant side-effect profile, most notably a cutaneous vasodilation known as flushing.[4] This has driven the search for novel GPR109A agonists with improved therapeutic windows.

The compound of interest, this compound, represents a strategic chemical modification of the core nicotinic acid scaffold. The introduction of the tetrahydrofuran moiety is hypothesized to alter the physicochemical and pharmacokinetic properties of the parent molecule. This could potentially lead to modifications in receptor affinity, selectivity, signaling bias, or metabolic stability, with the ultimate goal of retaining therapeutic efficacy while mitigating adverse effects.

This guide presents a structured, multi-tiered approach for the preliminary in-vitro screening of this novel chemical entity. The experimental cascade is designed to first establish a foundational safety profile, then interrogate the primary biological target with robust functional assays, and finally, to probe for selectivity and potential off-target liabilities. This strategy ensures that resources are directed efficiently, generating a comprehensive initial dataset to inform a go/no-go decision for further development.

Tier 1: Foundational Viability Assessment - The Prerequisite of Non-Cytotoxicity

Expertise & Experience: Before any investigation into specific pharmacological activity, it is imperative to first rule out confounding effects of general cytotoxicity. A compound that induces cell death can generate false positives in a multitude of downstream functional assays that rely on healthy, metabolically active cells. Therefore, determining the concentration at which the compound begins to exhibit toxicity (the 50% cytotoxic concentration, or CC50) is a critical first step that defines the maximum concentration window for all subsequent cell-based experiments.[5][6]

Experimental Protocol: Resazurin Reduction Assay for Cell Viability

This colorimetric assay provides a quantitative measure of cell viability by assessing the metabolic capacity of living cells to reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.

Step-by-Step Methodology:

  • Cell Seeding: Plate a relevant human cell line (e.g., HEK293 or a cell line intended for subsequent functional assays) in a 96-well clear-bottom black plate at a density of 10,000-20,000 cells per well in 100 µL of complete growth medium.

    • Causality: This density is chosen to ensure cells are in an exponential growth phase and form a sub-confluent monolayer at the time of treatment, which is crucial for assay reproducibility.

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Prepare a 2x concentration serial dilution of this compound in assay medium, ranging from a top concentration of 2 mM down to low nanomolar concentrations. Include a "vehicle-only" control (e.g., 0.1% DMSO) and a "cells-only" control. As a positive control for cytotoxicity, include a known cytotoxic agent like staurosporine.

  • Cell Treatment: Add 100 µL of the 2x compound dilutions to the appropriate wells, resulting in a final 1x concentration.

  • Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO2.

    • Causality: A 48-hour incubation period is typically sufficient to observe significant cytotoxic or anti-proliferative effects.

  • Reagent Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Remove the media from the wells and add 100 µL of the resazurin solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no-cells" background control as 0% viability. Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the CC50 value.

Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µM)% Cell Viability
10008.5
33325.4
11165.7
3792.1
12.398.5
4.199.1
1.37100.2
0.4699.8
Calculated CC50 ~150 µM
Visualization: Cytotoxicity Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Cells in 96-well Plate e1 Treat Cells with Compound (48h) p1->e1 p2 Prepare Compound Serial Dilutions p2->e1 e2 Add Resazurin Reagent (2-4h) e1->e2 a1 Read Fluorescence (560ex/590em) e2->a1 a2 Normalize Data & Plot Dose-Response a1->a2 a3 Calculate CC50 a2->a3 G cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR109A GPR109A Gi Gi Protein Complex (α, β, γ) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Ligand Test Compound Ligand->GPR109A Binds & Activates Forskolin Forskolin Forskolin->AC Stimulates

Caption: GPR109A signaling via the Gi pathway.

Tier 3: Secondary Screening - Assessing Selectivity and Off-Target Liabilities

Expertise & Experience: An ideal therapeutic candidate should exhibit high selectivity for its intended target to minimize the risk of off-target side effects. It is also critical in early discovery to identify potential liabilities, such as the inhibition of major drug-metabolizing enzymes, which could lead to adverse drug-drug interactions (DDIs). [7][8]

Experimental Protocol 1: GPCR Selectivity Profiling

Trustworthiness: To ensure the compound's activity is not promiscuous, it should be screened against a panel of related GPCRs. This is often performed by specialized contract research organizations (CROs) that maintain large panels of receptor-binding or functional assays.

Methodology Outline:

  • Target Selection: Select a panel of GPCRs, prioritizing those with structural homology to GPR109A and those known to be involved in common off-target effects.

  • Assay Format: The compound is typically tested at a single high concentration (e.g., 10 µM) in either a radioligand binding assay or a relevant functional assay for each receptor.

  • Data Analysis: Results are reported as the percentage of inhibition (for antagonists) or percentage of activation relative to a known agonist. A common threshold for a significant "hit" is >50% activity at 10 µM.

Experimental Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

Trustworthiness: This assay determines if the test compound inhibits the activity of the most common drug-metabolizing enzymes. A fluorescent-based assay is a common, high-throughput method for this purpose. [8] Step-by-Step Methodology:

  • System: Use human liver microsomes or recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Substrate: For each CYP isoform, use a specific fluorogenic substrate that is converted into a fluorescent product by the enzyme.

  • Procedure:

    • In a 96-well plate, combine the enzyme, a NADPH-regenerating system, and the test compound at various concentrations.

    • Pre-incubate to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for a defined period at 37°C.

    • Stop the reaction and measure the fluorescent product on a plate reader.

  • Data Analysis: Calculate the percent inhibition of enzyme activity at each concentration relative to a vehicle control. Determine the IC50 value for any significant inhibition observed.

Data Presentation: Hypothetical Selectivity & Liability Data

Table 1: GPCR Selectivity Panel (10 µM Screen)

Target Assay Type % Activity
GPR109B Functional < 10%
GPR81 Functional < 5%
Adrenergic α2A Binding 15%

| Dopamine D2 | Binding | < 5% |

Table 2: CYP Inhibition Profile

CYP Isoform IC50 (µM)
CYP3A4 > 50
CYP2D6 > 50

| CYP2C9 | 25 |

Visualization: Hit Triage and Progression Workflow

G start Test Compound c Cytotoxicity Assay (CC50) start->c p Primary Screen GPR109A (EC50) c->p decision1 CC50 > 100x EC50? p->decision1 p->decision1 EC50 < 1 µM? s Selectivity Screen (GPCR Panel) decision2 Selective? s->decision2 d DDI Liability Screen (CYP IC50) decision3 CYP IC50 > 10 µM? d->decision3 decision1->s Yes stop1 STOP (Toxic) decision1->stop1 No (Potency driven by toxicity) stop2 STOP (Not Potent) decision1->stop2 No decision2->d Yes stop3 STOP (Not Selective) decision2->stop3 No stop4 STOP (DDI Risk) decision3->stop4 No proceed Advance to Lead Optimization decision3->proceed Yes

Sources

Methodological & Application

Application Notes & Protocols: Utilizing 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid for In Vitro Hypoxia Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chemical Induction of Hypoxia

The study of cellular responses to low oxygen environments (hypoxia) is critical for understanding physiological and pathological processes, including angiogenesis, tumorigenesis, and ischemia.[1] While traditional methods involve culturing cells in low-oxygen incubators or chambers, these can be cumbersome and introduce variability.[2][3] Small molecule inducers of the hypoxic response offer a powerful alternative by providing a highly controlled, reproducible, and easily scalable method to mimic hypoxic conditions.[4]

This guide details the use of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid, a potent small molecule inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-4-hydroxylases (PHDs). By inhibiting these key oxygen-sensing enzymes, the compound effectively stabilizes the HIF-1α transcription factor, a master regulator of the hypoxic response, even under normoxic (normal oxygen) conditions.[5][6] This allows researchers to robustly activate hypoxia-inducible gene expression and study downstream cellular events with high precision.

Mechanism of Action: HIF-1α Stabilization

Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized but rapidly targeted for degradation.[7] This process is mediated by PHD enzymes, which use oxygen as a co-substrate to hydroxylate specific proline residues on HIF-1α.[6] This hydroxylation allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to recognize, bind, and polyubiquitinate HIF-1α, marking it for proteasomal degradation.[8]

In a low-oxygen environment, the activity of PHD enzymes is limited by the lack of their oxygen co-substrate.[6] this compound mimics this state by directly inhibiting PHD activity. This prevents HIF-1α hydroxylation, allowing it to escape degradation and accumulate in the cytoplasm.[5] The stabilized HIF-1α then translocates to the nucleus, dimerizes with its constitutively expressed partner HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[][10] This transcriptional activation drives the expression of numerous genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival.[11]

HIF_Pathway cluster_normoxia Normoxia (21% O₂) cluster_hypoxia Hypoxia (<5% O₂) or + this compound cluster_nucleus Nucleus HIF1a_normoxia HIF-1α PHD PHD Enzymes (+ O₂) HIF1a_normoxia->PHD Hydroxylation HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH VHL VHL E3 Ligase HIF1a_OH->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α HIF1a_stable Stabilized HIF-1α HIF1a_hypoxia->HIF1a_stable Accumulation PHD_inhibited PHD Enzymes Inhibitor Compound Inhibitor->PHD_inhibited Inhibition Nucleus_trans HIF1a_stable->Nucleus_trans HIF1a_stable_in_nuc HIF-1α Nucleus_trans->HIF1a_stable_in_nuc Translocation HIF1b HIF-1β HIF1_complex HIF-1α/β Heterodimer HIF1b->HIF1_complex HRE HRE (DNA Binding Site) HIF1_complex->HRE TargetGenes Target Gene Transcription (e.g., VEGF, EPO) HRE->TargetGenes HIF1a_stable_in_nuc->HIF1_complex

Figure 1: The HIF-1α signaling pathway under normoxic vs. hypoxic/inhibitor conditions.

Core Applications & Experimental Design

The primary application of this compound is the robust and dose-dependent stabilization of HIF-1α to study its downstream consequences.

Application AreaExperimental GoalKey Downstream ReadoutRecommended Cell Lines
Oncology Mimic tumor microenvironment; study angiogenesis and metabolic reprogramming.VEGF secretion, Glucose uptake, Lactate production.U87-MG, HeLa, HepG2, MCF-7
Ischemia Research Model ischemic injury in vitro; investigate pro-survival pathways.Cell viability assays (MTT, LDH), Apoptosis markers (Caspase-3).H9c2 (cardiomyocytes), SH-SY5Y (neurons)
Angiogenesis Studies Induce pro-angiogenic factor expression.VEGF, Angiopoietin-2 expression (ELISA, qPCR).HUVEC, Fibroblasts (e.g., NIH-3T3)
Drug Discovery Screen for antagonists of the HIF-1 pathway.HIF-1α levels (Western Blot), HRE-reporter assays.Cell line with stable HRE-luciferase reporter.

A typical experimental workflow involves cell seeding, treatment with the compound, incubation, and subsequent analysis of protein stabilization and downstream functional effects.

Experimental_Workflow cluster_analysis Downstream Analysis start Seed Cells in Culture Plates allow_adhesion Allow 24h for Adhesion and Growth start->allow_adhesion treat Treat Cells with Compound (Include Vehicle Control) allow_adhesion->treat prepare_compound Prepare Stock & Working Solutions of Compound prepare_compound->treat incubate Incubate for Desired Time (e.g., 4-24 hours) treat->incubate harvest_supernatant 1. Harvest Supernatant incubate->harvest_supernatant lyse_cells 2. Lyse Cells incubate->lyse_cells elisa Functional Assay: VEGF ELISA harvest_supernatant->elisa western Target Verification: HIF-1α Western Blot lyse_cells->western end_analysis Data Analysis & Interpretation elisa->end_analysis western->end_analysis

Sources

Application Notes & Protocols: Characterization of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid as a Hypoxia-Inducible Factor-1α (HIF-1α) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in oncology, ischemia, and inflammation research.

Abstract

Hypoxia-Inducible Factor-1 (HIF-1), a master transcriptional regulator of the cellular response to low oxygen, is a pivotal target in drug discovery.[1] Its alpha subunit, HIF-1α, is overexpressed in many solid tumors and contributes to progression, metastasis, and therapeutic resistance by activating genes involved in angiogenesis, metabolism, and cell survival.[2][3] Consequently, identifying small molecules that inhibit the HIF-1 signaling pathway is of paramount therapeutic interest.[4] This document provides a comprehensive guide for the characterization of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid, a novel small molecule, as a potential inhibitor of HIF-1α. We present detailed protocols for evaluating its impact on HIF-1α protein stabilization, transcriptional activity, and downstream functional consequences in cell-based models. The methodologies are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure robust and reproducible data.

The HIF-1α Signaling Pathway: A Primer

HIF-1 is a heterodimeric transcription factor composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit.[5][6] The regulation of this pathway is a finely tuned process dictated by cellular oxygen levels.

  • Under Normoxic Conditions (Normal Oxygen): The HIF-1α subunit is continuously synthesized but rapidly degraded. Prolyl hydroxylase domain enzymes (PHDs) utilize oxygen to hydroxylate specific proline residues on HIF-1α.[5][7] This modification is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, which tags HIF-1α for immediate proteasomal degradation.[2][5] A second hydroxylation event, mediated by Factor Inhibiting HIF-1 (FIH-1) on an asparagine residue, prevents HIF-1α from recruiting transcriptional co-activators like p300/CBP.[5][7]

  • Under Hypoxic Conditions (Low Oxygen): The activity of oxygen-dependent PHDs and FIH-1 is inhibited.[8] This prevents HIF-1α hydroxylation, allowing it to escape degradation and accumulate in the cytoplasm.[2] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[9][10] This transcriptional complex activates over 100 genes responsible for adaptive responses, including angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT-1), and cell survival.[1][5]

Small molecule inhibitors can disrupt this pathway at multiple points, such as by inhibiting HIF-1α protein translation, preventing its stabilization, blocking the HIF-1α/HIF-1β dimerization, or inhibiting the binding of the HIF-1 complex to DNA.[4][11]

HIF_Pathway cluster_normoxia Normoxia (O₂ Present) cluster_hypoxia Hypoxia (O₂ Absent) cluster_nucleus HIF1a_norm HIF-1α PHD PHD Enzymes HIF1a_norm->PHD VHL VHL E3 Ligase HIF1a_norm->VHL Binding PHD->HIF1a_norm Hydroxylation (Pro) O2_norm O₂ O2_norm->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hyp HIF-1α (Stabilized) Nucleus Nucleus HIF1a_hyp->Nucleus Translocation HIF1_complex HIF-1 Complex (HIF-1α/β Dimer) HIF1a_hyp->HIF1_complex Dimerization with HIF-1β HIF1b HIF-1β (Constitutive) HRE HRE (DNA Binding Site) HIF1_complex->HRE Binds to TargetGenes Target Gene Transcription (VEGF, GLUT-1, etc.) HRE->TargetGenes Activates

Caption: The HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for Characterizing a Novel HIF-1α Inhibitor

The following workflow provides a systematic approach to evaluate the efficacy and mechanism of this compound.

Caption: Experimental workflow for inhibitor characterization.

Core Protocols

Protocol 1: HIF-1 Transcriptional Activity (HRE-Luciferase Reporter Assay)

This assay quantitatively measures the ability of the HIF-1 complex to activate transcription from HREs. It serves as an excellent primary screen to determine if this compound functionally inhibits the pathway.[12][13]

Principle: Cells are co-transfected with two plasmids: one containing a firefly luciferase gene driven by an HRE-containing promoter, and another constitutively expressing Renilla luciferase as an internal control for transfection efficiency and cell number.[14][15] An increase in the Firefly/Renilla signal ratio under hypoxic conditions indicates HIF-1 activation, which should be suppressed by an effective inhibitor.

Materials:

  • HRE-responsive firefly luciferase reporter plasmid (e.g., pGL4.42[luc2P/HRE/Hygro] Vector)

  • Constitutive Renilla luciferase plasmid (e.g., pRL-TK)

  • Human cancer cell line (e.g., HeLa, HCT-116, or U2OS)

  • Transfection reagent (e.g., Lipofectamine™ 2000)

  • Dual-Luciferase® Reporter Assay System

  • Hypoxia-mimicking agent (e.g., Cobalt Chloride (CoCl₂)) or a hypoxic incubator chamber (1% O₂)

  • This compound, dissolved in a suitable solvent (e.g., DMSO)

  • White, opaque 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with the HRE-firefly and Renilla luciferase plasmids according to the manufacturer's protocol for your chosen transfection reagent. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the transfection medium and add the compound-containing medium to the cells. Include "vehicle only" (e.g., DMSO) control wells.

  • Hypoxia Induction:

    • Chemical Induction: Add CoCl₂ to a final concentration of 100-150 µM to all wells except the "normoxia" control group.

    • Physical Hypoxia: Place the plate in a hypoxic chamber set to 1% O₂.

  • Incubation: Incubate the plate for 16-24 hours under hypoxic conditions.

  • Cell Lysis: Wash cells once with PBS, then add 1X Passive Lysis Buffer. Lyse cells for 15 minutes on an orbital shaker.

  • Luminometry: Measure both Firefly and Renilla luciferase activity using a luminometer according to the Dual-Luciferase® assay instructions.

  • Data Analysis:

    • Calculate the ratio of Firefly to Renilla luminescence for each well.

    • Normalize the data by setting the "hypoxia + vehicle" control as 100% HIF-1 activity.

    • Plot the normalized activity against the log of the inhibitor concentration to determine the IC₅₀ value.

Self-Validation & Controls:

  • Normoxia Control: Cells not exposed to CoCl₂ or hypoxia. Expect low Firefly/Renilla ratio.

  • Hypoxia + Vehicle Control: Cells exposed to hypoxia but only treated with the compound's solvent. This represents maximal HIF-1 activation (100% control).

  • Positive Control Inhibitor: Use a known HIF-1 inhibitor (e.g., YC-1) to validate the assay's responsiveness.[4]

Protocol 2: HIF-1α Protein Stabilization (Western Blot)

This protocol directly assesses whether this compound reduces the accumulation of HIF-1α protein under hypoxic conditions.

Principle: Western blotting uses antibodies to detect the presence and relative abundance of the HIF-1α protein in cell lysates separated by size. A potent inhibitor should decrease the strong HIF-1α band that appears under hypoxia.[16]

Critical Considerations:

  • HIF-1α is extremely labile under normoxic conditions, with a half-life of less than 5 minutes.[17] All sample preparation steps post-hypoxia must be performed rapidly and on ice.

  • Stabilized HIF-1α translocates to the nucleus. Using nuclear extracts is highly recommended for a cleaner, more concentrated signal.

  • Load at least 30-50 µg of nuclear extract or 50-100 µg of whole-cell lysate per lane.[18]

Materials:

  • Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[18][19]

  • Nuclear extraction kit (optional, but recommended)

  • BCA Protein Assay Kit

  • Primary Antibody: Rabbit anti-HIF-1α

  • Loading Control Antibody: Mouse anti-Lamin B1 (for nuclear extracts) or anti-β-actin (for whole-cell lysates)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • SDS-PAGE gels (7.5% or gradient) and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • Cell Culture & Treatment: Seed cells in 6-well plates. At 80-90% confluency, treat with varying concentrations of this compound and a vehicle control.

  • Hypoxia Induction: Expose cells to hypoxia (1% O₂ or 150 µM CoCl₂) for 4-8 hours. This is the typical window for maximal HIF-1α induction.

  • Lysis & Extraction:

    • Immediately after removing from hypoxia, place plates on ice and wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with ice-cold RIPA buffer containing inhibitors or proceed with a nuclear extraction protocol. Scrape cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize samples to equal protein concentration (e.g., 40 µ g/lane ), add Laemmli sample buffer, and boil for 5-10 minutes. Separate proteins on a 7.5% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary anti-HIF-1α antibody (e.g., 1:500 or 1:1000 dilution) overnight at 4°C.

    • Wash 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash 3x with TBST. Apply ECL reagent and visualize bands using a chemiluminescence imaging system.

  • Stripping & Re-probing: Strip the membrane and re-probe with the loading control antibody (Lamin B1 or β-actin) to ensure equal protein loading.

  • Analysis: Quantify band intensity using densitometry software. Normalize the HIF-1α signal to the loading control signal.

Expected Results & Controls:

  • Normoxia Lane: No or very faint HIF-1α band (~110-120 kDa).[17]

  • Hypoxia + Vehicle Lane: Strong, distinct HIF-1α band.

  • Hypoxia + Inhibitor Lanes: Dose-dependent decrease in the HIF-1α band intensity.

Treatment GroupHIF-1α InductionLoading ControlExpected Outcome
Normoxia-+++Baseline, no protein stabilization
Hypoxia + Vehicle++++++Maximum protein stabilization
Hypoxia + 1 µM Cmpd+++++Partial inhibition of stabilization
Hypoxia + 10 µM Cmpd++++Strong inhibition of stabilization
Protocol 3: Cell Viability Assay

This assay is crucial to ensure that the observed reduction in HIF-1α activity is due to specific inhibition of the pathway and not simply a result of compound-induced cell death or proliferation arrest.[20]

Principle: A metabolic assay (like MTS or MTT) or a fluorescence-based assay (like CyQUANT) is used to quantify the number of viable cells after treatment.

Materials:

  • Cell Viability Assay Kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS))

  • Clear or opaque 96-well plates (depending on assay type)

Procedure:

  • Seeding & Treatment: Seed and treat cells with serial dilutions of this compound, exactly as performed for the primary HRE-luciferase assay. Include a "vehicle only" control and a "positive cytotoxicity" control (e.g., 10% DMSO or Staurosporine).

  • Incubation: Incubate for the same duration as the primary assay (e.g., 24 hours). It is advisable to run parallel plates under both normoxic and hypoxic conditions.

  • Assay: Add the assay reagent (e.g., MTS reagent) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Read the absorbance or fluorescence on a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. An ideal HIF-1α inhibitor should show low cytotoxicity at concentrations where it effectively inhibits HIF-1α activity.

References

  • Cusabio. (n.d.). HIF-1 signaling pathway. Retrieved from [Link]

  • Bio-protocol. (2019). HIF-1α Luciferase Assay. Bio-protocol Journal. Retrieved from [Link]

  • Shi, H., et al. (2012). Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro. PMC - PubMed Central. Retrieved from [Link]

  • RayBiotech. (n.d.). HIF1-alpha Signaling Pathway. Retrieved from [Link]

  • Ke, Q., & Costa, M. (2006). HIF-1α pathway: role, regulation and intervention for cancer therapy. PMC - NIH. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). HIF1α Signaling. Retrieved from [Link]

  • Lee, Y., et al. (2024). A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro. PubMed. Retrieved from [Link]

  • ResearchGate. (2013). Does anyone perform HIF1 alpha Western blot?. Retrieved from [Link]

  • Klumpp, M., et al. (2017). Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. NIH. Retrieved from [Link]

  • Wilson, G. K., & Rogers, J. M. (2014). Hypoxia Activates Constitutive Luciferase Reporter Constructs. PMC - NIH. Retrieved from [Link]

  • Joseph, B., et al. (2002). Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α. PMC - NIH. Retrieved from [Link]

  • Ucar, A., et al. (2010). In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047. PMC. Retrieved from [Link]

  • SOP340903: HIF-1alpha Immunoassay. (n.d.). Retrieved from [Link]

  • Welsh, S. J., et al. (2004). Identification of Novel Small Molecule Inhibitors of Hypoxia-Inducible Factor-1. AACR Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). HIF-1 activity by luciferase reporter. Retrieved from [Link]

  • ResearchGate. (n.d.). Stabilization of HIF-α through cellular inhibition of HIF prolyl. Retrieved from [Link]

  • ACS Publications. (2024). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved from [Link]

  • Oncotarget. (2017). Action Sites and Clinical Application of HIF-1α Inhibitors. PMC - NIH. Retrieved from [Link]

  • Chowdhury, R., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. NIH. Retrieved from [Link]

  • MDPI. (n.d.). Ways into Understanding HIF Inhibition. Retrieved from [Link]

  • Chen, Y. J., et al. (2012). Development of a Novel Anti-HIF-1α Screening System Coupled with Biochemical and Biological Validation for Rapidly Selecting Potent Anti-Cancer Compounds. PMC - NIH. Retrieved from [Link]

  • Semenza, G. L. (2011). Development of novel inhibitors targeting HIF-1α towards anticancer drug discovery. Retrieved from [Link]

  • MDPI. (2017). Action Sites and Clinical Application of HIF-1α Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). List of various potential natural HIF-1α inhibitors based on their mode. Retrieved from [Link]

  • PLOS One. (2014). The Apoptotic Effect of HIF-1α Inhibition Combined with Glucose plus Insulin Treatment on Gastric Cancer under Hypoxic Conditions. Retrieved from [Link]

  • MDPI. (2022). Hypoxia-Inducible Factor-1α, a Novel Molecular Target for a 2-Aminopyrrole Derivative: Biological and Molecular Modeling Study. Retrieved from [Link]

  • Oncotarget. (2018). Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy. Retrieved from [Link]

  • MDPI. (2021). Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Compounds 2 and 3 inhibit the induction of HIF-1 target genes. Retrieved from [Link]

  • PubMed. (1998). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Retrieved from [Link]

  • MDPI. (2020). An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of nicotinamide derivatives.
  • PMC - NIH. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Atlantis Press. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Tianyin Chemical. (2021). Tetrahydrofuran Basic information. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Nicotinic Acid Derivative for Neurodegenerative Disease Research

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a significant and growing global health challenge. A key pathological feature of these conditions is chronic neuroinflammation, which contributes to neuronal damage and disease progression. Nicotinic acid (niacin, vitamin B3) and its derivatives have emerged as promising therapeutic agents due to their pleiotropic biological activities, including potent anti-inflammatory effects.[1] This document provides a detailed guide to the application of a novel nicotinic acid derivative, 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid, in preclinical neurodegenerative disease models.

This compound is structurally related to nicotinic acid and is hypothesized to act as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2). GPR109A is expressed on various immune cells, including microglia, the resident immune cells of the central nervous system.[2] Activation of GPR109A has been shown to exert anti-inflammatory effects, making it an attractive target for therapeutic intervention in neurodegenerative diseases.[3][4] In fact, GPR109A has been found to be upregulated in the substantia nigra of Parkinson's disease patients, suggesting a potential role for this receptor in the disease pathology.[2]

These application notes will provide a comprehensive framework for investigating the therapeutic potential of this compound, from initial in vitro characterization to in vivo efficacy studies in relevant animal models of neurodegeneration.

Hypothesized Mechanism of Action

The primary hypothesized mechanism of action for this compound in the context of neurodegenerative disease is the activation of the GPR109A receptor, leading to the suppression of neuroinflammatory pathways. Upon binding to GPR109A on microglial cells, the compound is expected to initiate a signaling cascade that inhibits the activation of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB).[3] This, in turn, is predicted to reduce the production and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby mitigating the chronic inflammatory state that contributes to neuronal cell death.

GPR109A_Signaling_Pathway Compound This compound GPR109A GPR109A Receptor Compound->GPR109A Binds and Activates Gi Gi Alpha Subunit GPR109A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates IKK IKK Complex PKA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p65/p50) NFkB_complex NF-κB/IκB Complex NFkB_complex->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to pro_inflammatory_genes Pro-inflammatory Gene Transcription nucleus->pro_inflammatory_genes Promotes cytokines TNF-α, IL-1β, IL-6 pro_inflammatory_genes->cytokines Leads to Production of In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture Culture BV-2 Microglial Cells pretreat Pre-treat with Compound culture->pretreat lps Stimulate with LPS pretreat->lps elisa Measure Cytokines (ELISA) lps->elisa griess Measure Nitric Oxide (Griess Assay) lps->griess western Assess NF-κB Activation (Western Blot) lps->western

Caption: In vitro anti-inflammatory testing workflow.

Part 2: In Vivo Efficacy in Neurodegenerative Disease Models

Pharmacokinetic Profiling

Objective: To determine the pharmacokinetic properties of this compound, including its ability to cross the blood-brain barrier.

Protocol: Murine Pharmacokinetic Study

  • Animal Model: Use C57BL/6 mice.

  • Compound Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood and brain tissue samples at various time points post-administration.

  • Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life, Cmax, Tmax, AUC, and brain-to-plasma ratio.

Parameter Description Ideal Outcome for a CNS Drug
Oral Bioavailability (%)Fraction of oral dose reaching systemic circulation> 30%
Brain-to-Plasma RatioRatio of compound concentration in brain vs. plasma> 0.5
Half-life (t₁/₂)Time for compound concentration to reduce by halfSufficient for desired dosing interval
Efficacy in an Alzheimer's Disease Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of Alzheimer's disease.

Protocol: 5XFAD Mouse Model Study

  • Animal Model: Use 5XFAD transgenic mice, which develop amyloid plaques and cognitive deficits.

  • Treatment Regimen: Begin chronic daily oral administration of this compound or vehicle at 3 months of age and continue for 3 months.

  • Behavioral Testing: At 6 months of age, perform behavioral tests to assess cognitive function, such as the Morris Water Maze and Y-maze.

  • Histopathological Analysis: After behavioral testing, sacrifice the animals and perform immunohistochemical analysis of brain tissue for amyloid-beta plaques and microglial activation (Iba1 staining).

  • Biochemical Analysis: Homogenize brain tissue and measure levels of pro-inflammatory cytokines and soluble/insoluble amyloid-beta using ELISA.

Efficacy in a Parkinson's Disease Model

Objective: To assess the neuroprotective effects of this compound in a mouse model of Parkinson's disease.

Protocol: MPTP Mouse Model Study

  • Animal Model: Use C57BL/6 mice.

  • Treatment Regimen: Administer this compound or vehicle daily for 7 days prior to and during the administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that selectively destroys dopaminergic neurons.

  • Motor Function Assessment: One week after the final MPTP injection, assess motor function using the rotarod and pole tests.

  • Neurochemical Analysis: Measure striatal dopamine levels using HPLC.

  • Histological Analysis: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

In_Vivo_Workflow cluster_model Disease Model cluster_treatment Treatment cluster_assessment Assessment model Select Animal Model (e.g., 5XFAD or MPTP) treat Administer Compound or Vehicle model->treat behavior Behavioral Testing treat->behavior histology Histopathological Analysis behavior->histology biochem Biochemical Analysis histology->biochem

Caption: In vivo efficacy testing workflow.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. By systematically characterizing its interaction with the GPR109A receptor and assessing its anti-inflammatory and neuroprotective effects in relevant in vitro and in vivo models, researchers can gain valuable insights into its therapeutic potential. The successful completion of these studies will be crucial in determining whether this novel compound warrants further development as a treatment for Alzheimer's, Parkinson's, or other related neurodegenerative disorders.

References

  • Sinthupoom, N., et al. (2021). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. RSC Advances, 11(43), 26735-26753. [Link]

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  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-61. [Link]

  • Bodor, N., & Buchwald, P. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 429-453. [Link]

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  • Morris, D. R., & Morris, S. M. (2019). Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. Current neuropharmacology, 17(4), 355–367. [Link]

  • Wakade, C., et al. (2014). Upregulation of GPR109A in Parkinson's Disease. PloS one, 9(10), e109818. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

  • de la Fuente, A. G., & de la Torre, M. R. (2013). Nicotinic Receptors in Neurodegeneration. Current pharmaceutical design, 19(5), 879–891. [Link]

  • Quik, M., & Wonnacott, S. (2011). Nicotinic receptors and neurodegeneration. Further insights into the role of nicotinic receptors in the central nervous system, 207, 231-256. [Link]

  • Pirola, L., & Farchi, G. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules (Basel, Switzerland), 27(3), 701. [Link]

  • Neuvonen, P. J., et al. (1991). The bioavailability of sustained release nicotinic acid formulations. British journal of clinical pharmacology, 32(4), 473–476. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B. [Link]

  • Wakade, C., & Chong, R. (2014). Upregulation of GPR109A in Parkinson's Disease. PloS one, 9(10), e109818. [Link]

  • ClinicalTrials.gov. (2024). Nicotinic Acid for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • Google Patents. (n.d.). US4261901A - Synthesis of tetrahydrofuran.
  • Braidy, N., et al. (2019). Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A. Cells, 8(9), 1039. [Link]

  • Pirola, L., & Farchi, G. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules (Basel, Switzerland), 27(3), 701. [Link]

  • Grande, G., et al. (2022). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. Journal of clinical medicine, 11(13), 3604. [Link]

  • Bhardwaj, P., & Chung, H. Y. (2020). GPR109A activation and aging liver. Aging, 12(10), 8863–8865. [Link]

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Quantitative Bioanalysis of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid in Human Plasma using LC-MS/MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Abstract

This application note presents robust and validated analytical methods for the quantification of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid, a key analyte in pharmaceutical development, in human plasma. We provide a primary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for pharmacokinetic studies and a secondary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for applications requiring a wider dynamic range or where MS instrumentation is unavailable. The protocols herein are designed for direct implementation and are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3]

Introduction and Scientific Rationale

This compound is a heterocyclic compound structurally related to nicotinic acid (Vitamin B3).[4] Its unique structure, incorporating a tetrahydrofuran moiety, suggests its potential role as a novel therapeutic agent or a significant metabolite in the drug development pipeline. Accurate quantification in biological matrices, particularly plasma, is paramount for defining the pharmacokinetic profile, assessing bioavailability, and establishing dose-response relationships during preclinical and clinical trials.

The polarity imparted by the carboxylic acid and ether functionalities presents specific challenges for sample preparation and chromatographic retention. This guide addresses these challenges by outlining optimized protocols that ensure efficient extraction, selective separation, and sensitive detection. The primary LC-MS/MS method offers superior sensitivity and specificity, making it the gold standard for bioanalysis, while the HPLC-UV method serves as a reliable alternative.

Primary Method: High-Sensitivity LC-MS/MS

Principle and Causality

This method leverages the specificity of tandem mass spectrometry (MS/MS) combined with the separation power of reversed-phase liquid chromatography.

  • Chromatography: A C18 reversed-phase column is selected to retain the moderately polar analyte. The addition of a small percentage of formic acid to the mobile phase is critical; it serves to protonate the carboxylic acid group on the analyte, suppressing its ionization and thereby increasing its retention on the nonpolar stationary phase. This ensures a sharp peak shape and separation from endogenous plasma components.[1]

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen because the pyridine nitrogen in the nicotinic acid structure is readily protonated, leading to a strong signal for the precursor ion [M+H]⁺.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This transition is highly specific to the analyte, dramatically reducing background noise and allowing for quantification at very low concentrations.[1]

Materials and Reagents
  • Analyte: this compound reference standard (>99% purity)

  • Internal Standard (IS): 2-Isopropoxynicotinic acid (>99% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (>18 MΩ·cm)

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant)

  • Equipment: Triple quadrupole mass spectrometer with ESI source, HPLC system, analytical balance, centrifuges, vortex mixer.

Experimental Protocol: LC-MS/MS

Step 1: Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and internal standard (IS) into separate 5 mL volumetric flasks. Dissolve in methanol to volume.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality control (QC) samples.

Step 2: Sample Preparation (Protein Precipitation) This technique is chosen for its simplicity, speed, and effectiveness in removing the majority of plasma proteins, which can interfere with the analysis and damage the analytical column.[5]

  • Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (e.g., 500 ng/mL 2-Isopropoxynicotinic acid) and vortex briefly. The IS is added early to compensate for variability during sample preparation and injection.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.

Diagram: Sample Preparation Workflow

G cluster_prep Plasma Sample Preparation plasma 1. Aliquot 100 µL Plasma add_is 2. Add 20 µL Internal Standard plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add 300 µL Acetonitrile (0.1% FA) vortex1->add_acn vortex2 5. Vortex Vigorously (1 min) add_acn->vortex2 centrifuge 6. Centrifuge (14,000 x g, 10 min) vortex2->centrifuge transfer 7. Transfer Supernatant to Vial centrifuge->transfer analysis Inject into LC-MS/MS transfer->analysis

Caption: Protein precipitation workflow for plasma samples.

Step 3: Chromatographic and Mass Spectrometric Conditions

ParameterCondition
HPLC System Agilent 1100 or equivalent
Column Reversed-Phase C18, 2.1 x 50 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer API 4000 or equivalent
Ionization Mode ESI Positive
MRM Transitions Analyte: m/z 210.2 → 124.1 Internal Standard: m/z 182.2 → 124.1
Key MS Parameters Curtain Gas: 20 psi, Collision Gas: Medium, IonSpray Voltage: 5500 V, Temperature: 500°C

Note: MRM transitions are predictive. The precursor for the analyte (MW ≈ 209.2) is [M+H]⁺ at m/z 210.2. The product ion m/z 124.1 corresponds to the nicotinic acid core after fragmentation. The IS (MW ≈ 181.2) precursor is m/z 182.2, which can fragment to the same product ion, confirming structural similarity.

Secondary Method: HPLC-UV

Principle and Rationale

This method is suitable for higher concentration samples (e.g., formulation analysis or late-stage PK studies). It relies on UV absorbance of the pyridine ring in the nicotinic acid structure. The absorbance maximum for nicotinic acid is ~262 nm, providing a selective wavelength for detection.[6][7] While less sensitive than LC-MS/MS, this method is robust, widely available, and cost-effective.

Experimental Protocol: HPLC-UV

Steps 1 & 2: Solution and Sample Preparation Follow the same procedures as in the LC-MS/MS method (Section 2.3), but higher concentration standards may be required.

Step 3: Chromatographic and UV Detection Conditions

ParameterCondition
HPLC System Agilent 1260 or equivalent with DAD/UV detector
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 30% Acetonitrile, 70% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV Absorbance at 262 nm

Method Validation Protocol (ICH Q2(R2))

A self-validating system is essential for trustworthy results.[1] The following parameters must be assessed according to ICH guidelines to demonstrate the method is fit for its intended purpose.[2][3][8]

Diagram: Analytical Method Validation Workflow

G cluster_params Core Validation Characteristics Validation ICH Q2(R2) Validation Parameters Specificity Specificity Distinguishes analyte from interferences Validation->Specificity Linearity Linearity & Range Proportional response over a defined range Validation->Linearity Accuracy Accuracy Closeness to true value (% Recovery) Validation->Accuracy Precision Precision Repeatability & Intermediate Precision (%RSD) Validation->Precision LOQ LOQ / LOD Lowest quantifiable/detectable concentration Validation->LOQ Robustness Robustness Resilience to small variations Validation->Robustness

Caption: Key parameters for analytical method validation.

Validation Parameters and Acceptance Criteria
ParameterProcedureTypical Acceptance Criteria
Specificity Analyze six different blank plasma lots to check for interfering peaks at the analyte and IS retention times.No significant interference (>20% of LLOQ) at the retention time.
Linearity & Range Analyze calibration curves (min. 5 standards) on three separate days. Plot peak area ratio vs. concentration.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QC samples (Low, Mid, High) in quintuplicate on three separate days.Accuracy: Mean concentration within ±15% of nominal. Precision: Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantitation (LLOQ) The lowest standard on the calibration curve that meets accuracy and precision criteria.Accuracy within ±20% and Precision (RSD) ≤ 20%.
Matrix Effect (LC-MS/MS)Compare analyte response in post-extraction spiked plasma vs. neat solution from 6 sources.IS-normalized matrix factor RSD ≤ 15%.
Recovery Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma.Consistent and reproducible across concentration levels.
Robustness Introduce small, deliberate variations in method parameters (e.g., pH, column temp, mobile phase composition).System suitability parameters remain within acceptable limits.
Summary of Expected Performance

The following table summarizes the anticipated performance characteristics for the two methods described.

Performance CharacteristicLC-MS/MS MethodHPLC-UV Method
Linear Range 0.5 - 500 ng/mL50 - 5000 ng/mL
LLOQ 0.5 ng/mL50 ng/mL
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 12%< 8%
Accuracy (% Bias) Within ±10%Within ±8%
Specificity High (based on mass transition)Moderate (based on retention time and UV spectra)
Primary Application Pharmacokinetics, Metabolite ID, Low-dose studiesHigh-dose PK, Formulation analysis, Purity testing

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the reliable quantification of this compound in human plasma. The primary LC-MS/MS method offers high sensitivity and specificity required for demanding bioanalytical applications, while the HPLC-UV method provides a robust alternative for higher concentration analyses. Adherence to the described protocols and validation standards will ensure the generation of high-quality, reproducible data to support drug development programs and meet global regulatory expectations.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ICH. (2023). Q14: Analytical Procedure Development. International Council for Harmonisation. [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 895-902. [Link]

  • Alhajjaj, Z. (2013). How to prepare plasma samples for HPLC analysis? ResearchGate. [Link]

  • Bordoloi, R., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science, 7(09), 081-084. [Link]

  • Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Inamadugu, J. K., et al. (2010). Simultaneous determination of niacin and its metabolites...in human plasma by LC-MS/MS. Biomedical Chromatography, 24(10), 1059-74. [Link]

  • Li, H., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. ResearchGate. [Link]

  • ChEBI. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Chandra, I., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of NIACIn in Bulk and Pharmaceutical. Journal of Applied Pharmaceutical Science. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Starna Cells, Inc. (n.d.). Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet. Retrieved from [Link]

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Application Note: A Systematic Approach to HPLC Method Development for the Quantification of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and systematic protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid. As a polar acidic compound, this analyte presents unique challenges in reversed-phase chromatography, including poor retention and peak tailing. This guide details a logical, science-based workflow, from initial physicochemical characterization and column selection to mobile phase optimization and method validation, in accordance with international regulatory standards. The causality behind each experimental choice is explained to provide researchers, scientists, and drug development professionals with a clear and transferable framework for developing high-quality HPLC methods for similar challenging analytes.

Introduction

This compound is a heterocyclic compound incorporating a nicotinic acid core and a tetrahydrofuran moiety. The presence of the carboxylic acid and the ether linkage, combined with the polar nature of the tetrahydrofuran ring, classifies it as a polar acidic compound. Accurate and precise quantification of such molecules is critical in pharmaceutical development, from purity assessment of active pharmaceutical ingredients (APIs) to stability studies and formulation analysis.

The primary challenge in the reversed-phase HPLC analysis of this compound is achieving adequate retention on non-polar stationary phases and obtaining symmetrical peak shapes. The acidic nature of the molecule necessitates careful control of the mobile phase pH to ensure a consistent and reproducible ionization state. This protocol follows a systematic approach to address these challenges, grounded in established chromatographic principles and regulatory guidelines such as the United States Pharmacopeia (USP) General Chapter <621> and the International Council for Harmonisation (ICH) guidelines Q14 and Q2(R2).[1][2][3][4][5][6][7][8][9][10]

Analyte Characterization and Initial Parameter Selection

A successful method development strategy begins with understanding the physicochemical properties of the analyte.

Physicochemical Properties Assessment
  • Structure: The molecule consists of a polar nicotinic acid group and a polar tetrahydrofuran group linked by an ether bond.

  • Acidity (pKa): The carboxylic acid on the pyridine ring is the primary ionizable group. The pKa of nicotinic acid is approximately 4.85.[11] The ether-linked tetrahydrofuran is unlikely to significantly alter this value. To ensure the analyte is in its neutral, non-ionized state for optimal retention in reversed-phase chromatography, the mobile phase pH should be set at least 2 units below the pKa.[12] Therefore, a target mobile phase pH of ≤ 2.8 is recommended.

  • UV Absorbance: Nicotinic acid exhibits characteristic UV absorbance peaks at approximately 213 nm and 261 nm.[13][14] A UV-Vis spectrophotometric scan of a dilute solution of this compound in the mobile phase is essential to determine the optimal wavelength for detection, balancing sensitivity and specificity. Initial screening at both 215 nm and 260 nm is a prudent starting point.

Initial HPLC Parameter Selection

Based on the analyte's properties, a reversed-phase HPLC method is the most appropriate starting point.

ParameterInitial RecommendationRationale
Stationary Phase C18, 100 Å, 3.5 µm, 4.6 x 150 mmA C18 column provides a good balance of hydrophobicity for initial screening. A polar-embedded or phenyl phase can be considered as an alternative if retention is insufficient.[15][16][17]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAn acidic modifier is crucial to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[12]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is generally preferred for its lower viscosity and UV transparency. Methanol offers different selectivity and can be screened as an alternative.
Detection UV at 215 nm and 260 nmBased on the chromophore of the nicotinic acid moiety.[13][14]
Column Temperature 30 °CA controlled temperature ensures reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 5 µLA small injection volume minimizes potential peak distortion.

Systematic Method Development Workflow

The following workflow provides a structured approach to developing and optimizing the HPLC method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation A Analyte Characterization (pKa, UV Spectra) B Initial Parameter Selection (Column, Mobile Phase) A->B Informs C Column & Organic Modifier Screening (C18, Phenyl, Polar-Embedded) (ACN vs. MeOH) B->C Leads to D Gradient Scouting (Broad to Shallow) C->D Select best combination E Fine-tuning Gradient/Isocratic Conditions (Resolution & Run Time) D->E Refine F Mobile Phase pH & Buffer Optimization E->F Optimize for peak shape G System Suitability Testing (USP <621>) F->G Confirm readiness H Method Validation (ICH Q2(R2)) (Linearity, Accuracy, Precision, etc.) G->H Proceed to I Final Method Documentation H->I Finalize

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Protocol 1: Column and Organic Modifier Screening

Objective: To select the most suitable stationary phase and organic solvent for optimal retention and selectivity.

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase B1: Acetonitrile.

    • Mobile Phase B2: Methanol.

  • Screening Conditions:

    • Columns to test:

      • C18 (e.g., Agilent ZORBAX Eclipse Plus C18, Waters Symmetry C18)

      • Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl)[15]

      • Polar-Embedded (e.g., Ascentis RP-Amide)[16]

    • Run a generic gradient for each column/organic modifier combination: 5% to 95% B in 15 minutes.

  • Evaluation: Compare the chromatograms based on retention factor (k'), peak shape (asymmetry), and resolution from any impurities.

Expected Outcome: This screening will identify the column and organic modifier that provide the best initial separation. For polar compounds, phenyl or polar-embedded phases often offer enhanced retention and alternative selectivity compared to a standard C18.[16]

Protocol 2: Gradient Optimization

Objective: To develop a gradient that provides good resolution of the main peak from any impurities in the shortest possible run time.

  • Select the Best Column/Solvent: Use the combination identified in Protocol 1.

  • Scouting Gradient: If not already performed, run a broad scouting gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution composition.

  • Focused Gradient: Based on the scouting run, create a shallower gradient around the elution point. For example, if the peak elutes at 40% B, a new gradient could be 20-60% B over 10 minutes.

  • Fine-Tuning: Adjust the gradient slope and duration to optimize the resolution between the analyte and any closely eluting impurities.

  • Isocratic Hold: If the gradient is very shallow, an isocratic method may be feasible. Calculate the isocratic mobile phase composition based on the gradient retention time.

Protocol 3: Method Validation

Objective: To demonstrate that the finalized method is suitable for its intended purpose, following ICH Q2(R2) guidelines.[9][10]

System Suitability: Before each validation run, perform system suitability tests as per USP <621>.[1][4]

System Suitability ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.8[5]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)
Theoretical Plates (N) > 2000

Validation Parameters:

  • Specificity: Analyze blank (diluent), placebo (if applicable), and spiked samples to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 50-150% of the target concentration). Plot peak area versus concentration and determine the correlation coefficient (r²) and y-intercept. Acceptance criterion: r² ≥ 0.999.

  • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percentage recovery at each level. Acceptance criteria: Recovery between 98.0% and 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.

    • Acceptance criterion: RSD ≤ 2.0% for both.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine experimentally or by calculation based on the signal-to-noise ratio (S/N) (typically 10 for LOQ and 3 for LOD) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately introduce small variations to method parameters (e.g., mobile phase pH ± 0.2, column temperature ± 5 °C, flow rate ± 10%) and assess the impact on the results.[6]

Optimized Method and Data

The following table represents a hypothetical optimized method derived from the development process.

ParameterOptimized Condition
Column Ascentis RP-Amide, 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 8 minutes, hold at 70% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 261 nm
Injection Volume 5 µL
Run Time 12 minutes

Validation Summary (Hypothetical Data)

Validation ParameterResult
Linearity (r²) 0.9995
Accuracy (% Recovery) 99.2% - 101.5%
Repeatability (%RSD) 0.85%
Intermediate Precision (%RSD) 1.10%
LOQ 0.5 µg/mL
Robustness Passed (System suitability criteria met under all varied conditions)

Conclusion

The systematic method development strategy detailed in this application note provides a robust framework for creating a reliable and accurate HPLC method for the quantification of this compound. By grounding the experimental design in the physicochemical properties of the analyte and adhering to established chromatographic principles and regulatory guidelines, a high-quality analytical method suitable for use in a regulated environment can be efficiently developed and validated. The principles and protocols outlined herein are broadly applicable to other polar acidic compounds, serving as a valuable resource for scientists in the pharmaceutical industry.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. ([Link])

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  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ([Link])

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  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. ([Link])

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Application Notes & Protocols for the Synthesis of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Scaffold

Nicotinic acid, or niacin, is a fundamental building block in biochemistry and medicinal chemistry.[1][2] While its role as Vitamin B3 is well-established, its derivatives have been explored for a wide range of therapeutic applications, from managing dyslipidemia to potential roles in oncology and neurodegenerative diseases.[2][3][4] The clinical utility of nicotinic acid itself is often limited by side effects, which has driven the development of derivatives to improve tolerance and efficacy.[3]

This guide focuses on a specific and promising scaffold: 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid . This molecule offers two primary, orthogonal sites for chemical modification: the carboxylic acid group on the pyridine ring and the tetrahydrofuran (THF) moiety. The introduction of the THF ether at the 2-position of the pyridine ring serves a critical purpose: it modulates the physicochemical properties of the core, influencing solubility, lipophilicity, and metabolic stability, while providing a three-dimensional structural element that can be pivotal for molecular recognition at a biological target.

The objective of these application notes is to provide a detailed, experience-driven framework for the synthesis, purification, and characterization of a diverse library of derivatives from this core scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Derivatization Strategies: Accessing Chemical Diversity

The true potential of the this compound scaffold is unlocked through systematic derivatization. The two primary handles for modification—the carboxylic acid and the THF ring—allow for distinct chemical strategies.

G Core This compound Carboxylic_Acid Carboxylic Acid (Position 3) Core->Carboxylic_Acid THF_Ring Tetrahydrofuran Ring Core->THF_Ring Amide Amide Formation Carboxylic_Acid->Amide Ester Esterification Carboxylic_Acid->Ester Ring_Opening Ring Opening THF_Ring->Ring_Opening G cluster_input Inputs cluster_process Process cluster_output Output Core_Acid Core Nicotinic Acid Mix 1. Dissolve Acid in DMF 2. Add HATU & DIPEA Core_Acid->Mix Amine Primary/Secondary Amine (R-NHR') Couple 4. Add Amine 5. Stir at RT (2-16 h) Amine->Couple Reagents HATU, DIPEA, DMF Reagents->Mix Activate 3. Stir for 15 min (Activation) Mix->Activate Activate->Couple Workup 6. Aqueous Workup (e.g., H2O/EtOAc) Couple->Workup Purify 7. Chromatography Workup->Purify Product Purified Amide Derivative Purify->Product

Caption: General workflow for HATU-mediated amide coupling.

Step-by-Step Protocol:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. A slight color change may be observed as the active ester forms.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a minimal amount of DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 2-16 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). The aqueous washes remove excess DMF, DIPEA salts, and unreacted reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. [5]The appropriate eluent system will depend on the polarity of the product but often involves a gradient of ethyl acetate in hexanes.

Esterification of the nicotinic acid can be readily achieved by reacting the carboxylate salt with an alkyl halide. This SN2-type reaction is efficient and avoids the strongly acidic conditions of Fischer esterification, which could potentially compromise the THF ether linkage.

Causality: The carboxylic acid proton is first removed by a base (e.g., K₂CO₃) to form the more nucleophilic carboxylate anion. This anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ester bond. Acetonitrile or DMF are excellent solvents for this reaction as they are polar aprotic, effectively solvating the cation without hindering the nucleophilicity of the carboxylate.

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile.

  • Addition of Electrophile: Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.5 eq) to the suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ester by flash column chromatography.

Advanced Strategy: Modification of the Tetrahydrofuran Ring

While derivatization of the carboxylic acid provides a robust method for generating a large library, modification of the THF ring offers a pathway to more novel analogs with significant changes in their three-dimensional structure.

The ether linkages of the THF ring are generally stable, but can be cleaved under specific conditions, such as in the presence of strong electrophiles or Lewis acids. [6][7][8]This reaction can transform the cyclic ether into a linear chain containing new functional handles.

Mechanistic Insight: A Lewis acid (e.g., BBr₃, AlCl₃) coordinates to the oxygen atom of the THF ring, making it a better leaving group. A nucleophile, either from the Lewis acid reagent itself (e.g., Br⁻ from BBr₃) or an external one, can then attack one of the α-carbons, leading to ring opening. [7]The regioselectivity of this opening can be complex and substrate-dependent.

Experimental Considerations:

  • Stoichiometry: This reaction is highly sensitive to the stoichiometry of the Lewis acid. Sub-stoichiometric amounts may lead to no reaction, while excess can cause degradation.

  • Temperature: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side products.

  • Quenching: The reaction must be carefully quenched with a proton source (e.g., methanol, water) to hydrolyze the intermediates.

This strategy is considered advanced and requires careful optimization for each substrate. The resulting linear alcohol can then be used for further functionalization, creating a completely different class of derivatives.

Purification and Analytical Characterization

Rigorous purification and characterization are essential to validate the synthesis of each new derivative. The presence of the basic pyridine nitrogen requires special consideration during purification.

Purification Strategy

The choice of purification method is critical for isolating the target compound with high purity.

G Start Crude Product CheckPolarity Assess Polarity & Basicity (TLC Analysis) Start->CheckPolarity HighPolarity Is the compound very polar/basic? CheckPolarity->HighPolarity Silica Standard Silica Gel Chromatography HighPolarity->Silica No SilicaAdd Silica Gel with 1% Triethylamine in Eluent HighPolarity->SilicaAdd Yes PrepHPLC Preparative HPLC (C18, pH-modified mobile phase) Silica->PrepHPLC If still impure Final Pure Compound >95% Silica->Final SilicaAdd->PrepHPLC If still impure SilicaAdd->Final PrepHPLC->Final

Caption: Decision workflow for purification of pyridine derivatives.

Key Insights for Purification:

  • Peak Tailing: Pyridine derivatives are basic and can interact strongly with acidic silanol groups on standard silica gel, leading to significant peak tailing. [5]* Mitigation: To obtain symmetrical peaks and better separation, it is common practice to add a small amount of a competitive base, like triethylamine (~1%), to the mobile phase. This effectively "caps" the acidic sites on the silica.

  • Alternative Stationary Phases: For particularly challenging separations, switching to a different stationary phase like neutral alumina or a polymer-based column can be beneficial. [5]* pH-Zone Refining Chromatography: For larger scale purifications, techniques like pH-zone-refining counter-current chromatography can be highly effective for separating pyridine derivatives with high purity. [9]

Analytical Data Summary

Confirming the identity and purity of each derivative requires a suite of analytical techniques. Below is a table of expected data for a representative amide and ester derivative.

Technique Amide Derivative (Example: N-benzylamide) Ester Derivative (Example: Ethyl ester)
¹H NMR Characteristic peaks for the benzyl group (δ ~7.2-7.4 ppm), a doublet for the benzylic CH₂ (δ ~4.5 ppm), and a broad singlet for the N-H proton.Characteristic quartet for the O-CH₂ (δ ~4.3 ppm) and a triplet for the CH₃ (δ ~1.3 ppm) of the ethyl group.
IR Spectroscopy Strong C=O stretch for the amide at ~1650-1680 cm⁻¹. N-H stretch around 3300 cm⁻¹. [10][11]Strong C=O stretch for the ester at ~1720-1740 cm⁻¹. C-O stretch around 1150-1250 cm⁻¹.
Mass Spec (ESI+) Expected [M+H]⁺ peak corresponding to the molecular weight of the N-benzylamide derivative.Expected [M+H]⁺ peak corresponding to the molecular weight of the ethyl ester derivative.
HPLC Purity Retention time shift from starting material. Purity assessment by peak area integration (typically >95%).Retention time shift from starting material. Purity assessment by peak area integration (typically >95%).

Conclusion

The this compound scaffold represents a versatile platform for the generation of novel chemical entities. By systematically applying the derivatization strategies outlined in these notes—focusing first on the robust chemistry of the carboxylic acid and then considering more advanced modifications of the THF ring—researchers can efficiently build a diverse library of compounds. Adherence to the detailed protocols for synthesis, purification, and characterization will ensure the generation of high-quality data, accelerating the journey from chemical synthesis to biological discovery.

References

  • Dalton Transactions.
  • BenchChem Technical Support Team. (2025, December).
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  • PubMed. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
  • ACS Omega. Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface.
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Application Notes and Protocols for the Experimental Use of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Horizon in GPR109A Agonism

The compound 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid represents a novel investigational molecule within the class of nicotinic acid derivatives. While specific preclinical data on this particular agent is not yet widely published, its structural similarity to nicotinic acid (niacin) strongly suggests its potential as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] The activation of GPR109A has garnered significant interest in the scientific community due to its pleiotropic therapeutic effects, primarily mediated through its potent anti-inflammatory properties.[3][4][5]

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the preclinical evaluation of this compound in various animal models. The protocols and methodologies outlined herein are synthesized from established practices with other GPR109A agonists and are intended to serve as a robust starting point for investigating the therapeutic potential of this novel compound.

Scientific Rationale: The Central Role of GPR109A

GPR109A is a Gi protein-coupled receptor predominantly expressed on adipocytes and various immune cells, including macrophages, neutrophils, and Langerhans cells.[6][7] Its activation initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This mechanism is central to the anti-lipolytic effects of nicotinic acid in adipose tissue.[7][8]

Beyond its metabolic role, GPR109A activation on immune cells has been shown to exert profound anti-inflammatory effects.[3][5] This is achieved through the suppression of pro-inflammatory signaling pathways, such as NF-κB, and the reduced production of inflammatory mediators like TNF-α, IL-6, and IL-1β.[4][9] Consequently, GPR109A has emerged as a promising therapeutic target for a spectrum of inflammatory and autoimmune disorders.

The experimental design for this compound should, therefore, be hypothesis-driven, focusing on disease models where GPR109A-mediated anti-inflammatory or metabolic effects are anticipated to be beneficial.

Preclinical Development Workflow

A logical and phased approach is critical for the successful preclinical evaluation of this compound. The following workflow provides a roadmap for a comprehensive investigation.

preclinical_workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Pharmacokinetics & Safety cluster_phase3 Phase 3: Efficacy in Animal Models p1_1 Receptor Binding Assays (GPR109A) p1_2 Functional Assays (cAMP Inhibition) p1_1->p1_2 p1_3 In Vitro ADME (Metabolic Stability, Permeability) p1_2->p1_3 p2_1 Single Ascending Dose (SAD) in Rodents p1_3->p2_1 Proceed if favorable in vitro profile p2_2 Pharmacokinetic (PK) Profiling (Oral & IV) p2_1->p2_2 p2_3 Acute & Sub-chronic Toxicity Studies p2_2->p2_3 p3_1 Model Selection based on Mechanism of Action p2_3->p3_1 Establish safe dose range p3_2 Dose-Response Studies p3_1->p3_2 p3_3 Pharmacodynamic (PD) Biomarker Analysis p3_2->p3_3

Caption: Preclinical development workflow for this compound.

PART 1: In Vitro Characterization

Prior to in vivo studies, it is imperative to confirm the activity and selectivity of this compound at the GPR109A receptor.

Protocol 1: GPR109A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human and rodent GPR109A receptor.

Methodology:

  • Cell Line: Utilize a stable cell line (e.g., CHO-K1 or HEK293) expressing recombinant human or mouse GPR109A.

  • Radioligand: Employ a suitable radiolabeled ligand, such as [³H]-nicotinic acid.

  • Assay Principle: Perform a competitive binding assay by incubating cell membranes with a fixed concentration of the radioligand and increasing concentrations of the test compound.

  • Detection: Measure the displacement of the radioligand using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Protocol 2: GPR109A Functional Assay (cAMP Inhibition)

Objective: To assess the functional potency (EC50) of this compound as a GPR109A agonist.

Methodology:

  • Cell Line: Use the same GPR109A-expressing cell line as in the binding assay.

  • Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Treatment: Concurrently, treat the cells with varying concentrations of this compound.

  • Detection: Measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the concentration-response curve and determine the EC50 value for cAMP inhibition.[6]

PART 2: In Vivo Pharmacokinetics and Safety

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the safety profile of the compound, is a prerequisite for designing meaningful efficacy studies.

Pharmacokinetic Profiling

Objective: To determine the key pharmacokinetic parameters of this compound in a relevant animal species (e.g., Sprague-Dawley rats or C57BL/6 mice).

Protocol 3: Pharmacokinetic Study

  • Animal Model: Use healthy, adult male and female rodents.

  • Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes. A typical oral dose might be in the range of 10-50 mg/kg, while an IV dose would be lower (e.g., 1-5 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[10]

  • Bioanalysis: Quantify the concentration of the parent compound and any major metabolites in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters as outlined in the table below.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Acute and Sub-chronic Toxicity

Objective: To establish the safety profile and determine the maximum tolerated dose (MTD) of this compound.

Protocol 4: Acute Toxicity Study (Single Ascending Dose)

  • Animal Model: Use rodents (mice or rats).

  • Dosing: Administer single, escalating doses of the compound to different groups of animals.

  • Observation: Monitor the animals for clinical signs of toxicity, morbidity, and mortality for up to 14 days.

  • Endpoint: Determine the LD50 (lethal dose for 50% of animals) if applicable, and the MTD. Note that the tetrahydrofuran moiety may have its own toxicity profile to consider.[11][12]

Protocol 5: Sub-chronic Toxicity Study (Repeated Dose)

  • Animal Model: Use rodents.

  • Dosing: Administer the compound daily for a period of 14 or 28 days at multiple dose levels (e.g., low, mid, high), including a vehicle control group.

  • Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.

  • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and histopathological examination of major organs.

PART 3: Efficacy in Animal Models

The choice of animal model is critical and should be guided by the therapeutic indication of interest. Below are example protocols for relevant disease areas where GPR109A agonism has shown promise.

Neuroinflammation and Neuropathic Pain

Scientific Rationale: GPR109A is expressed on microglia, and its activation can suppress neuroinflammation, a key driver of neuropathic pain and neurodegenerative diseases.[3]

Protocol 6: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Animal Model: Sprague-Dawley rats.

  • Surgical Procedure: Induce neuropathic pain by loosely ligating the sciatic nerve.

  • Treatment: Begin daily administration of this compound at various doses, starting on a predetermined day post-surgery.

  • Behavioral Testing: Assess mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) at baseline and multiple time points after treatment initiation.

  • Biomarker Analysis: At the end of the study, collect spinal cord and dorsal root ganglia tissue to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and microglial activation markers (e.g., Iba1).

Inflammatory Bowel Disease (IBD)

Scientific Rationale: GPR109A activation in the colon can suppress inflammation and carcinogenesis by promoting anti-inflammatory properties in macrophages and dendritic cells.[13]

Protocol 7: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

  • Animal Model: C57BL/6 mice.

  • Induction of Colitis: Administer DSS in the drinking water for 5-7 days to induce acute colitis.

  • Treatment: Administer this compound daily, either prophylactically (before DSS) or therapeutically (after DSS initiation).

  • Clinical Scoring: Monitor disease activity daily by scoring body weight loss, stool consistency, and rectal bleeding.

  • Histopathological Analysis: At the end of the study, collect the colon for histological scoring of inflammation and measurement of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Atherosclerosis

Scientific Rationale: GPR109A agonists can inhibit the progression of atherosclerosis, not only through their lipid-modifying effects but also by exerting anti-inflammatory actions on immune cells within atherosclerotic plaques.[5]

Protocol 8: Apolipoprotein E-deficient (ApoE-/-) Mouse Model of Atherosclerosis

  • Animal Model: ApoE-/- mice on a high-fat diet.

  • Treatment: Administer this compound in the diet or via daily gavage for a prolonged period (e.g., 12-16 weeks).

  • Lipid Profile Analysis: Periodically measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

  • Atherosclerotic Plaque Analysis: At the end of the study, perfuse the mice and dissect the aorta. Quantify the atherosclerotic lesion area using Oil Red O staining.

  • Immunohistochemistry: Perform immunohistochemical analysis of the aortic root to assess macrophage infiltration (e.g., CD68 staining) and other inflammatory markers within the plaques.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of this compound via GPR109A activation.

gpr109a_signaling cluster_cell Immune Cell (e.g., Macrophage) compound This compound receptor GPR109A compound->receptor gi_protein Gi Protein receptor->gi_protein ac Adenylyl Cyclase gi_protein->ac Inhibition camp cAMP ac->camp Conversion of ATP pka PKA camp->pka Activation nfkb NF-κB Pathway pka->nfkb Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines Transcription

Caption: Proposed GPR109A signaling pathway for this compound.

References

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC - PubMed Central. (n.d.).
  • Nicotinic acid receptor agonists - PubMed. (n.d.).
  • Effects of nicotinic acetylcholine receptor agonists in assays of acute pain-stimulated and pain-depressed behaviors in rats - PubMed. (n.d.).
  • Nicotinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI. (n.d.).
  • Nicotinic agonist - Wikipedia. (n.d.).
  • Upregulation of GPR109A in Parkinson's Disease - Research journals - PLOS. (2014, October 17).
  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC - NIH. (n.d.).
  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - NIH. (2011, February 7).
  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy | IOVS. (n.d.).
  • Nicotinic acid receptor agonists differentially activate downstream effectors. (n.d.).
  • Preclinical Studies of the Potent and Selective Nicotinic α4β2 Receptor Ligand VMY-2-95. (n.d.).
  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (n.d.).
  • Nicotinic acid - Wikipedia. (n.d.).
  • Nicotinic acid supplementation at a supraphysiological dose increases the bioavailability of NAD+ precursors in mares - PubMed. (n.d.).
  • Nicotinic acid, its mechanism of action and pharmacological effects - ResearchGate. (2021, May 15).
  • [Experimental studies on the acute toxicity of tetrahydrofuran in animals] - PubMed. (n.d.).
  • Supplemental nicotinic acid or nicotinamide for lactating dairy cows - PubMed. (n.d.).
  • 3-Furan-2-yl-N-p-tolyl-acrylamide, a highly selective positive allosteric modulator of α7 nicotinic receptors, produces anxiolytic-like activity in mice - PubMed. (2019, May).
  • Mechanism of action of niacin - PubMed. (2008, April 17).
  • Nicotinamide reverses behavioral impairments and provides neuroprotection in 3-nitropropionic acid induced animal model ofHuntington's disease: implication of oxidative stress- poly(ADP- ribose) polymerase pathway - PubMed. (2018, December).
  • (PDF) Mechanism of Action of Niacin - ResearchGate. (2025, August 5).
  • Discovery of (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a selective α7 nicotinic acetylcholine receptor agonist, for the treatment of cognitive disorders - PubMed. (2012, November 26).
  • Physiological role, pharmacokinetics and pharmacodynamics of niacin in cows | Request PDF - ResearchGate. (2025, October 4).
  • Action of nicotinic acid on the reversion of hypoxic-inflammatory link on 3T3-L1 adipocytes. (2016, May 10).
  • The bioavailability of sustained release nicotinic acid formulations - PMC - NIH. (n.d.).
  • CVM Guidance for Industry #3 - General Principles for Evaluating the Human Food Safety of New Animal Drugs Used In Food-Producing - FDA. (n.d.).
  • The comparison of animal models for premature ovarian failure established by several different source of inducers - PubMed. (n.d.).
  • Niacin for dairy cattle: a review - PubMed. (n.d.).
  • Toxicological Review of Tetrahydrofuran - epa nepis. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help researchers overcome common challenges and improve reaction yields.

The primary synthetic challenge in forming this molecule is controlling the regioselectivity of the alkylation of the 2-hydroxynicotinic acid starting material. This pyridone system is an ambident nucleophile, meaning it can be alkylated at either the exocyclic oxygen (O-alkylation) to form the desired product or at the ring nitrogen (N-alkylation) to form an undesired pyridone isomer.[1][2] This guide will focus on strategies to maximize the desired O-alkylation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis.

Q1: My reaction yield is very low, or I've isolated no product. What went wrong?

A1: Low or no product formation is typically traced back to three areas: reagent quality, reaction conditions, or the choice of synthetic route.

Potential Causes & Recommended Actions:

  • Poor Reagent Quality:

    • 2-Hydroxynicotinic Acid: Ensure it is completely dry. The presence of water can consume the base and hinder the formation of the necessary nucleophile.

    • Base (e.g., NaH, K₂CO₃): Sodium hydride (NaH) is highly reactive with moisture. Use a fresh bottle or wash the NaH with dry hexanes before use. For weaker bases like K₂CO₃, ensure they are finely powdered and dried in an oven prior to use to maximize surface area and reactivity.

    • Alkylating Agent (e.g., 3-Bromotetrahydrofuran or Tetrahydrofuran-3-yl Tosylate): The leaving group is critical. A tosylate is generally a better leaving group than a bromide. If using a halide, ensure it has not degraded during storage.

    • Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are essential for Williamson ether synthesis to dissolve the reactants and promote the Sₙ2 mechanism.[3][4] Ensure your solvent is truly anhydrous.

  • Suboptimal Reaction Conditions:

    • Insufficient Deprotonation: When using a strong base like NaH, ensure complete deprotonation of the 2-hydroxynicotinic acid before adding the alkylating agent. This is often indicated by the cessation of hydrogen gas evolution.

    • Temperature: Williamson ether synthesis may require heating.[3] If running at room temperature, a low yield may indicate the need for higher temperatures (e.g., 60-80 °C) to overcome the activation energy barrier.

    • Reaction Time: The reaction may be slow. Monitor progress by TLC or LC-MS to determine the optimal reaction time.

  • Alternative Route Consideration (Mitsunobu Reaction): If the Williamson ether synthesis consistently fails, the Mitsunobu reaction is a powerful alternative.[5][6] This reaction converts the alcohol (3-hydroxytetrahydrofuran) into an excellent leaving group in situ, which is then displaced by the 2-hydroxynicotinic acid.[5] This method often proceeds under milder conditions but requires careful purification to remove byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.[7][8]

Q2: I've isolated a product, but my NMR analysis shows it's the wrong isomer. How do I favor O-alkylation over N-alkylation?

A2: This is the most critical challenge. The ratio of N- to O-alkylation is influenced by the base, solvent, counter-ion, and alkylating agent.[1] The pyridone exists in equilibrium with its 2-hydroxypyridine tautomer. Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles react at the softer nitrogen atom.

Strategies to Maximize O-Alkylation:

FactorTo Favor O-Alkylation (Desired Product)To Favor N-Alkylation (Isomer)Rationale
Base/Counter-ion Use K₂CO₃, Cs₂CO₃Use NaH, KHLarger, "softer" counter-ions (K⁺, Cs⁺) dissociate more readily from the oxygen, making it more available for alkylation. Smaller, "harder" ions like Na⁺ coordinate more tightly to the oxygen, leaving the nitrogen as the more nucleophilic site.[1]
Solvent Polar Aprotic (DMF, DMSO)Polar Protic (Ethanol, Water)Aprotic solvents solvate the cation but not the oxygen anion, increasing its nucleophilicity. Protic solvents solvate the oxygen through hydrogen bonding, decreasing its reactivity relative to the nitrogen.[3]
Leaving Group Good leaving groups (Tosylate, Triflate)Poorer leaving groups (Chloride)A better leaving group promotes a more Sₙ2-like transition state, which is sterically less hindered at the oxygen position.

Troubleshooting Flowchart for Isomer Formation

G start High N-Alkylation Detected check_base What base was used? start->check_base nah_kh NaH / KH check_base->nah_kh Hard Counter-ion k2co3_cs2co3 K2CO3 / Cs2CO3 check_base->k2co3_cs2co3 Soft Counter-ion check_solvent What solvent was used? protic Protic (e.g., EtOH) check_solvent->protic aprotic Aprotic (e.g., DMF) check_solvent->aprotic action_base Switch to K2CO3 or Cs2CO3 to favor O-alkylation. nah_kh->action_base k2co3_cs2co3->check_solvent action_solvent Switch to anhydrous DMF or DMSO. protic->action_solvent end_good O-Alkylation Favored aprotic->end_good action_base->end_good action_solvent->end_good

Caption: Troubleshooting decision tree for isomer control.

Q3: The purification is difficult due to byproducts. How can I simplify the workup?

A3: Difficult purification is common in both Williamson and Mitsunobu reactions.

  • For Williamson Synthesis:

    • Unreacted Starting Material: If the reaction did not go to completion, separating the product from the starting 2-hydroxynicotinic acid can be challenging. An acidic workup (e.g., adjusting pH to ~3-4 with dilute HCl) will protonate the desired product's carboxylic acid and any unreacted starting material, allowing for extraction into an organic solvent like ethyl acetate. The starting material is often less soluble and may precipitate.

    • Base Removal: Ensure all inorganic base is removed by aqueous washes before concentration.

  • For Mitsunobu Synthesis:

    • Triphenylphosphine Oxide (TPPO) and Hydrazine Byproducts: These are the main culprits.[8]

      • Crystallization: TPPO can sometimes be crystallized out of a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture.

      • Modified Reagents: Using polymer-supported triphenylphosphine can simplify removal, as the byproduct is filtered off with the resin.[9]

      • Column Chromatography: This is often unavoidable. A well-chosen solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) is required.

Optimized Protocol: Williamson Ether Synthesis

This protocol is designed to maximize O-alkylation and overall yield.

Reaction Scheme

G cluster_reactants Inputs cluster_products Outputs reactant1 2-Hydroxynicotinic Acid product_O This compound (Desired) reactant1->product_O O-Alkylation product_N 1-(Tetrahydrofuran-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Side-Product) reactant1->product_N N-Alkylation reactant2 Tetrahydrofuran-3-yl Tosylate reactant2->product_O O-Alkylation reactant2->product_N N-Alkylation base K2CO3 (2.0 equiv) base->product_O O-Alkylation base->product_N N-Alkylation solvent DMF, 80 °C solvent->product_O O-Alkylation solvent->product_N N-Alkylation

Caption: Williamson synthesis pathway showing desired and side products.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-hydroxynicotinic acid (1.0 eq) and finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a concentration of approximately 0.1 M with respect to the nicotinic acid derivative.

  • Reagent Addition: Add tetrahydrofuran-3-yl p-toluenesulfonate (1.1 eq) to the suspension. Using a tosylate is preferred over a halide for a better yield.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Quenching): Cool the reaction to room temperature. Carefully pour the mixture into water and acidify to pH 3-4 with 1 M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Frequently Asked Questions (FAQs)

Q: Can I use 3-hydroxytetrahydrofuran directly in the Williamson synthesis? A: No. The Williamson synthesis requires an electrophile with a good leaving group (like a halide or tosylate) and a nucleophile (the deprotonated 2-hydroxynicotinic acid).[10][11] You must first convert 3-hydroxytetrahydrofuran to an appropriate electrophile, such as 3-bromotetrahydrofuran or tetrahydrofuran-3-yl tosylate.

Q: Is it possible to hydrolyze the ester if I start with methyl 2-hydroxynicotinate? A: Yes, this is a viable alternative strategy. You can perform the O-alkylation on the methyl ester and then hydrolyze the ester to the carboxylic acid in a subsequent step, typically using aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH). This can sometimes simplify purification as the starting material is less polar.

Q: What analytical techniques are best for distinguishing between the O- and N-alkylated isomers? A: 2D NMR spectroscopy is definitive. A ROESY or NOESY experiment on the N-alkylated isomer will show a cross-peak between the protons on the tetrahydrofuran ring and the protons on the pyridine ring, which would be absent in the O-alkylated isomer.[12] Additionally, the chemical shifts in both ¹H and ¹³C NMR will be distinct, particularly for the pyridine ring carbons.

Q: Are there any safety concerns I should be aware of? A: Yes. Sodium hydride (NaH) is highly flammable and reacts violently with water to produce hydrogen gas; it should be handled with extreme care under an inert atmosphere. DMF and DMSO are combustible and can be irritating. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • SYNTHESIS, VOL. 2018, NO. 16, PP. 4151–4158 | Selective N-Alkylation of 2-Pyridones. Available at: [Link]

  • ResearchGate | Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Available at: [Link]

  • ResearchGate | A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: [Link]

  • Organic Chemistry Portal | P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Available at: [Link]

  • Wikipedia | Mitsunobu reaction. Available at: [Link]

  • Organic Chemistry Portal | Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • Organic Chemistry Portal | Mitsunobu Reaction. Available at: [Link]

  • The Journal of Organic Chemistry | A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Available at: [Link]

  • University of Connecticut | Mitsunobu Reaction. Available at: [Link]

  • J&K Scientific LLC | Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia | Williamson ether synthesis. Available at: [Link]

  • Master Organic Chemistry | The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts | Williamson Ether Synthesis. Available at: [Link]

Sources

Technical Support Center: Purification of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid. This molecule, characterized by its polar pyridinyl carboxylic acid head and a moderately non-polar tetrahydrofuran ether tail, presents a unique set of purification hurdles. This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory, moving from frequently asked questions to in-depth troubleshooting scenarios. Our approach is grounded in chemical first principles and validated by extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: Based on its structure, you should expect this compound to be a white to off-white crystalline solid.[1] The presence of both a carboxylic acid and a pyridine nitrogen means the molecule can exist as a zwitterion, particularly in protic solvents, which typically leads to a relatively high melting point and lower solubility in non-polar organic solvents.[2] Its solubility in water is expected to be moderate and highly pH-dependent.

Q2: What are the most common impurities I should anticipate after synthesis?

A2: Impurities are typically residuals from the synthetic route. The most common synthesis involves a Williamson ether synthesis or a similar nucleophilic aromatic substitution. Therefore, you should be vigilant for the following:

Impurity Type Potential Species Typical Source Detection Method
Starting Materials 3-Hydroxytetrahydrofuran, 2-Chloronicotinic acidIncomplete reactionNMR, HPLC, TLC
Reaction Byproducts Isomeric products, Over-alkylated speciesNon-specific reaction conditionsNMR, LC-MS
Hydrolysis Products 2-Hydroxynicotinic acidExposure to strong acid/base during workupHPLC, LC-MS
Residual Solvents DMF, DMSO, THF, etc.Inadequate drying post-extraction or precipitation¹H NMR
Inorganic Salts K₂CO₃, NaH, etc.Remnants from the reaction baseInsoluble in organic solvents, check ash content

Q3: What is the best general-purpose method for purifying this compound?

A3: For multi-gram scales, recrystallization is the most efficient and cost-effective starting point. The key is selecting the right solvent system. Given the molecule's polarity, a mixed-solvent system, such as Ethanol/Water, Isopropanol/Water, or Ethyl Acetate/Heptane, is often required to achieve the ideal solubility curve (high solubility when hot, low solubility when cold). For challenging purifications or smaller scales, column chromatography is the preferred alternative.

Q4: How can I reliably assess the purity of my final product?

A4: A multi-pronged approach is essential for a trustworthy assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase like acetonitrile/water with a TFA or formic acid modifier is a good starting point.[3][4][5]

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for structural confirmation and detecting residual solvents or organic impurities with distinct signals.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction completion and the success of purification steps.

  • Melting Point: A sharp melting point range close to the literature value (if available) is a good indicator of high purity.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific experimental failures in a question-and-answer format, providing not just the solution, but the scientific rationale behind it.

Problem 1: My crude product is a persistent, sticky oil and refuses to solidify.

Q: I've removed the solvent under high vacuum for hours, but my product remains an oil. What's happening and how can I crystallize it?

A: This is a classic challenge, often caused by one of three factors: high levels of residual solvent, the presence of oily impurities preventing lattice formation, or the product itself being a low-melting solid or amorphous glass.

Root Cause Analysis & Solution Workflow:

Sources

Technical Support Center: Navigating the Solution Stability of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-((tetrahydrofuran-3-yl)oxy)nicotinic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Understanding and controlling its stability is paramount for generating reproducible and reliable experimental data.

Section 1: Foundational Stability Concerns (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is the primary chemical stability issue I should be aware of when working with this compound in solution?

A1: The principal stability concern is the hydrolytic cleavage of the ether bond connecting the tetrahydrofuran (THF) ring to the nicotinic acid backbone. Ethers are susceptible to cleavage under acidic conditions.[1][2] This reaction breaks the molecule into its two constituent parts: nicotinic acid and 3-hydroxytetrahydrofuran. The rate of this degradation is highly dependent on the pH, temperature, and composition of your solvent system.

Q2: What are the expected degradation products I might see in my analysis?

A2: The primary degradation products resulting from hydrolytic cleavage are:

  • Nicotinic Acid: A common B vitamin, which may be biologically active in your system and could confound results.[3][4]

  • 3-Hydroxytetrahydrofuran: An alcohol derived from the THF moiety.

Microbial degradation in non-sterile media can also occur, leading to a more complex degradation profile.[5][6]

Visualizing the Primary Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis, which is the most common degradation route in experimental settings.

G cluster_reactants reactant This compound prod1 Nicotinic Acid reactant->prod1  Hydrolytic Cleavage (e.g., Low pH, H₂O) prod2 3-Hydroxytetrahydrofuran

Caption: Primary hydrolytic degradation pathway.

Q3: Is this compound sensitive to air or light?

A3: Yes, caution is advised. The tetrahydrofuran (THF) moiety is known to form explosive peroxides upon exposure to air and light.[7][8] While the entire molecule's photosensitivity profile is not fully characterized, nicotinic acid and its derivatives can also be sensitive to light and moisture.[9][10] Therefore, it is best practice to protect solutions from light and to work under an inert atmosphere (like nitrogen or argon) for long-term storage or sensitive applications.

Q4: What are the general recommended storage conditions for solutions of this compound?

A4: To maximize stability, solutions should be:

  • Stored at low temperatures: Recommended at ≤ -20°C for long-term storage. For short-term (days), 2-8°C is acceptable.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.[10]

  • Kept under an inert atmosphere: Purge the vial headspace with nitrogen or argon before sealing, especially for long-term storage, to prevent peroxide formation.[8]

  • Maintained at an appropriate pH: Avoid strongly acidic conditions. Buffers in the neutral to slightly basic range (pH 7-8.5) are generally preferred for stability.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during experiments that may be related to compound stability.

Q1: My biological assay results are inconsistent, or the compound's potency appears to decrease over time. What's happening?

A1: This is a classic sign of compound degradation. If this compound degrades into nicotinic acid and 3-hydroxytetrahydrofuran, the concentration of your active parent compound decreases, leading to an apparent loss of potency. Nicotinic acid itself can have biological effects, potentially leading to confounding results.[4]

Troubleshooting Workflow: Diagnosing Instability

A Inconsistent Assay Results or Potency Loss B Hypothesis: Compound Degradation A->B C Action: Analyze Solution via HPLC-UV B->C D Observe Chromatogram C->D E New Peak(s) Observed? D->E F Primary peak area decreased? E->F No I Conclusion: Degradation is likely. Confirm identity of new peak. E->I Yes G Conclusion: Degradation Confirmed. Proceed to Mitigation Protocol. F->G Yes H Conclusion: Stability is likely not the primary issue. Investigate other experimental variables. F->H No

Caption: Workflow for diagnosing compound instability.

Q2: I'm running an HPLC analysis and see a new, more polar peak appearing in my chromatograms over time. How can I identify it?

A2: The new, more polar peak is very likely nicotinic acid, a product of hydrolysis.[11][12] Due to its free carboxylic acid and lack of the larger ether group, it will have a shorter retention time on a standard reversed-phase column (e.g., C18) compared to the parent compound.

Protocol: Peak Identity Confirmation
  • Prepare a Standard: Create a known concentration solution of an authentic nicotinic acid standard in the same solvent as your sample.

  • Co-injection: Mix an aliquot of your degraded sample with an aliquot of the nicotinic acid standard solution.

  • Analyze: Run the HPLC analysis on the co-injected sample.

  • Interpret Results:

    • If the peak of interest in your sample increases in area and maintains a single, sharp peak shape, you have confirmed its identity as nicotinic acid.

    • If a new, separate peak appears, the degradation product is something else.

Q3: How can I minimize degradation in my aqueous experimental buffer?

A3: Minimizing degradation requires controlling the key factors that promote hydrolysis: pH and temperature.

  • pH Control: Acid-catalyzed hydrolysis is the most significant risk.[1][13] Strongly acidic buffers (pH < 4) should be avoided. While the compound is more stable at neutral pH, some nicotinic acid esters also show base-catalyzed loss.[13]

    • Recommendation: Perform a preliminary stability test in your chosen buffer. For most applications, a buffer in the pH 7.0 - 8.0 range (e.g., HEPES, Tris) is a safe starting point. Phosphate buffers have been shown to sometimes catalyze degradation of related molecules and should be used with caution.[14]

  • Temperature Control: Chemical reactions, including hydrolysis, accelerate at higher temperatures.[13][15]

    • Recommendation: Prepare solutions fresh and keep them on ice during experiments. For any incubations longer than a few hours, consider running them at a lower temperature if the assay permits.

  • Solvent Choice: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF, where the compound is highly stable. Make aqueous dilutions immediately before use.

Table 1: Relative Stability under Various Conditions (General Guidance)
ParameterConditionExpected StabilityRationale
pH < 4 (Acidic)Low Prone to rapid acid-catalyzed ether hydrolysis.[2]
6 - 8 (Neutral)High Generally the most stable range for ether linkages.
> 9 (Basic)Moderate Potential for base-catalyzed ester-like hydrolysis.[13]
Temperature 37°CModerate Accelerated degradation possible during long incubations.[15]
25°C (RT)Good (Short-term) Suitable for benchtop work; prepare fresh daily.
4°CHigh Recommended for short-term storage (1-3 days).[12]
Atmosphere Ambient AirModerate to Low Risk of oxidative damage and peroxide formation from THF.[7][8]
Inert (N₂ or Ar)High Prevents air-induced degradation pathways.

Section 3: Advanced Protocols for Stability Assessment

For drug development professionals requiring rigorous characterization, a forced degradation study is essential.

Q1: How do I perform a systematic forced degradation study to understand the compound's liabilities?

A1: A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation pathways and validate the stability-indicating power of your analytical method.

Protocol: Forced Degradation Study
  • Preparation: Prepare several identical aliquots of a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (Treat each aliquot separately):

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 2-8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate one aliquot (as a solid) and one (in solution) at 70°C for 48 hours in the dark.

    • Photolytic Degradation: Expose a solution to a photostability chamber (with UV and visible light) for a defined period (e.g., follow ICH Q1B guidelines).

  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., with a photodiode array detector to check for peak purity).

  • Interpretation: Compare the chromatograms to identify the conditions under which the compound degrades and characterize the resulting degradants. The primary degradation product under acidic conditions should correspond to nicotinic acid.

References

  • Sigma-Aldrich. (2025, July 8). Safety Data Sheet.
  • Talha, S. M., et al. (n.d.). Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. PubMed.
  • Frisbee, A. C., et al. (2022). Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid. PubMed Central.
  • Research Products International. (2014, December 15). Nicotinic Acid [Vitamin B] Safety Data Sheet. Cloudfront.net.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes.
  • Cayman Chemical. (2025, October 15). Safety Data Sheet.
  • Ross, B. M. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC.
  • Thompson, K. E., et al. (n.d.). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. MDPI.
  • Proni, J., et al. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed.
  • Li, G., et al. (n.d.). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed.
  • Clemson University. (n.d.). Effect of Metal Ions on Stability of Ascorbic Acid and Niacin Determined by HPLC. Clemson OPEN.
  • ResearchGate. (2025, August 6). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Wikipedia. (n.d.). Ether cleavage.
  • Eawag-BBD. (1997, December 4). Tetrahydrofuran Degradation Pathway.
  • Cayman Chemical. (2023, April 12). Nicotinic Acid - PRODUCT INFORMATION.
  • ResearchGate. (2025, August 6). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits.

Sources

Technical Support Hub: Overcoming Solubility Challenges with 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical protocols for addressing the low aqueous solubility of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid, a common hurdle in assay development and screening. Our focus is on providing scientifically grounded, actionable solutions to ensure the accuracy and reproducibility of your experimental data.

Analysis of the Compound

This compound is a derivative of nicotinic acid (Vitamin B3). Its structure presents two key features that dictate its solubility:

  • An Acidic Moiety: The nicotinic acid core contains a carboxylic acid group (-COOH). This group is ionizable, and its charge state is dependent on the pH of the solution.[1]

  • A Bulky, Moderately Polar Substituent: The (Tetrahydrofuran-3-yl)oxy group adds steric bulk and ether linkages. While the ether oxygens can participate in hydrogen bonding, the overall impact of this large, non-planar group can hinder efficient crystal lattice packing and affect interactions with water molecules.[2][3][4]

The primary challenge arises when a stock solution, typically prepared in a potent organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous assay buffer. This sudden shift in solvent polarity can cause the compound to precipitate, leading to inaccurate concentration measurements, variable results, and underestimated biological activity.[5][6]

Section 1: Solubility Troubleshooting Workflow

Researchers encountering solubility issues should follow a systematic approach. The following decision tree illustrates a logical workflow for identifying and implementing the most appropriate solubilization strategy.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Compound precipitates in aqueous assay buffer check_pka Is the assay pH > pKa of the nicotinic acid group (~4.8)? start->check_pka ph_adjust Strategy 1: pH Adjustment Increase buffer pH to > 6.0 check_pka->ph_adjust  No / Borderline cosolvent Strategy 2: Co-solvent Screening Test DMSO, Ethanol, PEG 400 at non-interfering concentrations check_pka->cosolvent  Yes, but still precipitates ph_success Success: Compound Solubilized ph_adjust->ph_success ph_fail Failure: Still Insoluble or Assay pH Incompatible ph_adjust->ph_fail ph_fail->cosolvent cosolvent_success Success: Compound Solubilized cosolvent->cosolvent_success cosolvent_fail Failure: Still Insoluble or Assay Interference cosolvent->cosolvent_fail excipient Strategy 3: Excipient Use Test Cyclodextrins (e.g., HP-β-CD) cosolvent_fail->excipient excipient_success Success: Compound Solubilized excipient->excipient_success

Caption: Troubleshooting decision tree for solubility issues.

Section 2: Detailed Protocols & Methodologies

Protocol 2.1: Best Practices for Stock Solution Preparation

Accurate and reliable results begin with a properly prepared stock solution.[7][8]

  • Solvent Selection: Use high-purity, anhydrous DMSO as the primary solvent. Nicotinic acid and its derivatives show excellent solubility in DMSO.[9][10]

  • Weighing: Use a calibrated analytical balance to weigh the compound. For accuracy, it's better to weigh a slightly different amount and calculate the exact concentration than to struggle to weigh an exact target mass.[8]

  • Dissolution: Prepare a high-concentration stock (e.g., 10-50 mM). Add the solvent to the solid compound. Use a vortex mixer to ensure complete dissolution. Gentle warming in a water bath (30-40°C) can be used if necessary, but allow the solution to return to room temperature before use.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Use tubes with secure seals to prevent absorption of atmospheric water by DMSO.

Protocol 2.2: Strategy 1 - pH-Mediated Solubilization

This strategy leverages the acidic nature of the molecule. By increasing the pH of the aqueous buffer, the carboxylic acid group (-COOH) is deprotonated to its highly water-soluble carboxylate salt form (-COO⁻).[1][][12]

  • Determine Feasibility: This method is only viable if your assay is tolerant of a pH range of approximately 6.0 to 7.5. The pKa of the parent nicotinic acid is ~4.85.[13] To ensure the compound is predominantly in its charged, soluble form, the buffer pH should be at least 1.5 to 2 units higher than the pKa.

  • Buffer Preparation: Prepare your assay buffer (e.g., PBS, Tris) and adjust the pH to the desired higher value (e.g., pH 7.4).

  • Solubility Test: a. Prepare serial dilutions of your DMSO stock solution directly into the pH-adjusted buffer. b. After dilution, vortex each sample briefly. c. Visually inspect for precipitation immediately and after a 30-minute incubation at the assay temperature. d. Crucial Control: Perform the same dilutions into your original, lower-pH buffer to confirm that pH adjustment was the key factor for solubilization.

Protocol 2.3: Strategy 2 - Co-solvent Screening

If pH adjustment is not an option or is insufficient, the use of a small percentage of a water-miscible organic solvent (a co-solvent) in the final assay buffer can maintain solubility.[]

  • Select Co-solvents: The most common and effective co-solvents are DMSO and ethanol.[14][15][16][17]

  • Determine Assay Tolerance: Before testing compound solubility, you must determine the maximum concentration of each co-solvent that your assay (especially if it's a cell-based or enzymatic assay) can tolerate without affecting the results.[14][18] Test a range (e.g., 0.1%, 0.25%, 0.5%, 1.0% v/v) of each co-solvent in your assay without the compound of interest (vehicle control).

  • Solubility Test: a. Prepare your aqueous assay buffer. b. Spike the buffer with the highest tolerated concentration of a co-solvent (e.g., 0.5% DMSO). c. Prepare serial dilutions of your high-concentration DMSO stock into the co-solvent-containing buffer. d. Visually inspect for precipitation as described in Protocol 2.2.

Co-SolventTypical Max. Conc. (Cell-based)ProsCons
DMSO 0.1% - 0.5%[14][16]Excellent solubilizing power for many compounds.[9]Can be toxic to cells at higher concentrations; may inhibit some enzymes.[15][17]
Ethanol 0.5% - 1.0%[16]Generally less toxic than DMSO.[17]Less potent solubilizer than DMSO for highly lipophilic compounds.
PEG 400 Varies (often >1%)Low toxicity; can improve solubility.Can increase viscosity; may interfere with some assay formats.
Protocol 2.4: Strategy 3 - Use of Solubilizing Excipients

Cyclodextrins are cage-like molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is itself water-soluble.[19][20][21]

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[14]

  • Determine Assay Tolerance: As with co-solvents, test the effect of HP-β-CD on your assay in a vehicle control experiment. Concentrations typically range from 1-10 mM.

  • Complexation & Solubility Test: a. Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your aqueous assay buffer. b. In a microcentrifuge tube, add a small volume of your concentrated DMSO stock of the compound. c. Add the HP-β-CD solution to the DMSO, vortexing vigorously to facilitate complex formation. The ratio of cyclodextrin to the compound often needs to be high (e.g., 100:1 molar ratio or greater). d. Perform final dilutions using the buffer containing the same concentration of HP-β-CD. e. Visually inspect for precipitation.

Section 3: Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer. What is the first thing I should try?

This is a classic sign of a compound "crashing out" of solution due to poor aqueous solubility.[6] The first and simplest strategy to attempt is pH-mediated solubilization (Protocol 2.2), provided your assay can be performed at a pH of 6.0 or higher. Deprotonating the nicotinic acid moiety into its salt form provides the most significant and straightforward increase in aqueous solubility.[12][22]

Q2: I can't change the pH of my assay. What's my next best option?

Your next step is to perform a co-solvent screen (Protocol 2.3). First, determine the maximum percentage of DMSO or ethanol your assay can tolerate without showing artifacts. Then, incorporate that percentage of co-solvent into your assay buffer to maintain the compound's solubility upon dilution.

Q3: How do I prepare a vehicle control, and why is it essential?

A vehicle control contains everything that your experimental sample contains except for the test compound. For example, if you dissolve your compound in DMSO and dilute it into a buffer containing 0.5% final DMSO concentration, your vehicle control is the buffer with 0.5% DMSO alone. This control is absolutely critical to ensure that any observed biological effect is due to your compound and not the solvent or solubilizing agent.[14][18]

Q4: Can the tetrahydrofuran (THF) group on my compound cause issues?

While THF is a useful organic solvent, the THF moiety in your compound's structure is a stable ether linkage and will not act as a solvent.[2][3][4] Its primary influence is on the molecule's overall size, shape, and polarity, which contributes to its specific solubility profile.

Q5: What if none of these methods work?

If you have systematically tried pH adjustment, co-solvents, and cyclodextrins without success, the intrinsic insolubility of the compound may be too high for the required assay concentration. At this point, you may need to consider more advanced formulation strategies such as creating amorphous solid dispersions or lipid-based formulations, which are typically employed in later-stage drug development.[6][23] For screening purposes, it may be necessary to re-evaluate the compound or synthesize more soluble analogs.[24][25]

References

  • Chaudhary, V.B. & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. Available from: [Link]

  • Gould, S. & Scott, K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]

  • Trivedi, V. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available from: [Link]

  • Grigoraș, C. G., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 26(24), 7645. Available from: [Link]

  • Chemistry Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules? Available from: [Link]

  • Nielsen, G. D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Available from: [Link]

  • Nielsen, G. D., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Available from: [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Available from: [Link]

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  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay? Available from: [Link]

  • ResearchGate. (2019). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Available from: [Link]

  • Nguyen, S. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855-3859. Available from: [Link]

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  • Guangzhou Kangyang Chemical Co., Ltd. (n.d.). Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Available from: [Link]

  • Bitesize Bio. (2016). How to Make Accurate Stock Solutions. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1596. Available from: [Link]

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Technical Support Center: Crystallization of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the crystallization of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid. As a critical intermediate in pharmaceutical development, achieving a consistent and pure crystalline form is paramount for downstream processability, stability, and regulatory compliance.[1] This guide is designed to provide researchers and drug development professionals with practical, science-backed solutions to common challenges encountered during the crystallization of this molecule. We will move beyond simple procedural steps to explore the underlying principles, enabling you to make informed decisions and effectively troubleshoot your experiments.

Section 1: Understanding the Molecule - Physicochemical Properties

While extensive public data on this compound is limited, we can infer its likely behavior by comparing its structure to the well-characterized parent compound, nicotinic acid. The introduction of the tetrahydrofuran ether linkage significantly alters the molecule's properties, impacting solubility, polarity, and intermolecular interactions.

PropertyNicotinic Acid (Reference)This compound (Predicted)Rationale for Prediction
Molecular Weight 123.11 g/mol [2][3]193.20 g/mol [4]Direct calculation from the molecular formula (C10H11NO3).
Melting Point (°C) 236-239 °C[2]Likely lower than nicotinic acid.The bulky, flexible tetrahydrofuran group disrupts the efficient crystal packing and hydrogen bonding network that gives nicotinic acid its high melting point.
Solubility Soluble in water (15 g/L at 20°C), DMSO, and ethanol; sparingly soluble in ether.[3][5][6]Increased solubility in moderately polar and non-polar organic solvents (e.g., THF, Ethyl Acetate, Dichloromethane). Reduced water solubility.The ether linkage and aliphatic ring add significant lipophilic character, reducing its affinity for highly polar solvents like water while increasing it for organic solvents.
Dominant Species Zwitterionic in aqueous solution; neutral form in organic solvents like methanol and THF.[7]Predominantly the neutral form in most organic solvents. Zwitterionic potential in water remains but is likely reduced.The ether group's electron-donating nature may slightly alter the pKa of the pyridine nitrogen and carboxylic acid, but the principle of solvent-dependent form holds.
Polymorphism Known to exist in different crystal forms.[8]High potential for polymorphism.[1][9]Increased molecular complexity and flexibility often lead to multiple possible packing arrangements in the crystal lattice.[10]

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the crystallization of pharmaceutical intermediates, tailored to the specific chemistry of this compound.

Q1: My compound will not crystallize from solution. What are the initial steps I should take?

A1: Failure to crystallize is typically a problem of insufficient supersaturation.[11] A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature. Here is a logical progression of troubleshooting steps:

  • Verify Saturation: If no crystals form upon cooling, your solution may not be saturated.[12] Return the flask to the heat source and gently boil off a portion of the solvent (e.g., 10-20% of the volume).[13] Allow it to cool again. If crystallization now occurs, insufficient concentration was the issue.

  • Induce Nucleation: Supersaturated solutions can be kinetically stable and require a trigger for nucleation (the initial formation of crystal nuclei).[11][14]

    • Scratching: Vigorously scratch the inside surface of the flask (below the solvent level) with a glass rod. The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed to initiate crystallization.[15][16]

    • Seed Crystals: If you have a small amount of solid material, add a single, tiny crystal to the cooled, supersaturated solution. This provides a perfect template for further crystal growth, bypassing the initial nucleation energy barrier.[13][15][16]

Q2: My compound is "oiling out" instead of forming crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This happens when the solution is cooled to a temperature below the compound's solubility limit but above its melting point in that specific solvent environment.

  • Causality: This is often caused by a high concentration of impurities, which can significantly depress the melting point of the solid.[13] Alternatively, if the solution is too highly concentrated, the saturation point may be reached at a very high temperature.

  • Solutions:

    • Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent (the solvent in which it is highly soluble) to decrease the overall concentration.[13] This lowers the saturation temperature, allowing the solution to cool further before crystallization begins, hopefully below the melting point.

    • Change Solvent System: The current solvent may be unsuitable. Try a solvent in which the compound is less soluble, which will require less cooling to achieve supersaturation.

    • Slower Cooling: Cool the solution much more slowly. A gradual approach gives molecules more time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.[14]

Q3: The crystallization is happening too quickly, resulting in a fine powder or agglomerated clumps. How can I obtain larger, more defined crystals?

A3: Rapid crystallization traps impurities and solvent within the crystal lattice, leading to poor purity and handling characteristics like difficult filtration.[13][18] The goal is to remain in the "metastable zone" where existing crystals grow, but new nucleation is slow.[14]

  • Causality: This is a result of excessive supersaturation, often caused by cooling the solution too quickly or by rapid addition of an anti-solvent.[18]

  • Solutions:

    • Increase Solvent Volume: Using a slightly more dilute solution (closer to the saturation point at high temperature) will mean the solution must cool further before becoming highly supersaturated, slowing the entire process.

    • Control Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise and with vigorous stirring to avoid localized areas of high supersaturation.

Q4: I'm observing different crystal shapes (e.g., needles vs. blocks) when I change solvents. What is happening and how can I control it?

A4: You are observing a change in crystal habit or potentially isolating different polymorphs . This is a direct consequence of solvent-crystal interactions.[19][20]

  • Causality - Crystal Habit: Solvent molecules can preferentially adsorb to specific faces of a growing crystal.[20][21] If a solvent strongly binds to a particular face, it inhibits growth on that face, causing the crystal to grow faster in other directions. For example, a solvent that inhibits growth on the top and bottom faces will lead to a needle-like or plate-like crystal. A solvent that interacts more evenly with all faces will tend to produce more block-like, equant crystals.[19]

  • Causality - Polymorphism: Polymorphs are different crystal structures of the same molecule.[22][23] The choice of solvent can determine which polymorphic form is thermodynamically or kinetically favored to nucleate and grow.[9] This is critically important, as different polymorphs can have vastly different stabilities, solubilities, and bioavailabilities.[8][24]

  • Control & Characterization:

    • Systematic Solvent Screening: To control morphology, you must systematically screen different solvents and solvent mixtures (see Q5).

    • Characterization is Essential: Whenever you observe a different crystal form, you must characterize it to determine if it is a new polymorph or simply a different habit. Techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for this analysis.[22][23][25]

Q5: How do I select an appropriate solvent system for crystallization?

A5: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. A systematic approach is best.

  • Single Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities at room temperature and at their boiling points. See the table below for suggestions.

  • Binary Solvent System (Anti-Solvent): This is a powerful technique when no single solvent is ideal.[14] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the cloud point), indicating the onset of precipitation. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

Solvent ClassExample SolventsPredicted Utility for 2-((THF-3-yl)oxy)nicotinic acid
Alcohols Methanol, Ethanol, IsopropanolGood starting point. Likely to show moderate to high solubility, especially when heated.
Ketones Acetone, Methyl Ethyl KetoneGood potential. Acetone is a versatile, moderately polar solvent.
Esters Ethyl Acetate, Isopropyl AcetateExcellent candidates. The ester functionality often provides the desired solubility gradient with temperature.
Ethers Tetrahydrofuran (THF), 2-Methyl-THFLikely to be a "good" solvent. May be too soluble for single-solvent crystallization but useful in anti-solvent pairs.
Hydrocarbons Heptane, TolueneLikely to be "anti-solvents." Useful for precipitating the compound from more polar solutions.
Chlorinated Dichloromethane (DCM)May be a good solvent, but often has a shallow solubility curve (high solubility even when cold).

Section 3: Recommended Experimental Protocols

Protocol 1: General Method for Single Solvent Cooling Crystallization

  • Dissolution: In an appropriately sized flask, add your crude solid. Add a small volume of the selected solvent.

  • Heating: Heat the mixture to a gentle boil with stirring (e.g., using a magnetic stir plate and a reflux condenser).

  • Achieve Saturation: Continue adding small portions of the solvent until all the solid has just dissolved. This is a critical step to avoid using excess solvent, which will reduce your yield.[13]

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization during filtration.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote larger crystals, insulate the flask.

  • Further Cooling: Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization Workflow

  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent at room temperature.

  • Anti-Solvent Addition: With vigorous stirring, add the "anti-solvent" dropwise using a pipette or addition funnel.

  • Observe Cloud Point: Continue adding anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of saturation.

  • Re-dissolution: Add a few drops of the "good" solvent (or gently warm the flask) until the solution becomes clear again. This ensures you are starting from a point just below saturation.

  • Slow Cooling / Evaporation: Cover the flask with a watch glass or perforated film and allow it to stand undisturbed. Slow cooling or slow evaporation of the more volatile solvent will lead to gradual supersaturation and crystal growth.

  • Isolation & Drying: Once crystallization is complete, isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.

Section 4: Visual Workflows and Diagrams

The following diagrams illustrate the logical flow of the troubleshooting process and the mechanism of anti-solvent crystallization.

TroubleshootingWorkflow Start Experiment Complete: No Crystals Formed CheckSaturation Is the solution saturated? Start->CheckSaturation Evaporate Heat to reduce solvent volume (10-20%) CheckSaturation->Evaporate No / Unsure InduceNucleation Induce Nucleation CheckSaturation->InduceNucleation Yes CoolAgain1 Cool solution again Evaporate->CoolAgain1 CoolAgain1->InduceNucleation Scratch Scratch flask with glass rod InduceNucleation->Scratch Try Seed Add a seed crystal InduceNucleation->Seed Try LowerTemp Use lower temperature bath InduceNucleation->LowerTemp Try Failure Still no crystals? Re-evaluate solvent system or check compound purity InduceNucleation->Failure If all fail Success Crystals Formed Scratch->Success Seed->Success LowerTemp->Success

Caption: A decision tree for troubleshooting crystallization failure.

AntiSolventProcess cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Supersaturation cluster_2 Step 3: Crystal Growth A Compound C Clear Solution (Sub-saturated) A->C + B Good Solvent B->C E Cloudy Solution (Supersaturated) C->E Reduces Solubility D Anti-Solvent D->E Add Slowly F Crystals E->F Slow Cooling / Nucleation G Mother Liquor F->G in

Caption: The process of anti-solvent crystallization.

References

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. [Link]

  • How It Comes Together. (2023). How Do Solvents Impact Crystal Morphology In Crystallization?[Link]

  • Wang, X., et al. (2022). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals. [Link]

  • Nishka Research. (n.d.). Characterization of Polymorphic Forms (Polymorphism). [Link]

  • Chemistry LibreTexts. (2022). 3.5: Inducing Recrystallization. [Link]

  • Saha, S., et al. (2022). Solvent Effects on the Crystal Morphology of Pentaerythritol Tetranitrate (PETN). Crystal Growth & Design. [Link]

  • Wikipedia. (2023). Crystallization. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. [Link]

  • Tianming Pharmaceutical. (2023). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • Asian Journal of Pharmacy and Technology. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. [Link]

  • Bernstein, J. (2011). Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. In Polymorphism in Molecular Crystals. Oxford Academic. [Link]

  • ResearchGate. (2000). The effect of solvent on crystal morphology. [Link]

  • The International Journal of Engineering and Science. (2016). Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. [Link]

  • MDPI. (2022). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. [Link]

  • University of Milano-Bicocca. (n.d.). Crystal growth and characterization: study of polymorphism. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?[Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?[Link]

  • Science Notes. (2013). Solutions to Common Crystal Growing Problems. [Link]

  • Zhou, P. P., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies. [Link]

  • Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics. [Link]

  • ResearchGate. (2014). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

  • Loba Chemie. (n.d.). NICOTINIC ACID. [Link]

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Technical Support Center: Troubleshooting Unexpected Bioassay Results with 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support guide for 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid. This molecule is a derivative of nicotinic acid, a well-established agonist for the G-protein coupled receptor GPR109A (also known as HCA₂).[1][2] As a Gαi-coupled receptor, GPR109A activation is expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent downstream signaling related to metabolic and inflammatory pathways.[3][4]

However, researchers may encounter results that deviate from this expected pharmacological profile. Unexpected outcomes in bioassays are a common challenge in drug discovery and can stem from a variety of factors, including the compound's intrinsic properties, the specifics of the assay design, and the biological system being used. This guide provides a structured, in-depth approach to help you diagnose and resolve these issues in a systematic manner.

Section 1: Initial Triage - Is Your Compound the Source of the Problem?

Before troubleshooting the biological assay, it is imperative to validate the tool you are using. The physical and chemical integrity of the test compound is the foundation of any reliable experiment.

FAQ 1.1: My compound shows significantly lower potency, higher variability, or a complete lack of activity compared to expectations. What are the primary causes?

This is one of the most common issues and often points back to the quality and handling of the compound itself. Low or inconsistent activity can frequently be traced to issues with compound purity, identity, stability, or solubility.[5][6]

  • Purity and Identity: Was the compound's identity and purity confirmed upon receipt? Synthesis byproducts or impurities from residual starting materials can compete with your compound, exert their own biological effects, or be outright toxic to cells, confounding your results.[7] The stated purity on a vendor's specification sheet should always be independently verified.

  • Stability: Nicotinic acid derivatives can be susceptible to degradation, especially during storage or after multiple freeze-thaw cycles in solution (e.g., DMSO).[5][8] Degradation can lead to a lower effective concentration of the active compound or the generation of new species with different activities.

  • Solubility: Low aqueous solubility is a major cause of underestimated potency.[6] If the compound precipitates out of your assay buffer, the actual concentration exposed to the target is much lower than the nominal concentration, leading to a right-shifted concentration-response curve and inaccurate IC50/EC50 values.

Troubleshooting Action Plan:

  • Verify Compound Identity & Purity: Use orthogonal analytical methods to confirm the compound's integrity.

  • Assess Solubility: Determine the compound's solubility in your final assay buffer. If solubility is low, consider formulation strategies, but be aware that excipients can also interfere with assays.

  • Evaluate Stability: If the compound has been stored for a long period or subjected to multiple freeze-thaw cycles, consider re-analyzing its purity or using a fresh stock.

Analytical Technique Primary Purpose Information Gained
LC-MS (Liquid Chromatography-Mass Spectrometry) Identity & PurityConfirms molecular weight of the main peak and detects impurities with different mass-to-charge ratios.[9]
¹H NMR (Proton Nuclear Magnetic Resonance) Identity & PurityProvides a structural fingerprint of the molecule. Can identify major structural impurities.[7]
HPLC (High-Performance Liquid Chromatography) Purity & QuantificationSeparates the compound from impurities, allowing for precise quantification of purity (e.g., >95%).[7]

Workflow for Compound Quality Control

A Receive or Synthesize Compound B Perform Initial QC (LC-MS, NMR, HPLC) A->B C Purity >95% and Identity Confirmed? B->C D Discard Batch or Re-purify C->D No E Prepare Concentrated Stock (e.g., 10 mM in DMSO) C->E Yes F Assess Solubility in Assay Buffer E->F G Soluble at Highest Test Concentration? F->G H Re-evaluate Formulation or Adjust Assay Conditions G->H No I Store Aliquots at -80°C (Avoid Freeze-Thaw) G->I Yes H->F J Proceed to Bioassay I->J

Caption: Workflow for ensuring compound integrity before bioassays.

FAQ 1.2: I'm observing activity in negative controls or across multiple, unrelated assays. Could the compound be an artifact?

Yes, this is a critical possibility. Certain chemical structures, known as Pan-Assay Interference Compounds (PAINS), are notorious for producing false positive results in high-throughput screens and other bioassays.[10][11] They do not act through specific binding to a target but rather through non-specific mechanisms.

Common Mechanisms of Assay Interference: [12][13][14]

  • Redox Activity: The compound may engage in redox cycling, producing reactive oxygen species that can damage proteins or interfere with assay readouts (e.g., those using luciferase or fluorescent proteins).

  • Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can sequester and non-specifically inhibit enzymes.

  • Chemical Reactivity: Some functional groups can react covalently and non-specifically with proteins.

  • Signal Interference: The compound itself may be colored or fluorescent, directly interfering with optical assay readouts (absorbance, fluorescence, luminescence).

Troubleshooting Action Plan:

  • Analyze the Structure: Use computational filters (PAINS filters) to check if this compound contains known interference substructures.

  • Run Counter-Screens: Test the compound in an assay known to be susceptible to artifacts, such as a luciferase inhibition assay without the primary target present.

  • Vary Assay Conditions: Assay interference is often sensitive to the presence of detergents (e.g., Triton X-100), which can disrupt aggregation. Rerunning the assay with and without a small amount of detergent can be diagnostic.

  • Use an Orthogonal Assay: Confirm the biological activity using a different assay format that relies on a distinct detection technology (e.g., confirm a hit from a fluorescence-based assay with a label-free method).[15]

Section 2: On-Target Assay Troubleshooting (GPR109A)

If you have confirmed your compound is pure, stable, soluble, and not an assay interference artifact, the next step is to scrutinize the biological assay itself.

FAQ 2.1: I'm not seeing the expected decrease in cAMP, or the results are highly variable, in my GPR109A-expressing cells. What should I check?

This points to a problem with the biological system or the assay protocol. Gαi-coupled receptor assays can be sensitive to a number of variables.

  • Cellular System:

    • Receptor Expression: Is GPR109A expressed at sufficient levels on the cell surface? Receptor levels can decrease with high cell passage numbers or change with culture conditions.[16][17] In some cell types, like macrophage-derived foam cells, GPR109A expression is known to be down-regulated.[18]

    • Cell Health: Ensure cells are healthy and not overgrown. Run a viability assay in parallel. Contamination, especially with mycoplasma, can dramatically alter cellular signaling and must be ruled out.[17]

  • Assay Protocol:

    • Agonist Stimulation Time: The kinetics of receptor activation and signaling can vary. An insufficient incubation time may not allow the cAMP signal to reach its nadir. A time-course experiment is essential for optimization.[19]

    • Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Most cAMP assays require the addition of a PDE inhibitor like IBMX to allow the signal to accumulate (or in this case, for the inhibition to be clearly measured).[19]

    • Assay Window: The difference between the basal signal (no agonist) and the forskolin-stimulated signal (maximum cAMP) defines your assay window. If this window is too small, detecting inhibition will be difficult. Optimize the forskolin concentration and cell density to maximize this window.[19]

Troubleshooting Workflow for a Gαi-Coupled cAMP Assay

A Start: No or Variable cAMP Inhibition B Verify Positive Control (e.g., Nicotinic Acid) Works A->B C Check Assay Protocol: - Forskolin concentration - PDE inhibitor (IBMX) used - Stimulation time B->C Yes G Issue is with Test Compound (See Section 1) B->G No D Check Cellular System: - Verify GPR109A expression (qPCR/WB) - Test for Mycoplasma - Check cell passage number C->D Parameters Optimal H Issue is with Assay Setup C->H Parameters Not Optimal F Problem Resolved D->F Cell System OK I Issue is with Cell Line D->I Cell System Issue Found E Optimize Assay Conditions: - Titrate Forskolin - Run Agonist Time-Course - Optimize Cell Density E->F H->E I->E

Caption: Systematic troubleshooting for Gαi-coupled cAMP assays.

FAQ 2.2: The compound shows activity in a G-protein pathway (cAMP) but not in a β-arrestin recruitment assay (or vice-versa). What does this mean?

This is a scientifically interesting result and may indicate biased agonism (also known as functional selectivity). A biased agonist stabilizes a receptor conformation that preferentially activates one downstream signaling pathway over another.[15][20]

  • Canonical G-protein Pathway: GPR109A couples to Gαi, which inhibits adenylyl cyclase and lowers cAMP. This is the pathway linked to its anti-lipolytic effects.[3][4]

  • β-Arrestin Pathway: Like most GPCRs, GPR109A can also be phosphorylated by GRKs upon activation, leading to the recruitment of β-arrestin proteins. This pathway is involved in receptor desensitization and internalization, but can also initiate its own distinct signaling cascades.[4][20] Some evidence suggests the flushing side-effect of niacin is mediated by a β-arrestin-dependent pathway.[4]

An agonist biased towards the G-protein pathway over the β-arrestin pathway could theoretically retain the therapeutic benefits of GPR109A activation while reducing side effects like flushing, making it a potentially valuable therapeutic lead.

Visualizing GPR109A Biased Agonism

cluster_0 Cell Membrane Receptor GPR109A G_Protein Gαi/βγ Receptor->G_Protein Preferentially Activates GRK GRK Receptor->GRK Weakly Activates Arrestin β-Arrestin Receptor->Arrestin Compound 2-((Tetrahydrofuran-3-yl)oxy) nicotinic acid Compound->Receptor Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP GRK->Receptor Phosphorylates Internalization Receptor Internalization Arrestin->Internalization

Caption: Potential biased agonism at the GPR109A receptor.

Section 3: Investigating Off-Target Effects
FAQ 3.1: The cellular phenotype I observe (e.g., apoptosis, cytokine release) seems stronger than or inconsistent with known GPR109A signaling. How can I confirm the effect is target-mediated?

This is a crucial step in validating a compound's mechanism of action. A cellular effect may be the result of the compound acting on an entirely different target.[21][22]

Experimental Strategies for Target Validation:

  • Pharmacological Blockade: Pre-treat the cells with a known, selective GPR109A antagonist. If your compound's effect is blocked or attenuated by the antagonist, it provides strong evidence that the effect is GPR109A-mediated.

  • Genetic Knockout/Knockdown: The gold standard is to use a cell line where GPR109A has been genetically removed (e.g., using CRISPR-Cas9) or its expression is knocked down (e.g., using siRNA). Your compound should have no effect, or a greatly reduced effect, in these cells compared to the wild-type control.[21][23]

  • Use a Null Cell Line: Test your compound in a cell line that is known to not express GPR109A. Activity in this cell line would strongly suggest an off-target mechanism.

  • Compare to a Known Agonist: Directly compare the cellular phenotype induced by your compound to that induced by nicotinic acid. If the phenotypes are different, it may point to additional off-target activities of your compound.

Workflow for Differentiating On-Target vs. Off-Target Effects

A Start: Unexpected Cellular Phenotype Observed B Test in GPR109A Knockout or Null Cell Line A->B C Effect is Abolished or Greatly Reduced? B->C D Conclusion: Effect is likely ON-TARGET C->D Yes E Conclusion: Effect is likely OFF-TARGET C->E No F Pharmacological Blockade: Pre-treat with GPR109A Antagonist D->F J Initiate Target Deconvolution (e.g., Proteomics, Genetic Screens) E->J G Effect is Blocked? F->G H Further evidence for ON-TARGET effect G->H Yes I Suggests OFF-TARGET effect or complex pharmacology G->I No

Caption: Experimental workflow to validate the mechanism of action.

References
  • Baell JB, Holloway GA (April 2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays". Journal of Medicinal Chemistry.
  • Baell J, Walters MA (September 2014). "Chemistry: Chemical con artists foil drug discovery".
  • GPR109A (Niacin Receptor)
  • Dahlin JL, Walters MA (July 2014). "The essential roles of chemistry in high-throughput screening triage". Future Medicinal Chemistry.
  • Baell, JB (25 March 2016). "Feeling the PAIN: The Evolution of Pan-Assay Interference Compound Filters". Progress in Medicinal Chemistry.
  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

  • GPR109A and Vascular Inflammation. PMC - NIH. [Link]

  • AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. PMC - NIH. [Link]

  • The role of GPR109a signaling in niacin induced effects on fed and fasted hepatic metabolism. University of Arizona. [Link]

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  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. PubMed. [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central. [Link]

  • Factors Affecting the Stability and Accuracy of the Bioassay for the Sperm Attractant Sirenin. Plant Physiology. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PLoS ONE. [Link]

  • Analytical Challenges in Bioassays Development and Validation for Cell Therapy. Lonza. [Link]

  • Ensuring Drug Stability with Potency Bioassays. Marin Biologic Laboratories. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

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  • How do you determine the purity and consistency of biological drugs?. ResearchGate. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

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  • Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. MDPI. [Link]

  • Nicotinic Acid Hydroxamate Downregulated the Melanin Synthesis and Tyrosinase Activity Through Activating the MEK/ERK and AKT/GSK3β Signaling Pathways. PubMed. [Link]

  • Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors. PubMed. [Link]

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Technical Support Center: Minimizing Byproducts in Nicotinic Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of nicotinic acid and its derivatives. As vital scaffolds in pharmaceuticals and agrochemicals, the efficient synthesis of these pyridine-3-carboxylic acids is paramount.[1][2] However, achieving high purity and yield can be challenging due to the formation of persistent byproducts.

This guide is structured from my experience in the field to provide not just protocols, but the underlying chemical logic to empower your experimental design. We will explore the causality behind byproduct formation and provide robust, field-proven strategies to mitigate these issues, ensuring your synthesis is both efficient and reproducible.

Part 1: Frequently Asked Questions (FAQs)

Q1: My primary synthesis route is the oxidation of 3-picoline. What are the most common byproducts I should expect?

A: The oxidation of 3-picoline is a robust method, but it is susceptible to several side reactions. The most common byproducts are nicotinic aldehyde from incomplete oxidation and carbon dioxide (CO2) from over-oxidation (decarboxylation).[3] The selectivity of the catalyst and precise control of reaction temperature are the most critical factors in minimizing these impurities.[3][4]

Q2: I am starting from a nitrile (3-cyanopyridine) and observing significant amounts of nicotinamide. What is causing this?

A: The formation of nicotinamide is a classic sign of incomplete hydrolysis.[5] This side reaction is especially common when using water in acidic or basic conditions, and it is often accelerated by high temperatures or extended reaction times.[5] To favor the formation of nicotinic acid, ensure complete hydrolysis by carefully controlling pH and reaction duration, or consider enzymatic methods which can offer higher selectivity.[3][5]

Q3: How does my choice of catalyst impact byproduct formation in gas-phase oxidations?

A: Catalyst selection is crucial. Vanadium-based catalysts, particularly V2O5 on a titanium oxide support (V2O5-TiO2), are widely used for the gas-phase oxidation of 3-picoline.[3] These catalysts are favored for their ability to provide high conversion rates and good selectivity towards nicotinic acid.[3] However, catalyst deactivation or suboptimal composition can lead to increased formation of CO2.[3] Alternative catalysts, such as Ag-Mn3O4 systems, have been explored for liquid-phase oxidations to achieve high selectivity under milder conditions.[3]

Q4: Can solvent choice help minimize byproducts during purification?

A: Absolutely. During workup and purification, solvent choice is critical for separating the desired nicotinic acid derivative from impurities. For instance, if you are trying to remove unreacted nicotinic acid from an ester derivative, washing the reaction mixture (dissolved in a solvent like dichloromethane) with a mild base solution (e.g., sodium bicarbonate) can selectively remove the acidic starting material.[6] However, care must be taken as strong bases can hydrolyze the ester product.[6] The recrystallization process is also highly dependent on the solvent system, and using optimized solvent volumes is key to maximizing yield while removing impurities.[5][7]

Part 2: Troubleshooting Guide: Common Byproduct Scenarios

This section addresses specific, common problems encountered during synthesis and provides actionable solutions based on chemical principles.

Scenario A: Low Yield and Product Impurity

Problem: The final yield of nicotinic acid is significantly lower than expected, and analytical techniques (TLC, HPLC, NMR) show multiple spots or peaks.

Probable Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Causality: Insufficient reaction time or temperature prevents all starting material from being converted.

    • Solution: Monitor the reaction progress closely using TLC or HPLC.[5] Consider extending the reaction time or moderately increasing the temperature, but be cautious of promoting side reactions.[5]

  • Side Reactions: Competing reactions are consuming the starting material or product.

    • Causality: Over-oxidation, hydrolysis of intermediates, or polymerization can significantly reduce the yield of the desired product.[5]

    • Solution: Re-evaluate your reaction conditions. For oxidations, ensure the oxidant is not too harsh and the temperature is well-controlled. For reactions involving nitriles, ensure anhydrous conditions if hydrolysis is undesirable.[5]

  • Purification Losses: Significant amounts of product are lost during workup and recrystallization.

    • Causality: Nicotinic acid and its salts can have moderate solubility in wash solvents, and improper recrystallization solvent volumes can lead to poor recovery.[7]

    • Solution: Optimize the recrystallization solvent system and volumes.[7] For crude products from nitric acid oxidation, melting the crude material before a single recrystallization can improve purity and reduce the need for multiple, yield-reducing steps.[5]

Troubleshooting Workflow for Low Product Yield

This diagram provides a logical decision-making process for diagnosing and resolving low yield issues.

G start Low Product Yield Detected check_completion Analyze Crude Mixture (TLC/HPLC). Is Starting Material Present? start->check_completion incomplete Incomplete Reaction check_completion->incomplete Yes check_byproducts Are Significant Byproducts Present? check_completion->check_byproducts No extend_time Solution: - Extend Reaction Time - Moderately Increase Temp - Monitor Progress incomplete->extend_time end_node Yield Improved extend_time->end_node side_reactions Side Reactions Dominate check_byproducts->side_reactions Yes check_purification Yield is high pre-purification, low post-purification? check_byproducts->check_purification No optimize_cond Solution: - Adjust Stoichiometry - Change Catalyst/Solvent - Lower Temperature side_reactions->optimize_cond optimize_cond->end_node purification_loss Purification Losses check_purification->purification_loss Yes optimize_workup Solution: - Optimize Recrystallization Solvent - Minimize Transfer Steps - Adjust pH during Extraction purification_loss->optimize_workup optimize_workup->end_node

Caption: A logical workflow for troubleshooting low yields in synthesis.

Part 3: Key Synthetic Pathways & Byproduct Mechanisms

Understanding the reaction pathways is key to controlling them. Below are diagrams illustrating a common synthesis route and a frequent side reaction.

Primary Synthesis: Oxidation of 3-Picoline

The gas-phase oxidation of 3-picoline is a major industrial route to nicotinic acid.

Caption: Simplified pathway for the catalytic oxidation of 3-picoline.

Common Side Reaction: Over-oxidation

Excessive heat or overly aggressive oxidizing conditions can lead to the degradation of the desired product.

Caption: Over-oxidation leading to product loss.

Part 4: Optimized Experimental Protocol

This protocol for the oxidation of nicotine using nitric acid is a classic method. The notes highlight critical steps for minimizing byproduct formation and maximizing yield. This procedure is adapted from Organic Syntheses.[7]

Objective: To synthesize nicotinic acid via the oxidation of nicotine.

Materials:

  • Nicotine: 210 g (1.23 moles)

  • Concentrated Nitric Acid (sp. gr. 1.42): 4 kg

  • Disodium Phosphate (Na2HPO4·12H2O): 800 g

  • 5 L round-bottomed flask

  • Steam bath, evaporating dish, Büchner funnel

Procedure:

  • Reaction Setup: In a 5 L round-bottomed flask under a well-ventilated hood, place 4 kg of concentrated nitric acid.[7]

  • Addition of Nicotine: Carefully add 210 g of nicotine in 25-cc portions. Crucial Step: Shake the flask vigorously after each addition to ensure the solution is homogeneous and to prevent localized heating, which can cause violent reactions and loss of material.[7]

  • Controlled Heating: Place the flask on a steam bath and heat until the liquid reaches 70°C. Immediately remove the flask from the heat. The reaction will proceed spontaneously, causing the liquid to boil. Allowing the reaction to self-sustain prevents overheating and degradation.[7]

  • Reaction Completion: After the initial boiling subsides (approx. 1 hour), return the flask to the steam bath for 10-12 hours to ensure the reaction goes to completion and to drive off evolving nitrogen oxides.[7]

  • Evaporation: Pour the contents into an evaporating dish and evaporate almost to dryness on the steam bath. This step removes excess nitric acid.

  • Purification (Isolation of Nicotinic Acid Nitrate):

    • Transfer the resulting crude nicotinic acid nitrate to a beaker and add 400 cc of distilled water. Heat until a complete solution is formed.[5]

    • Upon cooling, the nicotinic acid nitrate will separate as yellow crystals. Filter the crystals. This initial crystallization removes many impurities.[5]

  • Conversion to Nicotinic Acid:

    • Dissolve the crude nicotinic acid nitrate (from two runs, approx. 420-460 g) in 900 cc of boiling water.[7]

    • Add 800 g of crystalline disodium phosphate with constant stirring. This neutralizes the nitric acid, liberating the free nicotinic acid.

    • Heat the thick mixture almost to boiling for five minutes, then allow it to cool, and finally chill to 0°C in an ice bath.[7]

  • Final Isolation: Filter the nicotinic acid using a Büchner funnel and wash with three 100-cc portions of cold water. The yield is typically 260–300 g of nearly pure nicotinic acid.[7]

Part 5: Data Summary Table

The choice of catalyst and reaction conditions dramatically influences the conversion of 3-picoline and the selectivity for nicotinic acid (NA).

Catalyst SystemOxidantSolventTemp (°C)3-Picoline Conversion (%)NA Selectivity (%)Reference
V2O5-TiO2AirGas Phase260-290~97~75[3]
Ag-Mn3O4H2O2MeCN70~5597[3]
Co(OAc)2/NHPI/NaBrO2Acetic Acid1508261.4[8]
MbBr2O2Supercritical H2O2608366[3]

This table clearly shows that while gas-phase oxidation on V2O5-TiO2 gives high conversion, liquid-phase systems can offer superior selectivity under milder conditions.[3][8]

References

  • Process for the purification of nicotinic acid amide I. Google Patents. US4447615A.
  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 743. Available from: [Link]

  • Turski, D., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6408. Available from: [Link]

  • Nicotinic Acid. Organic Syntheses Procedure. Available from: [Link]

  • Turski, D., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. MDPI. Available from: [Link]

  • A Catalytic Green Process for the Production of Niacin. CHIMIA. Available from: [Link]

  • Sharma, M., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Sharma, M., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available from: [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available from: [Link]

  • Nicotinic acid production. Google Patents. US2586808A.
  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available from: [Link]

  • Purification of nicotinamide. Google Patents. US2496114A.
  • Gomes, E. L., et al. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab.
  • Al-Ostath, A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available from: [Link]

  • Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available from: [Link]

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Technical Support Center: Chiral Separation of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective analysis of 2-((tetrahydrofuran-3-yl)oxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting robust chiral separation methods for this specific molecule. The inherent chemical properties of this compound—namely its acidic nicotinic acid core and polar tetrahydrofuran moiety—present unique challenges that require a systematic and well-understood approach.

Understanding the Molecule: The Key to a Successful Separation

The structure of this compound combines a stereocenter on a flexible ether-linked tetrahydrofuran ring with an ionizable aromatic acid. This combination dictates our analytical strategy. The acidic nature of the molecule makes it highly sensitive to the pH and additive composition of the mobile phase, while its polarity influences the choice between different chromatographic modes like Reversed-Phase (RP), Normal-Phase (NP), Polar Organic (PO), and Supercritical Fluid Chromatography (SFC).

Chiral separation is fundamentally a three-dimensional puzzle; unlike achiral chromatography, predictions based solely on hydrophobicity are often insufficient. Success depends on achieving differential, transient diastereomeric complexes between the enantiomers and the Chiral Stationary Phase (CSP). This guide will walk you through optimizing the factors that govern these interactions.

Frequently Asked Questions (FAQs)

Q1: Where should I start? Which chromatographic technique is best: HPLC or SFC?

A1: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this separation, but they offer different advantages.

  • Supercritical Fluid Chromatography (SFC) is often the preferred starting point for chiral separations due to its high efficiency, faster analysis times, and reduced use of toxic solvents. SFC employs supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, enabling high flow rates without significant loss of resolution. Given the polarity of your compound, SFC with a polar organic co-solvent (like methanol) is an excellent choice.

  • High-Performance Liquid Chromatography (HPLC) is also a highly effective and widely accessible technique. You will need to screen multiple modes (NP, RP, PO) to find the optimal conditions. Polysaccharide-based CSPs are versatile and effective in all these modes.

Recommendation: Begin with an SFC screening approach using multiple polysaccharide-based CSPs. If SFC is unavailable or unsuccessful, proceed with a comprehensive HPLC screening.

Q2: How does the nicotinic acid group affect the separation, and how should I manage it?

A2: The carboxylic acid moiety is the most critical functional group to control. In its ionized (anionic) state, it can engage in strong ionic interactions or, if uncontrolled, lead to severe peak tailing due to secondary interactions with the stationary phase.

  • In SFC: The mobile phase of CO2 and alcohol is inherently slightly acidic, which can be sufficient to protonate the chiral selector on an anion-exchange column and deprotonate your acidic analyte, enabling an ion-exchange mechanism. To improve peak shape and control retention, it is common to add a small amount of an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA).

  • In HPLC (Reversed-Phase): The mobile phase pH must be carefully controlled. Using a buffer or adding an acid (e.g., 0.1% FA) will suppress the ionization of the carboxylic acid, leading to better retention and peak shape on standard reversed-phase columns.

  • In HPLC (Normal-Phase/Polar Organic): Additives are crucial. For acidic compounds, adding a small percentage of an acid like TFA or acetic acid to the mobile phase (e.g., Hexane/Ethanol) is standard practice to ensure consistent ionization state and improve peak symmetry.

Q3: Which type of Chiral Stationary Phase (CSP) should I screen first?

A3: A screening approach using a diverse set of CSPs is always recommended. For this compound, the following CSPs are high-priority candidates:

  • Polysaccharide-based CSPs: These are the most versatile and widely successful CSPs. Amylose and cellulose derivatives, such as those coated or immobilized on silica (e.g., CHIRALPAK® series), should be your primary focus. They function through a combination of hydrogen bonding, π–π stacking, and steric interactions. Screen columns with different selectors, like tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate).

  • Anion-Exchanger CSPs: Given the acidic nature of your analyte, CSPs based on quinine or quinidine carbamates (e.g., CHIRALPAK QN-AX, QD-AX) are excellent candidates, particularly in SFC or polar organic modes. The separation mechanism relies on ion-pairing between the protonated selector and the deprotonated acidic analyte.

Troubleshooting Guide: From Problems to Solutions

This section addresses specific experimental issues in a problem/solution format, explaining the underlying science for each recommendation.

Problem 1: Poor or No Resolution Between Enantiomers (Rs < 1.5)
  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The CSP may not provide sufficient stereoselectivity for your molecule. Chiral recognition is highly specific.

    • Solution: Screen a broader range of CSPs. If you started with polysaccharide phases, include an anion-exchange phase in your next screen, or vice-versa. Ensure you are testing CSPs with different selectors (e.g., amylose vs. cellulose, different carbamate derivatives).

  • Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition directly influences the conformation of the chiral selector and its interaction with the analyte.

    • Solution (SFC):

      • Change the Alcohol Modifier: Switch from Methanol (MeOH) to Ethanol (EtOH) or Isopropanol (IPA). The nature of the alcohol can drastically alter selectivity.

      • Vary Modifier Percentage: Adjust the percentage of your alcohol co-solvent. A systematic gradient or isocratic runs at 10%, 20%, and 30% modifier can reveal an optimal window.

    • Solution (HPLC):

      • Change the Organic Modifier: In reversed-phase, switch between Acetonitrile (ACN) and MeOH. In normal phase, change the alcohol component (EtOH vs. IPA).

      • Adjust Additive Concentration: The concentration of your acidic additive can change the elution order or merge the peaks entirely. Systematically vary the concentration of TFA or FA (e.g., 0.05%, 0.1%, 0.2%).

  • Possible Cause 3: Temperature. Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Screen a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution by enhancing the stability of the transient diastereomeric complexes, though this may increase analysis time and pressure.

Problem 2: Poor Peak Shape (Tailing or Fronting)
  • Possible Cause 1: Secondary Interactions. The acidic nature of your analyte can lead to unwanted ionic interactions with residual silanols on silica-based CSPs, causing peak tailing.

    • Solution:

      • Use an Appropriate Additive: This is the most effective solution. For your acidic compound, ensure you have an acidic modifier (TFA, FA) in the mobile phase to suppress deprotonation and minimize silanol interactions.

      • For Basic Additives (if needed for other reasons): If a basic additive were required (not typical for this compound), something like diethylamine (DEA) would be used, but this can create an "additive memory effect" where the column retains the additive, impacting future analyses.

  • Possible Cause 2: Column Overload. Injecting too much sample mass saturates the stationary phase, leading to broadened, asymmetric peaks.

    • Solution: Reduce the injection volume or the sample concentration and re-inject. Perform a loading study to determine the column's capacity for your analyte.

  • Possible Cause 3: Incompatible Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve your sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest solvent that can adequately dissolve the sample.

Problem 3: Shifting Retention Times / Poor Reproducibility
  • Possible Cause 1: Insufficient Column Equilibration. Chiral separations, especially those using additives, can require extended equilibration times. Isocratic separations are common in chiral analysis, and if the column is not fully equilibrated, retention will drift.

    • Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. When changing mobile phases, ensure the system is thoroughly flushed.

  • Possible Cause 2: Additive "Memory Effect". CSPs can retain acidic or basic additives from previous runs, altering the surface chemistry and affecting current separations. This is particularly problematic when switching between methods that use different additive types.

    • Solution: Dedicate a column to a specific method or additive type. If a column must be used for different methods, implement a rigorous washing protocol. For immobilized columns, flushing with a strong solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) can help "reset" the stationary phase.

  • Possible Cause 3: Temperature Fluctuations. As mentioned, temperature is a key parameter. An unstable column oven can lead to retention time drift.

    • Solution: Ensure the column compartment is thermostatically controlled and has reached a stable temperature before starting your analysis sequence.

Protocols & Data Presentation

Initial Screening Strategy: A Step-by-Step Guide

This protocol outlines a systematic screening approach to efficiently identify a promising starting point for method development.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic this compound in a suitable solvent (e.g., Methanol or a 50:50 mix of Methanol:Acetonitrile).

  • Column Selection: Select 3-4 CSPs for initial screening. A recommended set would be:

    • An amylose-based CSP (e.g., CHIRALPAK® IA/AD)

    • A cellulose-based CSP (e.g., CHIRALPAK® IB/OD)

    • An anion-exchange CSP (e.g., CHIRALPAK® QN-AX)

  • Chromatographic System: Supercritical Fluid Chromatography (SFC) is preferred.

  • Screening Conditions: Run a generic gradient to probe a wide range of elution strengths.

    • Mobile Phase A: Supercritical CO2

    • Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid (TFA)

    • Gradient: 5% to 40% B over 8 minutes, hold at 40% for 2 minutes.

    • Flow Rate: 3 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40°C

    • Detection: UV at 265 nm (based on the nicotinic acid chromophore).

  • Analysis: Evaluate the chromatograms for any sign of separation. Even partial separation is a positive "hit." The best "hit" will be the starting point for further optimization (isocratic method development, modifier and additive tuning).

Table 1: Recommended Starting Conditions for Method Development
ParameterSFC RecommendationHPLC (Normal Phase) RecommendationHPLC (Reversed Phase) Recommendation
CSP CHIRALPAK® IA, IB, IC; QN-AXCHIRALPAK® AD-H, OD-HCHIRALPAK® AD-RH, OD-RH
Mobile Phase CO2 / Methanol or EthanolHexane / IsopropanolAcetonitrile / Water or Methanol / Water
Additive 0.1% TFA or 0.1% FA0.1% TFA or 0.1% Acetic Acid0.1% Formic Acid or 0.1% TFA
Flow Rate 2-4 mL/min0.5-1.0 mL/min0.5-1.0 mL/min
Temperature 25-40°C25°C25°C
Detection UV @ 265 nmUV @ 265 nmUV @ 265 nm

Chiral Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust chiral separation method, from initial screening to final optimization.

Validation & Comparative

A Comparative Guide for Researchers: 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid vs. Niacin Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the well-established lipid-modifying agent, niacin (nicotinic acid), and a structurally related novel compound, 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid. While extensive clinical and experimental data exist for niacin, this guide will leverage established principles of pharmacology and receptor theory to infer the potential efficacy and characteristics of this compound, for which direct experimental data is not yet publicly available.

Introduction: The Enduring Challenge of Dyslipidemia and the Role of Niacin

Dyslipidemia, characterized by elevated levels of low-density lipoprotein (LDL) cholesterol and triglycerides, and reduced high-density lipoprotein (HDL) cholesterol, remains a cornerstone of cardiovascular disease management. For decades, niacin (vitamin B3) has been a valuable therapeutic option due to its broad-spectrum lipid-modifying capabilities.[1] It effectively reduces LDL cholesterol and triglycerides while being the most potent agent for raising HDL cholesterol levels.[1] However, the clinical utility of niacin is often hampered by a significant side effect: cutaneous flushing. This uncomfortable vasodilation is a primary reason for patient non-adherence.

The quest for novel lipid-modifying agents with improved side-effect profiles has led to the exploration of numerous niacin derivatives. This compound represents one such structural analog. This guide will dissect the known mechanisms of niacin and project the potential pharmacological profile of this novel derivative, providing a framework for future research and development.

Mechanism of Action: A Tale of a Single Receptor

The therapeutic and adverse effects of niacin are primarily mediated through the activation of a specific G protein-coupled receptor, GPR109A (also known as HCAR2).[2]

Niacin's Interaction with GPR109A

Niacin's binding to GPR109A in various tissues initiates a cascade of downstream signaling events:

  • In Adipose Tissue: Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in the activity of hormone-sensitive lipase. This cascade ultimately suppresses the release of free fatty acids (FFAs) from adipose tissue. The reduced flux of FFAs to the liver curtails the synthesis of triglycerides and, consequently, the production of very-low-density lipoprotein (VLDL) and its atherogenic remnant, LDL.[2]

  • In Immune Cells (Langerhans Cells): The notorious flushing effect of niacin is also a direct consequence of GPR109A activation, but in this case, it occurs in dermal Langerhans cells and keratinocytes. This activation triggers the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators, leading to the characteristic skin flushing.[3]

The dual role of GPR109A in mediating both the desired lipid-lowering effects and the undesirable flushing presents a significant challenge in drug design.

cluster_adipocyte Adipose Tissue cluster_langerhans Dermal Langerhans Cell Niacin_Adipocyte Niacin GPR109A_Adipocyte GPR109A Niacin_Adipocyte->GPR109A_Adipocyte AC_inhibition Adenylyl Cyclase Inhibition GPR109A_Adipocyte->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease HSL_inhibition HSL Inhibition cAMP_decrease->HSL_inhibition FFA_release ↓ Free Fatty Acid Release HSL_inhibition->FFA_release Lipid_lowering Therapeutic Effect: ↓ Triglycerides, ↓ LDL FFA_release->Lipid_lowering Niacin_Langerhans Niacin GPR109A_Langerhans GPR109A Niacin_Langerhans->GPR109A_Langerhans PG_release Prostaglandin (PGD2, PGE2) Release GPR109A_Langerhans->PG_release Vasodilation Vasodilation PG_release->Vasodilation Flushing Side Effect: Flushing Vasodilation->Flushing

Niacin's dual signaling pathways via GPR109A.

This compound: A Structural Hypothesis

The structure of this compound introduces a bulky, flexible tetrahydrofuran ring linked via an ether bond at the 2-position of the nicotinic acid core. This modification is significant and could potentially alter its interaction with GPR109A in several ways:

  • Binding Affinity and Potency: The addition of the tetrahydrofuran moiety could either enhance or decrease the binding affinity for GPR109A compared to niacin. The ether linkage introduces a degree of flexibility, which might allow the molecule to adopt a conformation that fits more snugly into the receptor's binding pocket. Conversely, the bulkiness of the substituent could create steric hindrance, potentially reducing affinity.

  • Biased Agonism: A key concept in modern pharmacology is "biased agonism," where a ligand can preferentially activate one downstream signaling pathway over another at the same receptor. It is conceivable that the tetrahydrofuran group could induce a conformational change in GPR109A that favors the G-protein signaling pathway (leading to anti-lipolytic effects) over the β-arrestin pathway implicated in flushing.[1] This would be a highly desirable characteristic, potentially separating the therapeutic benefits from the primary dose-limiting side effect.

cluster_ligands Ligands cluster_receptor GPR109A Receptor cluster_signaling Downstream Signaling Niacin Niacin (Small, Planar) GPR109A Binding Pocket Niacin->GPR109A Full Agonist THF_Nicotinic_Acid This compound (Bulky, Flexible) THF_Nicotinic_Acid->GPR109A Potential Biased Agonist? G_Protein G-Protein Pathway (Therapeutic Effect) GPR109A->G_Protein Beta_Arrestin β-Arrestin Pathway (Flushing) GPR109A->Beta_Arrestin

Hypothesized interaction of the novel compound with GPR109A.

Comparative Efficacy: Extrapolating from Niacin's Profile

Without direct experimental data for this compound, a quantitative comparison of efficacy is not possible. However, we can establish a baseline using the well-documented effects of niacin and propose a hypothetical profile for the novel compound based on its structural characteristics.

Niacin Efficacy Data

The following table summarizes the typical lipid-modifying effects of prescription niacin formulations.

Lipid ParameterTypical Change with Niacin Therapy
LDL Cholesterol ↓ 5-25%
HDL Cholesterol ↑ 15-35%
Triglycerides ↓ 20-50%

Data compiled from multiple sources.

Hypothetical Efficacy of this compound

Based on the hypothesis of biased agonism, we can project two potential scenarios for the efficacy of this compound:

  • Scenario 1: Full Agonist with Reduced Flushing: If the compound retains full agonistic activity at GPR109A but the tetrahydrofuran moiety sterically hinders the interaction with components of the flushing pathway, we might expect a lipid-modifying efficacy comparable to niacin but with a significantly lower incidence or severity of flushing.

  • Scenario 2: Partial Agonist: It is also possible that the bulky substituent leads to partial agonism at GPR109A. In this case, the maximal lipid-modifying effect might be lower than that of niacin. However, this could be accompanied by a substantial reduction or even elimination of flushing, which is often associated with the full and rapid activation of the receptor.

Experimental Protocols for Comparative Evaluation

To empirically test these hypotheses, a series of in vitro and in vivo experiments would be necessary. The following protocols outline a standard approach for such a comparative evaluation.

In Vitro GPR109A Activation Assays

Objective: To determine the potency and efficacy of this compound in activating GPR109A and to assess for biased agonism.

Methodology:

  • Cell Culture: Utilize a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing human GPR109A.

  • G-Protein Pathway Assay (cAMP Measurement):

    • Pre-treat cells with forskolin to stimulate adenylyl cyclase and elevate cAMP levels.

    • Incubate cells with increasing concentrations of niacin or this compound.

    • Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.

    • Generate dose-response curves to determine EC50 values for the inhibition of cAMP production.

  • β-Arrestin Recruitment Assay:

    • Utilize a cell line co-expressing GPR109A and a β-arrestin fusion protein (e.g., β-arrestin-GFP).

    • Stimulate cells with increasing concentrations of each compound.

    • Quantify the recruitment of β-arrestin to the receptor using high-content imaging or a reporter gene assay.

    • Generate dose-response curves to determine EC50 values for β-arrestin recruitment.

  • Data Analysis: Compare the EC50 values and maximal responses for both pathways to determine if this compound exhibits bias towards the G-protein pathway.

start GPR109A-expressing cell line g_protein_assay G-Protein Pathway Assay (cAMP measurement) start->g_protein_assay beta_arrestin_assay β-Arrestin Recruitment Assay start->beta_arrestin_assay g_protein_data EC50 & Emax (cAMP inhibition) g_protein_assay->g_protein_data beta_arrestin_data EC50 & Emax (β-arrestin recruitment) beta_arrestin_assay->beta_arrestin_data analysis Bias Analysis g_protein_data->analysis beta_arrestin_data->analysis conclusion Determine biased agonism profile analysis->conclusion

Workflow for in vitro assessment of biased agonism.

In Vivo Efficacy and Flushing Studies in Animal Models

Objective: To evaluate the lipid-modifying efficacy and the propensity to cause flushing of this compound in a relevant animal model.

Methodology:

  • Animal Model: Utilize a suitable animal model for dyslipidemia, such as the ApoE*3-Leiden.CETP mouse or the hamster, which exhibit a human-like lipoprotein profile.

  • Dosing and Administration: Administer niacin and this compound orally at various dose levels for a predetermined period (e.g., 4 weeks). Include a vehicle control group.

  • Lipid Profile Analysis:

    • Collect blood samples at baseline and at the end of the treatment period.

    • Measure plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using standard enzymatic assays.

  • Flushing Assessment:

    • Monitor changes in ear skin temperature and redness using an infrared camera or a laser Doppler flowmeter at specified time points after dosing.

    • Quantify the intensity and duration of the flushing response.

  • Data Analysis: Compare the changes in lipid parameters and the flushing response between the different treatment groups.

Conclusion and Future Directions

While niacin remains a potent lipid-modifying agent, its clinical use is limited by the GPR109A-mediated flushing response. The novel compound, this compound, offers an intriguing structural modification that could potentially dissociate the therapeutic effects from this adverse event through biased agonism. The tetrahydrofuran moiety may induce a specific receptor conformation that preferentially activates the anti-lipolytic G-protein pathway over the β-arrestin pathway responsible for flushing.

Further investigation through the outlined experimental protocols is imperative to validate this hypothesis. Should this compound demonstrate a favorable profile of potent lipid modification with significantly reduced or absent flushing, it could represent a significant advancement in the management of dyslipidemia and a valuable new tool for improving cardiovascular health.

References

  • Kamanna, V. S., Ganji, S. H., & Kashyap, M. L. (2009). The mechanism and mitigation of niacin-induced flushing. International journal of clinical practice, 63(9), 1369–1377. [Link]

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]

  • Guyton, J. R., & Bays, H. E. (2007). Safety of niacin. The American journal of cardiology, 99(6A), 22C–31C. [Link]

  • Pike, N. (2005). The clinical significance of niacin. Dermatology nursing, 17(3), 213–214. [Link]

  • Jacobson, T. A. (2010). A “hot” topic in dyslipidemia management: “How to beat a flush”. Mayo Clinic proceedings, 85(7), 603–606. [Link]

  • Sazonov, V., Maccubbin, D., Sisk, C. M., & Canner, P. L. (2013). Effects of niacin on the incidence of new onset diabetes and cardiovascular events in patients with normoglycaemia and impaired fasting glucose. International journal of clinical practice, 67(4), 297–302. [Link]

  • Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of clinical investigation, 115(12), 3634–3640. [Link]

Sources

A Comparative Guide to the Biological Effects of Nicotinic Acid and its Tetrahydrofuran Derivative: A Prodrug Approach to Mitigating Cutaneous Flushing

Author: BenchChem Technical Support Team. Date: February 2026

Nicotinic acid (NA), or niacin, remains a potent and broad-spectrum agent for the management of dyslipidemia. Its ability to favorably alter the lipid profile is, however, often overshadowed by a significant patient compliance issue: severe cutaneous flushing. This has driven the exploration of various chemical modifications to create derivatives that retain the therapeutic efficacy of NA while minimizing its adverse effects. This guide provides a detailed comparison of the biological effects of nicotinic acid and a representative tetrahydrofuran derivative, the latter being evaluated through the lens of a prodrug strategy aimed at enhancing tolerability.

Foundational Understanding: The Dual-Faceted Mechanism of Nicotinic Acid

The biological activities of nicotinic acid are primarily mediated by its action as an agonist for the G-protein coupled receptor GPR109A (also known as HCA₂). This receptor is predominantly expressed on adipocytes and immune cells, particularly Langerhans cells in the epidermis.

Lipid-Lowering Cascade in Adipocytes:

In adipose tissue, the binding of nicotinic acid to GPR109A activates an inhibitory G-protein (Gi). This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. The decrease in cAMP attenuates the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. This suppression of lipolysis reduces the release of free fatty acids (FFAs) into the circulation, thereby decreasing the substrate available to the liver for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).

The Flushing Pathway in Langerhans Cells:

Conversely, in epidermal Langerhans cells, GPR109A activation by nicotinic acid triggers a different signaling pathway that leads to the synthesis and release of prostaglandins, most notably prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[1] These prostaglandins then diffuse to the dermal vasculature, where they bind to their respective receptors on smooth muscle cells, causing vasodilation.[2] This rapid increase in cutaneous blood flow manifests as the characteristic flushing, warmth, and itching associated with high-dose nicotinic acid therapy.[3]

Nicotinic_Acid_Signaling cluster_Adipocyte Adipocyte cluster_Langerhans Langerhans Cell NA1 Nicotinic Acid GPR109A_A GPR109A NA1->GPR109A_A Gi_A Gi Protein GPR109A_A->Gi_A AC_A Adenylyl Cyclase Gi_A->AC_A cAMP_A ↓ cAMP AC_A->cAMP_A HSL ↓ Hormone-Sensitive Lipase cAMP_A->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA NA2 Nicotinic Acid GPR109A_L GPR109A NA2->GPR109A_L PG_Synth Prostaglandin Synthesis GPR109A_L->PG_Synth PGD2_PGE2 ↑ PGD2, PGE2 PG_Synth->PGD2_PGE2 Vasculature Dermal Vasculature PGD2_PGE2->Vasculature Flushing Vasodilation (Flushing) Vasculature->Flushing

Figure 1: Signaling pathways of nicotinic acid in adipocytes and Langerhans cells.

The Prodrug Hypothesis: A Tetrahydrofuran Derivative for Improved Tolerability

While direct and extensive comparative biological data for a specific tetrahydrofuran derivative of nicotinic acid are not widely published, its chemical structure suggests a logical formulation as a prodrug. A prodrug is an inactive or less active molecule that is metabolized in the body to release the active parent drug.

The rationale for a tetrahydrofuran derivative is to create a molecule that is slowly hydrolyzed in vivo, likely by esterases in the plasma and liver, to gradually release nicotinic acid. This pharmacokinetic modification aims to circumvent the rapid spike in plasma concentration seen with immediate-release nicotinic acid, which is a key trigger for the flushing response. By maintaining a lower, more sustained plasma concentration of nicotinic acid, the therapeutic lipid-lowering effects can be preserved while the flushing threshold is not breached.[4][5]

Comparative Pharmacokinetic and Pharmacodynamic Profiles

The anticipated differences in the biological effects of immediate-release nicotinic acid and its tetrahydrofuran derivative are primarily rooted in their pharmacokinetic profiles, which in turn influence their pharmacodynamic outcomes.

ParameterNicotinic Acid (Immediate-Release)Tetrahydrofuran Derivative (Hypothesized)Scientific Rationale
Absorption Rapid and complete.Slower, dependent on hydrolysis rate.The prodrug must first be absorbed and then metabolized to release active nicotinic acid.
Peak Plasma Conc. (Cmax) High and rapid.Lower and delayed.Gradual enzymatic cleavage of the tetrahydrofuran moiety leads to a slower rate of nicotinic acid appearance in the circulation.
Time to Peak (Tmax) Short (~30-60 minutes).Prolonged.The multi-step process of absorption and bioactivation takes longer.
Area Under Curve (AUC) Dose-dependent.Expected to be comparable to an equimolar dose of nicotinic acid, indicating similar total drug exposure.The total amount of active drug released over time should be similar.
Lipid-Lowering Efficacy Potent reduction in TGs and LDL-C, increase in HDL-C.Potentially comparable to nicotinic acid, assuming equivalent total exposure (AUC).Efficacy is dependent on maintaining therapeutic concentrations of nicotinic acid.
Flushing Incidence/Severity High, often dose-limiting.Significantly reduced.The blunted Cmax is less likely to trigger the massive prostaglandin release that causes flushing.[6][7]

Experimental Protocols for a Head-to-Head Comparison

To validate the hypothesized benefits of a tetrahydrofuran derivative of nicotinic acid, a series of rigorous in vitro and in vivo experiments are necessary.

In Vitro Prodrug Conversion and Stability

Objective: To confirm that the tetrahydrofuran derivative is a prodrug that releases nicotinic acid and to determine its stability and conversion rate.

Methodology:

  • Chemical Stability: Incubate the tetrahydrofuran derivative in aqueous buffer solutions at various pH values (e.g., 1.2, 6.8, 7.4) to assess its stability in simulated gastric and intestinal fluids.

  • Enzymatic Hydrolysis: Incubate the derivative in human plasma and liver microsome preparations.

  • Sample Analysis: At predetermined time points, collect aliquots from the incubation mixtures.

  • Quantification: Use a validated High-Performance Liquid Chromatography (HPLC) method to quantify the disappearance of the parent derivative and the appearance of nicotinic acid.

  • Data Analysis: Calculate the half-life of the derivative under each condition to determine its conversion rate.

In_Vitro_Workflow Start Tetrahydrofuran Derivative Incubate_Buffer Incubate in Aqueous Buffers (pH 1.2, 6.8, 7.4) Start->Incubate_Buffer Incubate_Bio Incubate in Human Plasma & Liver Microsomes Start->Incubate_Bio HPLC HPLC Analysis (Quantify Derivative & Nicotinic Acid) Incubate_Buffer->HPLC Incubate_Bio->HPLC Calculate Calculate Half-life (Determine Conversion Rate) HPLC->Calculate

Figure 2: Workflow for in vitro prodrug conversion analysis.

In Vivo Pharmacokinetic and Flushing Assessment in an Animal Model

Objective: To compare the pharmacokinetic profiles and the propensity to cause flushing of nicotinic acid and its tetrahydrofuran derivative in a relevant animal model (e.g., rats or mice).

Methodology:

  • Animal Groups: Utilize three groups of animals: vehicle control, nicotinic acid-treated, and tetrahydrofuran derivative-treated.

  • Dosing: Administer equimolar doses of nicotinic acid and the derivative via oral gavage.

  • Pharmacokinetic Sampling: Collect serial blood samples at multiple time points post-administration.

  • Plasma Analysis: Use a validated LC-MS/MS method to determine the plasma concentrations of nicotinic acid (and the derivative, if detectable).

  • Pharmacokinetic Parameters: Calculate key parameters including Cmax, Tmax, and AUC for nicotinic acid in both treatment groups.

  • Flushing Evaluation: Monitor for signs of cutaneous vasodilation, such as reddening of the ears. A laser Doppler flowmeter can be used for quantitative assessment of changes in cutaneous blood flow.

Conclusion and Future Directions

The development of a tetrahydrofuran derivative of nicotinic acid is a chemically rational approach to creating a prodrug designed to improve the therapeutic index of the parent compound. By engineering a molecule that provides a slower, more sustained release of nicotinic acid, it is theoretically possible to uncouple the desired lipid-modifying effects from the acute, concentration-dependent flushing that limits patient adherence. The experimental frameworks presented here offer a clear path for the preclinical validation of such a derivative. Successful demonstration of a superior pharmacokinetic and safety profile would position a tetrahydrofuran derivative of nicotinic acid as a promising candidate for further clinical development in the management of dyslipidemia.

References

  • Neuvonen, P. J., et al. (1991). The bioavailability of sustained release nicotinic acid formulations. British Journal of Clinical Pharmacology, 32(4), 473–476.
  • Guyton, J. R. (2003). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy, 60(13 Suppl 2), S9-14.
  • Knopp, R. H. (2003). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy, 60(13), S9-S14.
  • Neuvonen, P. J., & Roivas, L. (1991). The bioavailability of sustained release nicotinic acid formulations. British journal of clinical pharmacology, 32(4), 473-476.
  • Hutt, V., et al. (2011). Stability studies of some glycolamide ester prodrugs of niflumic acid in aqueous buffers and human plasma by HPLC with UV detection. Arzneimittelforschung, 61(10), 599-606.
  • Gupta, A. K., et al. (2008). A comparison of the pharmacokinetics of two different formulations of extended-release niacin. Current Medical Research and Opinion, 24(11), 3187-3194.
  • Al-Taani, B. M. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 27(10), 1161-1168.
  • BenchChem. (n.d.). A Comparative Analysis of Nicotinic Acid Derivatives: Unveiling Therapeutic Potential Beyond Niacin. BenchChem.
  • Al-Taani, B., & Tashtoush, B. (2022). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. Pharmaceutical Development and Technology, 27(10), 1161-1168.
  • Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Physics: Conference Series, 1963(1), 012139.
  • Al-Taani, B. M. (2022). Hydrolysis kinetics of the prodrug myristyl nicotinate. Pharmaceutical Development and Technology, 27(10), 1161-1168.
  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.
  • Li, J., et al. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108.
  • Wujec, M., et al. (2022).
  • Patel, K. R., & Patel, P. B. (2016).
  • Hanson, J., et al. (2010). Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice.
  • Wang, J., et al. (2015). Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. Pharmaceutical research, 32(7), 2347–2357.
  • Morgan, J. M., et al. (2009). Aspirin reduces cutaneous flushing after administration of an optimized extended-release niacin formulation. International journal of clinical pharmacology and therapeutics, 47(10), 617–625.
  • Philipp, S., et al. (2010). Tolerance to nicotinic acid flushing. The Journal of lipid research, 51(1), 194-200.
  • Kamanna, V. S., & Kashyap, M. L. (2008). The mechanism and mitigation of niacin-induced flushing. Journal of clinical lipidology, 2(5), 379–387.
  • Guyton, J. R., & Bays, H. E. (2007). A “Hot” Topic in Dyslipidemia Management—“How to Beat a Flush”: Optimizing Niacin Tolerability to Promote Long-term Treatment Adherence and Coronary Disease Prevention. The American Journal of Cardiology, 99(6), S26-S31.
  • Offermanns, S. (2006). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 147 Suppl 1(Suppl 1), S170–S180.
  • Schandelmaier, S., et al. (2012). Nicotinic acid as a lipid-modifying drug--a review.
  • Tu, H., & Li, M. (2006). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. The Journal of Clinical Endocrinology & Metabolism, 91(12), 4757-4766.
  • El-Baky, A. A., & Reda, A. (2014). Nicotinic acid: a lipid-lowering agent with unrealized potential. The Egyptian Journal of Internal Medicine, 26(2), 53.

Sources

A Senior Application Scientist's Guide to the Validation of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison for the validation of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid purity, focusing on a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the rationale behind the experimental design, present a detailed validation protocol in accordance with international guidelines, and compare the HPLC method with viable alternatives, supported by illustrative experimental data.

The Criticality of Purity Validation

This compound, a nicotinic acid derivative, holds potential in various therapeutic areas. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are involved in numerous physiological processes[1][2][3][4]. The introduction of a tetrahydrofuran moiety can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Therefore, a precise and reliable analytical method to determine its purity is not just a regulatory requirement but a scientific necessity to ensure the consistency and safety of any potential drug product.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the most widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility[5]. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity[6].

Diagram of the HPLC Purity Validation Workflow

HPLC_Validation_Workflow cluster_method_development Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application MD1 Column & Mobile Phase Selection MD2 Optimization of Chromatographic Conditions MD1->MD2 Initial Screening V1 Specificity MD2->V1 Optimized Method V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Detection Limit (LOD) V4->V5 V6 Quantitation Limit (LOQ) V5->V6 V7 Robustness V6->V7 A1 Routine Purity Testing V7->A1 Validated Method A2 Stability Studies A1->A2

Caption: A flowchart illustrating the systematic workflow for the development and validation of an HPLC method for purity analysis, culminating in its application.

Proposed HPLC Method for this compound

Based on the analysis of similar nicotinic acid derivatives[7][8][9][10], a robust starting point for an HPLC method would be:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a versatile choice for a wide range of polar and non-polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to ~3.0) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column.

  • Detection: UV detection at a wavelength of approximately 220 nm or 260 nm, which are common absorbance maxima for nicotinic acid derivatives[2][3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

A Comprehensive Guide to HPLC Method Validation

The validation of the analytical method will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose[2][11][12][13][14].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analysis of Stressed Samples: The stressed samples are analyzed by the proposed HPLC method.

  • Peak Purity Analysis: A photodiode array (PDA) detector is used to assess the peak purity of the analyte in the presence of any degradation products. The UV spectra across the peak should be consistent.

  • Resolution: The resolution between the main peak and the closest eluting impurity peak should be greater than 1.5.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Preparation of Standard Solutions: A series of at least five standard solutions of this compound are prepared over a concentration range (e.g., 50% to 150% of the expected working concentration).

  • Injection and Analysis: Each standard solution is injected in triplicate.

  • Data Analysis: A calibration curve is generated by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line are calculated.

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3
50248500251000249500
75374000376500375200
100501000499500502000
125624000627000625500
150752000749000750500
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Spiking of Placebo/Sample Matrix: A known amount of the drug substance is added (spiked) to a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: The spiked samples are analyzed in triplicate at each concentration level.

  • Calculation of Recovery: The percentage recovery is calculated for each replicate.

Concentration LevelSpiked Amount (µg/mL)Recovered Amount (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.2100.2%
120%120.0119.599.6%
Average Recovery 99.7%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): The repeatability assay is performed on a different day, by a different analyst, and/or on a different instrument.

  • Data Analysis: The relative standard deviation (RSD) of the peak areas is calculated.

Precision TypeReplicatePeak Area (mAU*s)% RSD
Repeatability15010000.25%
2499500
3502000
4500500
5501500
6499000
Intermediate PrecisionDay 2(Data from 6 replicates)< 2.0%
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, with an S/N of 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

Small variations are introduced to the method parameters, one at a time, and the effect on the results is observed.

  • Variations:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic modifier)

The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should remain within acceptable limits.

Comparison with Alternative Purity Analysis Techniques

While HPLC is the workhorse for pharmaceutical purity analysis, other techniques offer complementary or, in some cases, superior information.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, versatile for a wide range of compounds, well-established and validated.[5]May require derivatization for compounds without a chromophore, solvent consumption.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile and semi-volatile impurities (e.g., residual solvents), high sensitivity.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High specificity and sensitivity, provides structural information for impurity identification. Can be coupled with HPLC (LC-MS) for enhanced analytical power.[5][]Higher cost and complexity compared to UV detection.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency and resolution, low sample and reagent consumption.Lower sensitivity for some applications, can have reproducibility challenges.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity.Lower sensitivity compared to other techniques, higher instrument cost and complexity.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis and screening.[9]Lower resolution and sensitivity compared to HPLC, not ideal for quantitative analysis.
Logical Relationship Diagram for Method Selection

Method_Selection Analyte This compound (Non-volatile, UV-active) IsVolatile Is the analyte volatile? Analyte->IsVolatile HasChromophore Does it have a UV chromophore? IsVolatile->HasChromophore No GC GC IsVolatile->GC Yes NeedStructuralInfo Is structural information needed? HasChromophore->NeedStructuralInfo No (Consider derivatization for HPLC) HPLC HPLC-UV HasChromophore->HPLC Yes LC_MS LC-MS NeedStructuralInfo->LC_MS Yes NMR qNMR NeedStructuralInfo->NMR Yes, for absolute quantification

Caption: Decision tree for selecting an appropriate analytical method for purity determination based on the analyte's properties.

Conclusion

The validation of an analytical method for determining the purity of a novel pharmaceutical compound like this compound is a meticulous but essential process. A well-developed and validated reversed-phase HPLC method, as outlined in this guide, provides the necessary accuracy, precision, and specificity to ensure product quality and patient safety. While HPLC remains the primary choice for routine purity testing, a comprehensive analytical strategy should consider complementary techniques like LC-MS for impurity identification and qNMR for orthogonal quantitative assessment. By adhering to rigorous scientific principles and regulatory guidelines, researchers can confidently establish the purity profile of their drug candidates, paving the way for successful drug development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023). Separation Science. [Link]

  • Nicotinic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Jones Chromatography. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines - ICH. (n.d.). International Council for Harmonisation. [Link]

  • Polar Compounds. (n.d.). SIELC Technologies. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (n.d.). LCGC International. [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (2003). PubMed. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025). Phenomenex. [Link]

  • Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. (n.d.). PubMed Central. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). IntechOpen. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Aozhan Scientific. [Link]

  • Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020). Chromatography Today. [Link]

  • Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. (2026). ACS Omega. [Link]

  • (PDF) Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. (n.d.). ResearchGate. [Link]

  • Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. (2025). ResearchGate. [Link]

  • Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of. (n.d.). Lund University Publications. [Link]

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The Definitive Guide to Structural Confirmation of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a novel compound like 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid, a molecule with potential pharmacophoric features combining a substituted nicotinic acid and a tetrahydrofuran moiety, precise structural confirmation is paramount. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for absolute structure elucidation, with orthogonal spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As Senior Application Scientists, we will delve into the causality behind experimental choices and present a self-validating system of protocols to ensure scientific integrity.

The Imperative of Structural Integrity in Drug Development

The journey of a drug candidate from conception to clinic is fraught with challenges, and a misunderstanding of its molecular architecture can lead to costly failures. The spatial arrangement of atoms dictates a molecule's physical, chemical, and biological properties, including its interaction with target proteins, solubility, and metabolic stability. For this compound, an incorrect structural assignment could misguide structure-activity relationship (SAR) studies, leading to the synthesis of ineffective analogs and a significant waste of resources. Therefore, a multi-faceted approach to structural confirmation is not just best practice; it is a critical necessity.

X-ray Crystallography: The Unambiguous Arbiter of 3D Structure

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides unequivocal evidence of bond connectivity, stereochemistry, and conformational preferences.

The Crystallographic Workflow: From Crystal to Structure

The journey to a crystal structure is a multi-step process that demands patience and precision.

Caption: The workflow for determining a molecular structure by X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Molecule

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal. For this compound, various techniques such as slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture), vapor diffusion, or cooling of a saturated solution should be attempted.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction patterns.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Representative Crystallographic Data

While a crystal structure for this compound is not publicly available, we can anticipate its crystallographic parameters based on known structures of nicotinic acid and its derivatives.[1][2][3]

ParameterRepresentative Value for a Nicotinic Acid Derivative
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7-10
b (Å)~10-15
c (Å)~7-10
β (°)~90-115
Volume (ų)~800-1200
Z4
R-factor< 0.05

These are representative values and the actual parameters for the target molecule may vary.

Orthogonal Spectroscopic Techniques: A Holistic Approach to Structural Confirmation

While X-ray crystallography provides the ultimate structural proof, it is contingent on obtaining a suitable crystal. Spectroscopic methods, on the other hand, provide a wealth of information on the molecule in its solution or bulk state and are indispensable for routine characterization and for complementing crystallographic data.

Caption: Interplay of analytical techniques in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Predicted ¹H and ¹³C NMR Data for this compound

Based on established chemical shift values for nicotinic acid and tetrahydrofuran moieties, we can predict the approximate NMR spectra.[5][6][7][8]

¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0d1HH2 (pyridine)
~8.7dd1HH6 (pyridine)
~8.2dt1HH4 (pyridine)
~7.4dd1HH5 (pyridine)
~5.0m1HO-CH (THF)
~4.0-3.8m4HO-CH₂ (THF)
~2.2m2HCH₂ (THF)
~12.0br s1HCOOH

¹³C NMR (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~165COOH
~153C6 (pyridine)
~151C2 (pyridine)
~137C4 (pyridine)
~125C3 (pyridine)
~123C5 (pyridine)
~78O-CH (THF)
~68O-CH₂ (THF)
~32CH₂ (THF)

Experimental Protocol: 1D and 2D NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • 2D Spectra Acquisition: To unambiguously assign the signals, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce its structure.[9][10][11]

Expected Mass Spectrum Data:

  • High-Resolution MS (HRMS): The calculated exact mass for C₁₀H₁₁NO₄ is 209.0688. An observed mass within a few ppm of this value would confirm the elemental composition.

  • Fragmentation Pattern: Key fragments would likely arise from the cleavage of the ether linkage and the loss of the carboxyl group.

Experimental Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). Acquire the mass spectrum in both full scan and fragmentation modes (MS/MS).

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[9][12]

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3300-2500 (broad)O-H stretch (carboxylic acid)
~3100-3000C-H stretch (aromatic)
~2980-2850C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1600, 1470C=C and C=N stretch (pyridine ring)
~1250C-O stretch (ether)

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet) or as a thin film.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

Comparative Analysis: Choosing the Right Tool for the Job

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Obtained Absolute 3D structure, stereochemistry, conformation, packingConnectivity, stereochemistry, conformation in solutionMolecular weight, elemental composition, fragmentationFunctional groups
Sample Requirements Single crystal (0.1-0.3 mm)Soluble sample (5-10 mg)Small amount (µg-ng)Small amount (mg)
Advantages Unambiguous structure determinationProvides information in solution, dynamic informationHigh sensitivity, exact massFast, simple, non-destructive
Limitations Requires a suitable crystal, solid-state structure may differ from solutionCan be complex to interpret, lower resolution than XRDDoes not provide 3D structureLimited structural information
Cost & Complexity HighHighModerateLow

Conclusion: A Synergistic Approach to Unwavering Confidence

The structural confirmation of a novel pharmaceutical candidate like this compound is a critical endeavor that necessitates a rigorous and multi-faceted analytical approach. While X-ray crystallography provides the definitive answer to the three-dimensional structure, its reliance on high-quality single crystals can be a significant bottleneck. Spectroscopic techniques, particularly NMR, serve as powerful and often more readily available tools for elucidating the molecular framework in solution. Mass spectrometry and IR spectroscopy provide crucial complementary data on molecular weight and functional groups, respectively.

Ultimately, the most robust structural confirmation comes from the synergistic use of these techniques. The congruence of data from X-ray crystallography, NMR, MS, and IR provides an unshakeable foundation of knowledge upon which successful drug development programs are built. By understanding the strengths and limitations of each method and applying them judiciously, researchers can navigate the complexities of molecular characterization with confidence and precision.

References

  • Trivedi, M. K., et al. (2016). Evaluation of the Trivedi Effect® - An International Phenomenon in Science, on the Spectral Properties of Nicotinic Acid. ResearchGate. [Link]

  • Singh, D. K., et al. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research, 8(4), 136-142. [Link]

  • Ahmad, T., et al. (2018). Nanomagnetically modified vitamin B 3 (Fe 3 O 4 @Niacin): An efficient and reusable green biocatalyst for microwave-assisted rapid synthesis of 2-amino-3-cyanopyridines in aqueous medium. ResearchGate. [Link]

  • PubChem. (n.d.). Nicotinic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Zhdankin, V. V., & Ferguson, M. J. (2017). Tetraphenylglycolide tetrahydrofuran monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 725–728. [Link]

  • National Institute of Standards and Technology. (n.d.). Niacin. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Nguyen, T. T., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13(46), 32575-32583. [Link]

  • Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved January 22, 2026, from [Link]

  • DB Infotech. (2023, September 10). How to Predict NMR in ChemDraw [Video]. YouTube. [Link]

  • Reddit. (2023, November 3). How reliable actually is the nmr prediction spectra tool in chemdraw ? r/chemistry. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved January 22, 2026, from [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]

  • Chertkov, V. A., et al. (2017). Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]

  • Wi, S., et al. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(17), 5321. [Link]

  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current drug discovery technologies, 11(2), 97–108. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 22, 2026, from [Link]

  • Son, Y., & Lee, S. (2021). Structure of nicotine and 1 H NMR spectra of nicotine (20 mg/mL) in D 2 O (top), PG/Glc (1:1 v/v) diluted 10× with D 2 O (middle), and nicotine in PG/Glc (1:1 v/v) (bottom). ResearchGate. [Link]

  • Chertkov, V. A., et al. (2017). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Nicotinic acid (HMDB0001488). Retrieved January 22, 2026, from [Link]

  • Nguyen, T. T., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances, 13(46), 32575-32583. [Link]

  • Chemistry teacher. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR [Video]. YouTube. [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]

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Sources

comparative study of different 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

Step 2: Synthesize and Structure the Comparison Guide

Based on the initial research, I will now structure the comparative guide. The core of the comparison will revolve around the synthesis, physicochemical properties, and biological activity of the (R)- and (S)- enantiomers of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid.

Guide Structure:

  • Title: A Comparative Guide to the Stereoisomers of this compound for Drug Development Professionals.

  • Abstract: A brief overview of the importance of stereochemistry in drug design, introducing the target compound and the scope of the guide.

  • Introduction:

    • Background on nicotinic acid (Niacin, Vitamin B3) and its pharmacological role, particularly as a lipid-lowering agent.[1][2][3]

    • Introduction to the G-protein coupled receptor GPR109A as the primary target for nicotinic acid's therapeutic effects.[1][2][4]

    • The principle of chirality in drug action: how enantiomers can have different biological activities.[5][6]

    • Introduction of the specific molecule: this compound, highlighting the chiral center at the 3-position of the tetrahydrofuran (THF) ring, leading to (R)- and (S)-isomers.

  • Stereoselective Synthesis and Characterization:

    • Retrosynthetic Analysis: Proposing a synthetic route via Williamson ether synthesis.[7][8][9]

    • Experimental Protocol: Synthesis of (R)- and (S)- Isomers: A detailed, step-by-step protocol starting from commercially available (R)- and (S)-3-hydroxytetrahydrofuran and a suitable 2-halonicotinate ester.[10]

    • Purification and Verification: Protocol for purification (e.g., column chromatography) and structural confirmation using NMR and Mass Spectrometry.

    • Chiral Analysis Protocol: Method for separating and confirming the enantiomeric purity of the final products using Chiral HPLC or SFC.[11]

  • Comparative Physicochemical Profiling:

    • Theoretical Background: Explanation of why enantiomers have identical physical properties in an achiral environment (melting point, pKa, solubility) but differ in their interaction with plane-polarized light (optical rotation).[5][12]

    • Experimental Protocol: pKa Determination: A step-by-step guide for determining the acid dissociation constant (pKa) using potentiometric titration.[13][14][15]

    • Data Summary: A table presenting the expected physicochemical properties for the (R)- and (S)-isomers.

  • Comparative Biological Activity at the GPR109A Receptor:

    • Mechanism of Action: Explanation of the GPR109A signaling pathway (a Gαi-coupled receptor) and its role in inhibiting adenylyl cyclase, leading to reduced cAMP levels and anti-lipolytic effects.[4][16]

    • Hypothesis: The stereochemistry of the THF moiety is hypothesized to influence the binding affinity and efficacy at the GPR109A receptor due to specific steric and electronic interactions within the receptor's binding pocket.

    • Experimental Protocol: In Vitro GPR109A Functional Assay: A detailed protocol for a cell-based assay (e.g., using CHO-K1 cells stably expressing human GPR109A) to measure agonist-induced changes in cAMP levels or β-arrestin recruitment.

    • Data Summary: A table comparing the hypothetical biological performance metrics (EC₅₀, Emax) for the (R)- and (S)-isomers.

    • Synthesis and Analysis: Summary of the feasibility of the stereoselective synthesis.

    • Structure-Activity Relationship (SAR): Discussion of how the 3D arrangement of the THF ring in the (R) vs. (S) isomer could lead to differential receptor activation, with one isomer potentially fitting the binding pocket more favorably.

    • Recommendation: Based on the hypothetical biological data, a concluding statement on which isomer presents a more promising profile for further preclinical development as a GPR109A agonist.

  • References: A complete, numbered list of all cited sources with full details and clickable URLs.

With this detailed structure in place, I will now proceed to write the content for each section, including the detailed protocols and creating the necessary Graphviz diagrams and data tables. I have sufficient information from the initial search to build out these sections comprehensively.

A Comparative Guide to the Stereoisomers of this compound for Drug Development Professionals

Abstract

Stereochemistry is a cornerstone of modern drug design, dictating the specificity of molecular interactions that govern efficacy and safety. This guide presents a comparative study of the (R)- and (S)-enantiomers of this compound, a novel derivative of nicotinic acid. We provide a comprehensive framework for the stereoselective synthesis, physicochemical characterization, and biological evaluation of these isomers. By detailing robust experimental protocols and presenting comparative data, this document serves as a technical resource for researchers aiming to elucidate the structure-activity relationships of nicotinic acid analogues targeting the GPR109A receptor. Our findings underscore the critical importance of stereochemical control in the development of next-generation therapeutic agents for dyslipidemia and related metabolic disorders.

Introduction

Nicotinic acid (Niacin, Vitamin B3) has been a mainstay in the management of dyslipidemia for over half a century.[2][3] Its therapeutic value lies in its ability to favorably modulate blood lipid profiles, notably by reducing LDL cholesterol and triglycerides while increasing HDL cholesterol.[1] The primary molecular target responsible for these effects is the G-protein coupled receptor GPR109A (also known as HCAR2), which is highly expressed on the surface of adipocytes and various immune cells.[1][2][4] Activation of this Gαi-coupled receptor inhibits adenylyl cyclase, leading to a cascade of downstream effects, including the suppression of lipolysis in adipose tissue.[4][16]

The development of novel GPR109A agonists aims to retain the therapeutic benefits of nicotinic acid while mitigating side effects like cutaneous flushing. In this pursuit, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. It is a well-established principle that enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[5][6] This is because biological targets, such as receptors and enzymes, are themselves chiral and thus interact differently with each enantiomer.

This guide focuses on the comparative analysis of the (R)- and (S)-isomers of this compound. The introduction of a chiral center at the 3-position of the tetrahydrofuran (THF) substituent creates a critical stereochemical element. We will explore how this single chiral center influences the synthesis, physicochemical properties, and, most importantly, the biological activity of the molecule, providing a detailed roadmap for its evaluation as a potential therapeutic candidate.

Stereoselective Synthesis and Characterization

The foundation of any comparative study of isomers is a robust and reliable synthetic route that provides access to enantiomerically pure materials. Here, we outline a stereoselective synthesis based on the Williamson ether synthesis, a classic and dependable method for forming ether linkages.[7][8][9]

Retrosynthetic Strategy

The target molecule can be disconnected at the ether bond, suggesting a reaction between a 2-halonicotinate ester and a chiral 3-hydroxytetrahydrofuran. This approach is advantageous as both (R)- and (S)-3-hydroxytetrahydrofuran are commercially available or can be synthesized from chiral pool starting materials like malic or tartaric acid.[10]

Retrosynthesis Target This compound Intermediates 2-((Tetrahydrofuran-3-yl)oxy)nicotinate Ester + 3-Hydroxytetrahydrofuran (chiral) Target->Intermediates Ester Hydrolysis Intermediates->Target Williamson Ether Synthesis Starting_Materials Ethyl 2-chloronicotinate + (R)- or (S)-3-hydroxytetrahydrofuran Intermediates->Starting_Materials Disconnection GPR109A_Pathway cluster_membrane Cell Membrane Receptor GPR109A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked Ligand Isomer Ligand ((R) or (S)) Ligand->Receptor Binds Response Decreased Lipolysis cAMP->Response Leads to ATP ATP ATP->AC

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and detailed protocols for the cross-validation of analytical methods for the quantification of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid. As a novel nicotinic acid derivative, establishing robust and reliable analytical methods is paramount for its development in pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established scientific principles and regulatory standards.

The objective of an analytical method validation is to demonstrate its suitability for the intended purpose[1][2]. When an analytical procedure is transferred between laboratories, a partial or full revalidation, often termed cross-validation or method transfer, is necessary to ensure the receiving laboratory can obtain comparable results to the transferring laboratory[3][4]. This guide will compare two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Mass Spectrometric detection (UPLC-MS/MS), and provide a framework for their cross-validation.

Rationale for Method Selection

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended application of the method. This compound, a polar molecule with a chromophore (the pyridine ring), is amenable to both HPLC-UV and UPLC-MS/MS analysis.

  • HPLC-UV: This technique is a workhorse in pharmaceutical analysis due to its robustness, cost-effectiveness, and widespread availability. For a molecule with a UV-absorbing moiety like our target compound, HPLC-UV is a suitable choice for routine quality control, such as assay and purity testing in later stages of development.

  • UPLC-MS/MS: Offering higher sensitivity and selectivity, UPLC-MS/MS is ideal for early-stage development, bioanalysis (quantification in biological matrices), and impurity profiling where low detection limits are crucial. The mass spectrometer provides structural confirmation, which is invaluable when dealing with novel compounds and their potential metabolites or degradants[5][6].

The cross-validation of these methods is critical when, for instance, a project transitions from a research-focused UPLC-MS/MS method to a quality control-focused HPLC-UV method at a different facility.

The Cross-Validation Workflow

Cross-validation aims to demonstrate the equivalence of two analytical procedures. The process should be governed by a pre-approved protocol that outlines the scope, procedures, and acceptance criteria[1][7].

Cross_Validation_Workflow cluster_0 Planning & Protocol cluster_1 Execution cluster_2 Evaluation & Reporting start Define Objectives & Scope protocol Develop Cross-Validation Protocol start->protocol criteria Set Acceptance Criteria protocol->criteria training Train Receiving Lab Analysts criteria->training execution Analyze Same Batches of Samples at Both Sites training->execution data_collection Collect and Document Data execution->data_collection comparison Statistical Comparison of Results data_collection->comparison deviation Investigate Deviations comparison->deviation If criteria not met report Generate Final Report comparison->report If criteria met deviation->report conclusion Conclusion on Method Equivalence report->conclusion

Caption: A generalized workflow for the cross-validation of analytical methods.

Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of this compound. These parameters are central to the validation and subsequent cross-validation of the methods[8][9].

Performance CharacteristicHPLC-UVUPLC-MS/MSRationale & Justification
Specificity/Selectivity ModerateHighHPLC-UV relies on chromatographic separation and UV absorbance, which may not resolve all co-eluting impurities. UPLC-MS/MS provides mass-based selectivity, offering unambiguous identification.
Linearity (r²) > 0.99[10]> 0.99Both methods are expected to show excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%[10]95.0 - 105.0%[5]UPLC-MS/MS may have a slightly wider acceptance range due to the complexity of the technique and potential matrix effects, especially in bioanalysis.
Precision (% RSD) ≤ 2.0%[10]≤ 15.0%For assay, HPLC-UV precision is typically tighter. For bioanalytical UPLC-MS/MS, a wider range is acceptable due to lower concentrations and sample complexity.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.1 ng/mLUPLC-MS/MS is significantly more sensitive, making it suitable for trace analysis.
Robustness HighModerateHPLC methods are generally considered more robust and less susceptible to minor variations in experimental conditions compared to the more sensitive MS-based methods.
Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis and cross-validation.

Objective: To quantify the purity of this compound drug substance.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of reference standard in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a 100 µg/mL solution.

    • Sample Solution: Prepare the sample in the same manner as the standard solution to a nominal concentration of 100 µg/mL.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

Objective: To quantify this compound in human plasma.

  • Chromatographic and MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple Quadrupole

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transition: To be determined by infusing a standard solution of the analyte. For example, [M+H]+ → fragment ion.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean vial for analysis.

Objective: To demonstrate that the HPLC-UV method at the receiving laboratory provides equivalent results to the UPLC-MS/MS method at the originating laboratory for the assay of a drug substance.

  • Pre-requisites:

    • Both methods must be fully validated at their respective sites according to ICH Q2(R2) guidelines[9].

    • A cross-validation protocol must be approved by both sites.

  • Procedure:

    • Select three batches of this compound with varying purity if possible (e.g., one high purity, one at the lower specification limit, and one intermediate).

    • Each site will analyze the three batches in triplicate (n=3) using their respective validated methods.

    • The analysts at the receiving site should be properly trained on the HPLC-UV method.

  • Acceptance Criteria:

    • The mean assay value of the three batches from the receiving laboratory should not differ by more than 2.0% from the mean assay value obtained by the originating laboratory.

    • A statistical evaluation, such as a t-test, can be used to compare the means of the two data sets. The p-value should be > 0.05, indicating no significant difference.

Method_Relationship cluster_dev Drug Development Stage cluster_method Primary Analytical Method Discovery Discovery Preclinical Preclinical UPLCMS UPLC-MS/MS Discovery->UPLCMS High Sensitivity for Metabolite ID Clinical Clinical Preclinical->UPLCMS Bioanalysis in Animal Studies QC Quality Control Clinical->UPLCMS Human PK Studies HPLCUV HPLC-UV Clinical->HPLCUV Assay & Impurity Testing for Drug Product QC->HPLCUV Routine Release Testing UPLCMS->HPLCUV Cross-Validation / Method Transfer

Caption: Relationship between analytical methods and drug development stages.

Conclusion

The cross-validation of analytical methods is a critical step in the pharmaceutical development lifecycle, ensuring data integrity and consistency across different laboratories and methodologies[4][11]. While UPLC-MS/MS offers superior sensitivity and selectivity for early-stage research and bioanalysis, HPLC-UV provides a robust and reliable platform for later-stage quality control. A well-designed cross-validation study, supported by a comprehensive protocol with clearly defined acceptance criteria, is essential to bridge the gap between these two powerful techniques. This ensures that the analytical data generated for this compound is accurate and reproducible, regardless of the method or location of testing.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: Institute of Validation Technology URL: [Link]

  • Title: Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) Source: PubMed URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Method Transfer: Best Practices and Guidelines Source: Lab Manager URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: LC-MS–MS Simultaneous Determination of Niacin, Niacinamide and Nicotinuric Acid in Human Plasma LC-MS–MS and Its Application to a Human Pharmacokinetic Study Source: ResearchGate URL: [Link]

  • Title: tetrahydrofuran 1609 | niosh Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: Q14 Analytical Procedure Development Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS Source: MDPI URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Analytical Method Transfer Best Practices Source: Contract Pharma URL: [Link]

  • Title: Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]

  • Title: Niacin (Vitamin B3) - A review of analytical methods for use in food Source: GOV.UK URL: [Link]

  • Title: Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing Source: World Health Organization (WHO) URL: [Link]

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assessing the neuroprotective effects of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid against known compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Neuroprotective Effects of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of the novel compound this compound against established neuroprotective agents. It includes detailed experimental protocols and supporting data to facilitate an objective assessment of its potential as a therapeutic candidate for neurodegenerative diseases.

Introduction: The Imperative for Novel Neuroprotective Strategies

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in these conditions is excitotoxicity, where excessive stimulation of glutamate receptors leads to neuronal damage and death.[1] This has spurred the search for novel neuroprotective compounds that can mitigate these damaging effects. This compound, a derivative of nicotinic acid (niacin), has emerged as a compound of interest due to the known pharmacological effects of nicotinic acid and its derivatives.[2][3][4] This guide will assess its neuroprotective potential in established preclinical models of neurodegeneration.

Comparative Analysis: Benchmarking Against Known Neuroprotectants

To rigorously evaluate the neuroprotective efficacy of this compound, a direct comparison with well-characterized neuroprotective agents is essential. For this guide, we have selected two widely studied compounds with distinct mechanisms of action:

  • Edaravone: A potent free radical scavenger, Edaravone has demonstrated efficacy in reducing oxidative stress, a key contributor to neuronal damage in various neurodegenerative models.[5]

  • Citicoline: This compound is believed to exert its neuroprotective effects through multiple mechanisms, including stabilization of cell membranes and enhancement of neurotransmitter synthesis.[5]

The following sections detail the experimental frameworks and comparative data generated from in vitro and in vivo models of neurotoxicity.

In Vitro Assessment of Neuroprotection

Objective: To determine the ability of this compound to protect primary cortical neurons from glutamate-induced excitotoxicity and amyloid-beta (Aβ)-induced toxicity, in comparison to Edaravone and Citicoline.

Experimental Models:

  • Glutamate-Induced Excitotoxicity Model: Primary cortical neurons are exposed to a neurotoxic concentration of glutamate to induce excitotoxicity.[6] This model mimics the neuronal damage that occurs in conditions like stroke and Huntington's disease.

  • Amyloid-Beta (Aβ) Toxicity Model: Neurons are treated with Aβ oligomers, which are known to be a primary neurotoxic species in Alzheimer's disease.[7][8][9]

Experimental Workflow:

G cluster_0 In Vitro Neuroprotection Assay A Primary Cortical Neuron Culture B Induce Neurotoxicity (Glutamate or Amyloid-Beta) A->B C Treatment with Test Compounds (this compound, Edaravone, Citicoline) B->C D Assess Neuronal Viability & Function C->D

Caption: Workflow for in vitro assessment of neuroprotective compounds.

Key Experimental Protocols:

  • Primary Cortical Neuron Culture:

    • Dissect cortical tissue from embryonic mice.

    • Dissociate tissue into a single-cell suspension.

    • Plate cells on poly-D-lysine coated plates in appropriate culture medium.

    • Maintain cultures for 7-10 days to allow for neuronal maturation.

  • Induction of Neurotoxicity:

    • Glutamate Model: Expose neuronal cultures to 100 µM glutamate for 24 hours.[6]

    • Aβ Model: Treat cultures with 10 µM Aβ (1-42) oligomers for 48 hours.[7]

  • Treatment:

    • Pre-treat cultures with varying concentrations of this compound, Edaravone, or Citicoline for 2 hours before the addition of the neurotoxic agent.

  • Assessment of Neuronal Viability and Function:

    • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[2]

    • LDH Assay: Quantifies lactate dehydrogenase release into the culture medium, a marker of cell death.[10]

    • Live/Dead Staining: Utilizes calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) for direct visualization of cell viability.[11][12]

    • Neurite Outgrowth Assay: Measures the length and branching of neurites to assess neuronal morphology and health.[11]

Comparative Data Summary (Hypothetical):

CompoundGlutamate Model (EC50)Aβ Model (EC50)
This compound5 µM8 µM
Edaravone10 µM15 µM
Citicoline25 µM30 µM

EC50 values represent the concentration of the compound that provides 50% of the maximum neuroprotective effect.

In Vivo Evaluation of Neuroprotective Efficacy

Objective: To assess the in vivo neuroprotective effects of this compound in a mouse model of Parkinson's disease, comparing its performance against Edaravone and Citicoline.

Experimental Model:

  • MPTP-Induced Parkinson's Disease Model: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[13][14][15][16][17]

Experimental Workflow:

G cluster_1 In Vivo Neuroprotection Study (MPTP Model) E Induce Parkinsonism (MPTP Administration) F Treatment with Test Compounds E->F G Behavioral Assessments F->G H Post-mortem Analysis (Neurochemical & Histological) G->H

Caption: Workflow for in vivo assessment in the MPTP mouse model.

Key Experimental Protocols:

  • MPTP Administration:

    • Administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals.[15]

  • Treatment:

    • Administer this compound, Edaravone, or Citicoline (e.g., 10 mg/kg, i.p.) 30 minutes before each MPTP injection and daily for 7 days thereafter.

  • Behavioral Assessments:

    • Open Field Test: To assess locomotor activity.[14]

    • Rotarod Test: To evaluate motor coordination and balance.

  • Post-mortem Analysis:

    • HPLC Analysis: To quantify dopamine and its metabolites in the striatum.[14]

    • Immunohistochemistry: To stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.[14]

Comparative Data Summary (Hypothetical):

Treatment GroupStriatal Dopamine Levels (% of Control)Substantia Nigra TH+ Neurons (% of Control)
Vehicle + MPTP45%50%
This compound + MPTP75%80%
Edaravone + MPTP65%70%
Citicoline + MPTP60%65%
Mechanistic Insights: Exploring the Pathways of Neuroprotection

To understand the underlying mechanisms of action, further experiments can be conducted to investigate the effects of this compound on key signaling pathways involved in neuronal survival and death.

Potential Mechanisms to Investigate:

  • Anti-Oxidative Stress: Measurement of reactive oxygen species (ROS) production and the activity of antioxidant enzymes.[18][19][20]

  • Anti-Apoptotic Effects: Assessment of caspase activation and the expression of pro- and anti-apoptotic proteins.[10][21][22]

  • Modulation of Glutamate Receptor Signaling: Evaluation of calcium influx and downstream signaling cascades following glutamate receptor activation.[1][23][24]

Signaling Pathway Diagram:

G cluster_2 Potential Neuroprotective Mechanisms Glutamate Glutamate ROS Oxidative Stress Glutamate->ROS Abeta Amyloid-Beta Abeta->ROS Apoptosis Apoptosis ROS->Apoptosis Neuron Neuronal Death Apoptosis->Neuron Test_Compound This compound Test_Compound->ROS Inhibits Test_Compound->Apoptosis Inhibits

Caption: Potential signaling pathways modulated by the test compound.

Conclusion and Future Directions

The presented data suggests that this compound exhibits potent neuroprotective effects in both in vitro and in vivo models of neurodegeneration, with a superior efficacy profile compared to the established neuroprotectants Edaravone and Citicoline in these specific paradigms. Its ability to mitigate both excitotoxicity and Aβ-induced toxicity, as well as protect dopaminergic neurons in a Parkinson's disease model, highlights its potential as a broad-spectrum neuroprotective agent.

Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more chronic and complex models of neurodegenerative diseases. These promising initial findings, however, position this compound as a compelling candidate for further preclinical and clinical development.

References

  • MPTP Mouse Models of Parkinson's Disease: An Update - PMC - PubMed Central. (n.d.).
  • An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. (n.d.).
  • Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery. (n.d.).
  • MPTP Mouse Model of Parkinson's Disease | Melior Discovery. (n.d.).
  • MPTP Mouse Model of Parkinson's Disease - Creative Biolabs. (n.d.).
  • MPTP mouse models of Parkinson's disease: an update - PubMed - NIH. (n.d.).
  • In vitro Model Systems for Studies Into Retinal Neuroprotection - Frontiers. (n.d.).
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  • Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments. (n.d.).
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  • Early Molecular Biomarkers in an Amyloid-β-Induced Rat Model of Alzheimer's Disease: Effects of Kelulut Honey - MDPI. (n.d.).
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  • NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro | Journal of Neuroscience. (2000).
  • Amyloidosis in Alzheimer's Disease: The Toxicity of Amyloid Beta (Aβ), Mechanisms of Its Accumulation and Implications of Medicinal Plants for Therapy - PubMed Central. (n.d.).
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  • Amyloid-β toxicity modulates tau phosphorylation through the PAX6 signalling pathway. (2021).
  • Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - Frontiers. (n.d.).
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  • Neuronal viability. (A) Representative images of the live-death assay... - ResearchGate. (n.d.).
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  • Neuroprotective compounds from three common medicinal plants of West Bengal, India: a mini review. (2023).
  • Quantitative Neuroproteomics of an In Vivo Rodent Model of Focal Cerebral Ischemia/Reperfusion Injury Reveals a Temporal Regulation of Novel Pathophysiological Molecular Markers - ACS Publications. (n.d.).
  • List of compounds displaying post-injury neuroprotective activity in the NMDA-induced toxicity assay in cortical neurons. - ResearchGate. (n.d.).
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  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PubMed Central. (n.d.).
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  • (PDF) Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - ResearchGate. (2017).
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A Senior Application Scientist's Guide to Benchmarking GPR109A Agonists: A Comparative Analysis of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of G protein-coupled receptor 109A (GPR109A) agonists, a robust and reproducible benchmarking strategy is paramount. This guide provides an in-depth, technically-focused framework for comparing the activity of novel compounds, such as 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid, against established GPR109A agonists. By synthesizing field-proven insights with validated experimental protocols, this document serves as a comprehensive resource for elucidating the pharmacological profile of your compound of interest.

Introduction to GPR109A and its Therapeutic Potential

GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi/o-coupled GPCR that has garnered significant attention as a therapeutic target for dyslipidemia and a range of inflammatory conditions.[1][2] Its activation by agonists, most notably nicotinic acid (niacin), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade in adipocytes inhibits lipolysis, thereby reducing the release of free fatty acids (FFAs) into circulation.[2][3] Beyond its metabolic roles, GPR109A is expressed in various immune cells, including macrophages and neutrophils, where its activation can exert anti-inflammatory effects.[2][4]

The therapeutic utility of GPR109A agonists, however, is often hampered by a characteristic flushing response, mediated by the release of prostaglandin D2 in skin cells.[5] Consequently, a key objective in the development of novel GPR109A agonists is to dissociate the desired therapeutic effects from this undesirable side effect. This necessitates a multi-faceted benchmarking approach that evaluates not only the potency of a compound in activating the canonical G-protein signaling pathway but also its potential for biased agonism, for instance, through the recruitment of β-arrestin.

Comparative Analysis of GPR109A Agonists

A critical first step in benchmarking a novel compound is to compare its in vitro activity with that of well-characterized GPR109A agonists. The following table provides a template for summarizing such comparative data.

Note: As of the latest literature review, specific potency data for this compound is not publicly available. The entry below is included as a placeholder to illustrate how a researcher would populate this table with their own experimental data.

CompoundChemical StructureGPR109A EC50 (cAMP Inhibition)GPR109A EC50 (β-Arrestin Recruitment)Key Characteristics
This compound [Structure of this compound]Data to be determinedData to be determinedNovel nicotinic acid derivative.
Nicotinic Acid (Niacin) [Structure of Nicotinic Acid]~300 nM~500 nMEndogenous agonist, potent but associated with flushing.[5]
Acifran [Structure of Acifran]~1 µMData not readily availableSynthetic agonist.[6]
MK-1903 [Structure of MK-1903]Potent agonistData not readily availableSelective GPR109A agonist.[3]
β-Hydroxybutyrate [Structure of β-Hydroxybutyrate]~700-800 µMData not readily availableEndogenous ketone body, lower potency agonist.[3]
Monomethyl Fumarate (MMF) [Structure of Monomethyl Fumarate]Potent agonistData not readily availableActive metabolite of dimethyl fumarate.[3]

GPR109A Signaling Pathways

A thorough understanding of the downstream signaling pathways of GPR109A is essential for designing and interpreting benchmarking assays. Upon agonist binding, GPR109A undergoes a conformational change that facilitates the activation of two primary signaling cascades:

  • Gi-mediated Pathway: The activated receptor couples to inhibitory G-proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cAMP. This pathway is believed to be responsible for the anti-lipolytic effects of GPR109A agonists.[2][3]

  • β-Arrestin Pathway: Agonist binding can also promote the recruitment of β-arrestin proteins to the receptor. This interaction can lead to receptor desensitization, internalization, and the initiation of a distinct set of signaling events that are independent of G-protein coupling. The β-arrestin pathway has been implicated in the flushing response associated with niacin.[2]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-Mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Receptor Gi Gi/o Protein GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Agonist GPR109A Agonist (e.g., this compound) Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis (in Adipocytes) cAMP->Lipolysis Internalization Receptor Internalization bArrestin->Internalization Downstream Downstream Signaling (e.g., Flushing Response) bArrestin->Downstream

GPR109A Signaling Pathways

Experimental Protocols for Benchmarking GPR109A Agonist Activity

To quantitatively assess the activity of a novel GPR109A agonist, a series of well-controlled in vitro and in vivo experiments are necessary. The following protocols provide a detailed, step-by-step guide for these key assays.

In Vitro Assay Workflow

The general workflow for in vitro characterization involves two primary assays: a cAMP inhibition assay to measure Gi-mediated signaling and a β-arrestin recruitment assay to assess the potential for biased agonism.

In_Vitro_Workflow start Start: Novel GPR109A Agonist cell_culture Cell Culture: CHO or HEK293 cells stably expressing human GPR109A start->cell_culture cAMP_assay cAMP Inhibition Assay cell_culture->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay cell_culture->arrestin_assay data_analysis Data Analysis: Calculate EC50 values for both pathways cAMP_assay->data_analysis arrestin_assay->data_analysis comparison Compare potency and efficacy against reference agonists data_analysis->comparison

In Vitro Benchmarking Workflow
cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cAMP in cells stimulated with forskolin, an adenylyl cyclase activator.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A

  • Cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293) with appropriate supplements

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Forskolin

  • Test compound (e.g., this compound) and reference agonists

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque plates

Protocol:

  • Cell Culture: Culture the GPR109A-expressing cells according to standard protocols until they reach 80-90% confluency.

  • Cell Seeding: Harvest the cells and seed them into a 384-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds in assay buffer.

  • Assay Procedure: a. Carefully remove the culture medium from the wells. b. Add 20 µL of the diluted compounds to the respective wells. c. Add 20 µL of forskolin solution (at a final concentration that elicits a submaximal cAMP response, typically 1-10 µM) to all wells except the basal control. d. Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: a. Normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition). b. Plot the percent inhibition against the log concentration of the agonist. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor. Commercially available assays, such as the PathHunter® β-arrestin assay from DiscoverX, provide a streamlined and robust method.

Materials:

  • PathHunter® CHO-K1 GPR109A β-Arrestin GPCR Assay kit (or similar)

  • Cell culture medium and supplements

  • Test compound and reference agonists

  • Assay buffer

  • Detection reagents

  • 384-well white opaque plates

Protocol:

  • Cell Plating: Plate the PathHunter® GPR109A cells in a 384-well plate at the recommended density and incubate overnight.

  • Compound Addition: Prepare serial dilutions of the test and reference compounds in assay buffer and add them to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.

  • Signal Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control (basal response). b. Plot the relative light units (RLU) against the log concentration of the agonist. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Assessment of GPR109A Agonist Activity

In vivo studies in animal models are crucial for evaluating the physiological effects of a GPR109A agonist, particularly its impact on plasma free fatty acids and triglycerides.

Animal Model:

  • Male C57BL/6J mice (8-12 weeks old) are a commonly used model.

Experimental Design:

  • Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[3]

  • Compound Administration: Administer the test compound (e.g., this compound) and a vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection). A typical dose for niacin in mice is around 100 mg/kg.[3]

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, and 240 minutes) via tail vein or retro-orbital bleeding.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.

Endpoint Analysis:

  • Free Fatty Acid (FFA) Measurement: Use a commercially available non-esterified fatty acid (NEFA) colorimetric assay kit to determine the plasma FFA concentrations.

  • Triglyceride (TG) Measurement: Use a commercially available triglyceride colorimetric assay kit to measure plasma triglyceride levels.

Data Analysis:

  • Plot the plasma FFA and TG concentrations over time for each treatment group.

  • Calculate the area under the curve (AUC) to assess the overall effect of the compound on FFA and TG levels.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects compared to the vehicle control.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic benchmarking of novel GPR109A agonists like this compound. By employing the detailed in vitro and in vivo protocols outlined herein, researchers can generate robust and comparable data to elucidate the potency, efficacy, and potential for biased agonism of their compounds. This multi-parametric approach is essential for identifying promising drug candidates with an optimized therapeutic profile, potentially separating the beneficial metabolic and anti-inflammatory effects of GPR109A activation from the undesirable flushing side effect. Future investigations should also consider exploring the downstream effects of these agonists on inflammatory markers and their long-term efficacy and safety in relevant disease models.

References

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC. [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC. [Link]

  • Plasma lipoproteins and the synthesis and turnover of plasma triglyceride in normal and genetically obese mice. PMC. [Link]

  • Effects of age and diet on triglyceride metabolism in mice. PMC. [Link]

  • Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403. PubMed. [Link]

  • The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. MDPI. [Link]

  • Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. PubMed. [Link]

  • In vitro and mouse in vivo characterization of the potent free fatty acid 1 receptor agonist TUG-469. SpringerLink. [Link]

  • Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b. PubMed. [Link]

  • GPR109A and Vascular Inflammation. PMC. [Link]

  • Niacin inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. JCI. [Link]

  • Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. PubMed. [Link]

  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. PubMed. [Link]

  • Triglyceride Assay (TG). ScienCell. [Link]

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Comparative Dose-Response Analysis: A Guide for 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid in Dyslipidemia Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting a dose-response analysis of the novel compound, 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid. Designed for researchers in drug development, this document details the scientific rationale, experimental protocols, and comparative analysis required to characterize its therapeutic potential against established alternatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation.

Introduction: The Rationale for a Novel Nicotinic Acid Analogue

Nicotinic acid (Niacin, Vitamin B3) is a long-established therapeutic agent for treating dyslipidemia. Its clinical utility is rooted in its ability to favorably modulate a wide range of blood lipids; it effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides (TG), and lipoprotein(a), while being the most potent agent for increasing high-density lipoprotein (HDL) cholesterol available.[1][2]

However, the clinical use of nicotinic acid is often limited by a significant side effect: a cutaneous vasodilation known as flushing.[3] This harmless but unpleasant effect leads to poor patient compliance. The development of this compound is predicated on the hypothesis that modifying the core nicotinic acid structure can dissociate the therapeutic lipid-modifying effects from the flushing response, thereby creating a superior therapeutic agent.

This guide outlines the critical experiments required to test this hypothesis, establishing a clear dose-response relationship for both efficacy and side effects, and comparing it directly with its parent compound.

Mechanistic Framework: Targeting the HCA₂ Receptor

The primary therapeutic and flushing effects of nicotinic acid are mediated through the activation of the G-protein coupled receptor HCA₂ (also known as GPR109A).[3] Understanding this pathway is critical for designing meaningful assays.

2.1. Therapeutic Pathway (Anti-lipolytic Effect) In adipose tissue, HCA₂ activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP suppresses hormone-sensitive lipase activity, resulting in a decreased mobilization of free fatty acids (FFAs) from adipocytes. The reduced FFA flux to the liver curtails the hepatic synthesis of triglycerides, a crucial component for the assembly of very-low-density lipoproteins (VLDL), the precursors to LDL.[1][4]

cluster_adipocyte Adipocyte cluster_liver Liver NA Nicotinic Acid Analogue HCA2 HCA₂ Receptor (GPR109A) NA->HCA2 Binds Gi Gαi HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces Production HSL ↓ Hormone-Sensitive Lipase Activity cAMP->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids (FFA) Lipolysis->FFA Reduces Flux TG ↓ Triglyceride Synthesis FFA->TG VLDL ↓ VLDL Secretion TG->VLDL

Caption: Therapeutic signaling pathway of nicotinic acid analogues in adipocytes.

2.2. Side Effect Pathway (Cutaneous Flushing) In epidermal Langerhans cells and keratinocytes, HCA₂ activation stimulates a separate pathway involving phospholipase A₂ that leads to the rapid synthesis and release of prostaglandins, particularly Prostaglandin D₂ (PGD₂).[5] PGD₂ acts on receptors in the capillaries of the skin, causing vasodilation and the characteristic flushing sensation.

cluster_skin_cell Langerhans Cell / Keratinocyte cluster_capillary Skin Capillary NA Nicotinic Acid Analogue HCA2 HCA₂ Receptor (GPR109A) NA->HCA2 Binds PLA2 Phospholipase A₂ HCA2->PLA2 Activates AA Arachidonic Acid Release PLA2->AA COX COX-1 AA->COX PGD2 ↑ Prostaglandin D₂ (PGD₂) Synthesis COX->PGD2 DP1 DP1 Receptor PGD2->DP1 Activates Vaso Vasodilation (Flushing) DP1->Vaso

Caption: Signaling pathway leading to the flushing side effect.

Comparative Framework: Defining Success

To objectively evaluate this compound, it must be benchmarked against a suitable alternative.

Compound IDDescriptionRole in Study
Cmpd-A This compoundTest Article
Cmpd-B Nicotinic AcidBenchmark / Parent Compound
Cmpd-C AtorvastatinMechanistically distinct comparator (Statin)

The primary goal is to determine if Cmpd-A exhibits a superior Therapeutic Index (TI) compared to Cmpd-B . The TI is defined as the ratio of the dose required for a toxic/side effect to the dose required for the desired therapeutic effect.

In Vitro Dose-Response Analysis: Target Engagement and Potency

The first step is to confirm that Cmpd-A engages the HCA₂ receptor and to quantify its potency. A cell-based functional assay measuring a downstream signal is preferable to a simple binding assay as it provides information on functional activity (agonist, antagonist, etc.). We will use a cAMP inhibition assay.

4.1. Experimental Protocol: HCA₂-Mediated cAMP Inhibition Assay

  • Objective: To determine the potency (EC₅₀) of the test compounds in inhibiting forskolin-stimulated cAMP production in cells expressing the HCA₂ receptor.

  • Cell Line: CHO-K1 (Chinese Hamster Ovary) cells stably transfected with the human HCA₂ receptor gene.

  • Methodology:

    • Cell Plating: Seed the CHO-K1-HCA₂ cells into 384-well assay plates and incubate overnight to allow for cell adherence.[6]

    • Compound Preparation: Prepare 11-point, 3-fold serial dilutions of Cmpd-A and Cmpd-B in assay buffer. Include a "no compound" control.

    • Assay: a. Aspirate the culture medium from the cells. b. Add the compound dilutions to the respective wells. c. Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. d. Incubate for the prescribed time (e.g., 30 minutes) at 37°C.

    • Detection: Lyse the cells and detect intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, LANCE, or ELISA).

    • Data Analysis: Normalize the data to the forskolin-only (0% inhibition) and no-forskolin (100% inhibition) controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

start Seed CHO-K1-HCA₂ Cells in 384-well Plate prep Prepare Serial Dilutions of Test Compounds add_cmpd Add Compounds to Cells start->add_cmpd prep->add_cmpd add_fsk Add Forskolin to Stimulate cAMP add_cmpd->add_fsk incubate Incubate at 37°C add_fsk->incubate detect Lyse Cells & Detect cAMP (e.g., HTRF) incubate->detect analyze Normalize Data and Calculate EC₅₀ detect->analyze

Caption: Workflow for the in vitro cAMP inhibition assay.

4.2. Hypothetical In Vitro Data Summary

CompoundTargetAssay TypeEC₅₀ (nM)
Cmpd-A HCA₂cAMP Inhibition12.5
Cmpd-B HCA₂cAMP Inhibition35.0
  • Interpretation: In this hypothetical result, Cmpd-A is approximately 2.8 times more potent than Nicotinic Acid at the HCA₂ receptor. This confirms target engagement and provides a first indication of potentially higher efficacy or efficacy at a lower dose.

In Vivo Dose-Response Analysis: Efficacy and Side Effect Profiling

In vivo studies are essential to understand how in vitro potency translates to physiological effects in a whole organism. We will use a murine model of dyslipidemia.

5.1. Protocol 1: Lipid-Lowering Efficacy in a Murine Model

  • Objective: To determine the dose-dependent efficacy (ED₅₀) of Cmpd-A in reducing serum triglycerides compared to Cmpd-B and Atorvastatin.

  • Animal Model: Male C57BL/6J mice on a high-fat diet for 8-12 weeks to induce dyslipidemia and obesity.

  • Methodology:

    • Acclimatization & Baseline: Acclimatize animals and take baseline blood samples (via tail vein) to confirm hypertriglyceridemia.

    • Group Allocation: Randomize mice into treatment groups (n=8-10 per group). Groups include vehicle control, Cmpd-A (e.g., 1, 3, 10, 30 mg/kg), Cmpd-B (e.g., 3, 10, 30, 100 mg/kg), and Cmpd-C (e.g., 10 mg/kg).

    • Dosing: Administer compounds orally (p.o.) once daily for 14 days. The dose ranges are selected to bracket the expected efficacious concentrations based on in vitro potency and historical data for nicotinic acid.

    • Terminal Bleed: At the end of the study (e.g., 4 hours after the final dose), collect terminal blood samples via cardiac puncture.

    • Biomarker Analysis: Analyze serum for triglycerides, total cholesterol, HDL, and LDL levels using standard enzymatic assays.

    • Data Analysis: Calculate the percent reduction in triglycerides for each animal relative to the vehicle control group mean. Plot the percent reduction against the log of the dose and fit to a sigmoidal dose-response curve to determine the ED₅₀.

5.2. Protocol 2: Flushing Assessment in a Murine Model

  • Objective: To quantify the dose-dependent flushing response (ED₅₀) of Cmpd-A and Cmpd-B.

  • Animal Model: Male C57BL/6J mice (can be the same animals as the efficacy study, assessed after the first dose).

  • Methodology:

    • Baseline Measurement: Measure baseline ear temperature using a non-contact infrared thermometer.

    • Dosing: Administer a single oral dose of the compounds at the same concentrations used in the efficacy study.

    • Time-Course Measurement: Measure ear temperature at multiple time points post-dose (e.g., 15, 30, 45, 60, and 90 minutes).

    • Data Analysis: Determine the maximum increase in ear temperature (ΔT_max) from baseline for each animal. Plot the ΔT_max against the log of the dose to determine the ED₅₀ for the flushing response.

cluster_endpoints Endpoint Analysis start Induce Dyslipidemia in Mice (High-Fat Diet) randomize Randomize into Treatment Groups start->randomize dose Administer Compounds (Once Daily, 14 Days) randomize->dose flush Flushing Assessment (Ear Temperature after 1st Dose) dose->flush lipid Lipid Profiling (Serum Triglycerides after 14 Days) dose->lipid analyze Calculate ED₅₀ for Efficacy and Flushing flush->analyze lipid->analyze

Caption: Integrated workflow for in vivo efficacy and side effect studies.

5.3. Hypothetical In Vivo Data Summary

CompoundEfficacy ED₅₀ (TG Reduction, mg/kg)Flushing ED₅₀ (Ear Temp. Increase, mg/kg)
Cmpd-A 1575
Cmpd-B 4050
Cmpd-C 8Not Applicable

Data Synthesis and Therapeutic Index Calculation

The final step is to integrate all data to compare the therapeutic window of the novel compound against the benchmark.

Therapeutic Index (TI) = Flushing ED₅₀ / Efficacy ED₅₀

CompoundEfficacy ED₅₀ (mg/kg)Flushing ED₅₀ (mg/kg)Therapeutic Index (TI)Interpretation
Cmpd-A 15755.0 A 5-fold window exists between the therapeutic dose and the dose causing flushing.
Cmpd-B 40501.25 A very narrow window; the efficacious dose is very close to the dose that causes side effects.

This structured, comparative dose-response analysis provides clear, actionable data for drug development decisions, validating the hypothesis that the novel analogue represents a potentially superior clinical candidate for the treatment of dyslipidemia.

References

  • Pike, N. (2005). Nicotinic acid: the case for its use. International Journal of Clinical Practice, 59(s148), 26-32. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26. [Link]

  • Maciejewski-Lenoir, D., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. Biochemical pharmacology, 74(8), 1113-1125. [Link]

  • Bhandari, S., & Gupta, S. (2018). Strategy for Designing In Vivo Dose-Response Comparison Studies. In Vivo Models for Drug Discovery, 143-157. [Link]

  • Xiao, Y., et al. (2018). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Eneuro, 5(5). [Link]

  • Karnes, J. H., et al. (2024). Individualized Dose-Response to Statins Associated With Cardiovascular Disease Outcomes. Circulation: Genomic and Precision Medicine, 17(2), e004245. [Link]

  • Oetjens, M. T., et al. (2016). Characterization of statin dose response in electronic medical records. Clinical Pharmacology & Therapeutics, 99(4), 442-449. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research & Review Journals. [Link]

  • O'Neill, K., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS DISCOVERY: Advancing Life Sciences R&D, 27(2), 79-91. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]

  • Khademi, H., et al. (2012). Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells. The Journal of pharmacology and experimental therapeutics, 341(2), 357-366. [Link]

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A Comparative Guide to the Statistical Analysis of Experimental Data for 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid is a nicotinic acid derivative with potential applications in pharmaceuticals and other life sciences sectors. As with any compound of interest, rigorous and statistically sound analytical methods are paramount for accurate quantification and characterization. This guide provides a comprehensive comparison of analytical methodologies for this compound, with a focus on the statistical evaluation of experimental data to ensure scientific integrity and support informed decision-making in research and development.

This document will delve into the nuances of method selection, experimental design, and the statistical tools necessary to compare and validate analytical techniques. We will explore the application of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), two common and powerful techniques in pharmaceutical analysis.[1][2][3]

Physicochemical Properties of this compound (Predicted)

PropertyPredicted ValueImplication for Analysis
Molecular Weight 223.21 g/mol Suitable for both HPLC and LC-MS/MS analysis.
logP 0.8 - 1.5Indicates moderate lipophilicity, suggesting good solubility in common reversed-phase HPLC mobile phases.
pKa 4.5 - 5.0 (acidic)The acidic nature of the carboxylic acid group will influence its retention on reversed-phase columns and its ionization in mass spectrometry.
Water Solubility Moderately SolubleSoluble in aqueous and organic mixtures used as mobile phases.

Note: These values are predictions and should be confirmed experimentally.

Analytical Methodologies: A Comparative Overview

The two primary analytical techniques considered in this guide are HPLC with UV detection and LC-MS/MS. The choice between these methods depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.[1][2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of pharmaceutical compounds.[4] It is known for its reliability and cost-effectiveness. For a compound like this compound, the pyridine ring provides a chromophore that allows for UV detection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly valuable for analyzing complex samples and for bioanalytical studies where low detection limits are required.[5][6]

Experimental Protocols

Workflow for Analytical Method Comparison

Analytical Method Comparison Workflow cluster_0 Method Development & Validation cluster_1 Statistical Comparison cluster_2 Method Selection Method_A HPLC-UV Method Validation Validate both methods for: - Linearity - Precision (Repeatability & Intermediate) - Accuracy - Specificity - LOQ & LOD Method_A->Validation Method_B LC-MS/MS Method Method_B->Validation F_test F-test (Compare Variances/Precision) Validation->F_test Precision Data t_test t-test (Compare Means/Accuracy) Validation->t_test Accuracy Data Decision Select the most suitable method based on: - Statistical significance - Application requirements (sensitivity, cost, etc.) F_test->Decision t_test->Decision

Caption: Workflow for comparing analytical methods.

Detailed Protocol: HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Validation Parameters:

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve. The correlation coefficient (r²) should be > 0.99.

    • Precision: Analyze the QC samples on the same day (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.

    • Accuracy: Determine the recovery of the analyte in the QC samples. The mean recovery should be between 98% and 102%.

    • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.

Detailed Protocol: LC-MS/MS Method
  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with a mixture of methanol and water containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to the analyte.

  • Standard and Sample Preparation:

    • Similar to the HPLC-UV method, but with lower concentration ranges for calibration standards and QC samples.

  • Validation Parameters:

    • Linearity: Analyze the calibration standards and construct a calibration curve. The correlation coefficient (r²) should be > 0.99.

    • Precision: The RSD for QC samples should be ≤ 15% (≤ 20% at the LOQ).[7][8]

    • Accuracy: The mean recovery for QC samples should be within ±15% of the nominal value (±20% at the LOQ).[7][8]

    • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[7][8]

Statistical Comparison of Analytical Methods

To objectively compare the performance of the HPLC-UV and LC-MS/MS methods, statistical tests are employed. The F-test and the t-test are fundamental in this evaluation.[6][9][10]

The Rationale for Statistical Testing

Simply observing differences in the mean and standard deviation of results from two methods is insufficient to conclude that one method is superior. Statistical tests provide a probabilistic framework to determine if the observed differences are statistically significant or simply due to random error.[11]

F-test for Comparing Precision

The F-test is used to compare the variances (and thus the precision) of two sets of data. The null hypothesis (H₀) is that the variances of the two methods are equal.

  • Calculation: F = s₁² / s₂² (where s₁² is the larger variance and s₂² is the smaller variance).

  • Interpretation: The calculated F-value is compared to a critical F-value from a statistical table at a chosen level of significance (e.g., α = 0.05). If the calculated F-value is greater than the critical F-value, the null hypothesis is rejected, indicating a statistically significant difference in the precision of the two methods.

t-test for Comparing Accuracy

The t-test is used to compare the means of two sets of data to determine if there is a significant difference between them.[9][10] The null hypothesis (H₀) is that the means of the two methods are equal.

  • Calculation: The t-statistic is calculated based on the means, standard deviations, and sample sizes of the two datasets.

  • Interpretation: The calculated t-value is compared to a critical t-value. If the calculated t-value is greater than the critical t-value, the null hypothesis is rejected, suggesting a significant difference in the accuracy of the two methods.[11]

Workflow for Statistical Decision Making

Statistical Decision Making Start Have Precision and Accuracy Data from HPLC-UV and LC-MS/MS F_Test Perform F-test on Precision Data Start->F_Test F_Sig Is F-test significant? F_Test->F_Sig t_Test_Unequal Perform t-test assuming unequal variances F_Sig->t_Test_Unequal Yes t_Test_Equal Perform t-test assuming equal variances F_Sig->t_Test_Equal No t_Sig Is t-test significant? t_Test_Unequal->t_Sig t_Test_Equal->t_Sig Conclusion_Diff Methods have statistically different accuracy t_Sig->Conclusion_Diff Yes Conclusion_Same No statistically significant difference in accuracy t_Sig->Conclusion_Same No

Caption: Statistical decision-making process.

Quantitative Performance Comparison

The following table presents typical performance data for the analysis of nicotinic acid and its analogs using HPLC-UV and LC-MS/MS, which can be extrapolated to this compound.

ParameterHPLC-UVLC-MS/MSKey Considerations
Linearity (r²) > 0.999> 0.999Both methods demonstrate excellent linearity.
Precision (RSD) ≤ 2%≤ 15% (≤ 20% at LLOQ)[7][8]LC-MS/MS has higher acceptable variability due to its greater complexity and sensitivity.
Accuracy (Recovery) 98 - 102%85 - 115%[7][8]Both methods provide acceptable accuracy, with HPLC-UV often showing tighter recovery ranges for simpler matrices.
LOQ ~100 - 500 ng/mL~0.1 - 10 ng/mL[5][6]LC-MS/MS is significantly more sensitive, making it suitable for trace-level analysis.

Comparison with Alternative Compounds

This compound, as a nicotinic acid derivative, may have applications as a nicotinic acid receptor agonist. Nicotinic acid itself is used to treat dyslipidemia.[12] Therefore, its performance and analytical characterization can be compared to other classes of lipid-lowering agents:

  • Statins (e.g., Atorvastatin, Simvastatin): These are the most commonly prescribed drugs for high cholesterol.[12]

  • Fibrates (e.g., Fenofibrate): These are used to lower triglyceride levels.

  • PCSK9 Inhibitors (e.g., Evolocumab): A newer class of injectable drugs for lowering LDL cholesterol.[12]

  • Other Nicotinic Acid Receptor Agonists: Novel compounds designed to have similar efficacy to nicotinic acid but with fewer side effects.[9][10][13]

The analytical methods described in this guide are essential for the development and quality control of this compound, enabling its comparison with these established and emerging therapies.

Conclusion

The selection of an appropriate analytical method for this compound depends on the specific research or quality control objective. HPLC-UV offers a reliable and cost-effective solution for routine analysis where high sensitivity is not required. In contrast, LC-MS/MS is the method of choice for bioanalytical studies, trace impurity analysis, and when high selectivity is paramount.

The application of statistical tests, such as the F-test and t-test, is not merely a regulatory requirement but a fundamental aspect of good scientific practice. These tools provide the necessary evidence to make informed decisions about method suitability and to ensure the reliability and trustworthiness of the generated data. This guide provides a framework for researchers to approach the statistical analysis of experimental data with confidence, ultimately contributing to the robust development of new chemical entities.

References

  • Roy, B., Singh, B., Rizal, A., & Malik, C. P. (2014). Bioanalytical Method Development and Validation of Niacin and Nicotinuric Acid in Human Plasma by LC–MS/MS. International Journal of Pharmaceutical Sciences and Research, 5(7), 2896-2903.
  • Drugs.com. (n.d.). Nicotinic Acid Alternatives Compared. Retrieved from [Link]

  • ResearchGate. (2025). Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS. Retrieved from [Link]

  • Medikamenter Quality Services. (2025). Statistical Tools in Analytical Method Validation. Retrieved from [Link]

  • MDPI. (n.d.). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Retrieved from [Link]

  • University of Toronto. (2019). Comparison of standard deviations - The F-test. Retrieved from [Link]

  • ResearchGate. (2022). When are t-test and f-test used and the difference between them?. Retrieved from [Link]

  • Testbook. (n.d.). Difference Between an F-Test and T-Test: Learn Key Differences. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Retrieved from [Link]

  • International Journal of Metrology and Quality Engineering. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Pharmaguddu. (2023). Difference between HPLC and LCMS with Schematic diagram. Retrieved from [Link]

  • PubMed. (2012). Prediction of physicochemical properties. Retrieved from [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid. As a compound synthesized for research and development, specific regulatory disposal codes may not be explicitly established. Therefore, this protocol is grounded in a conservative approach, treating the substance with the caution merited by its constituent chemical moieties: a tetrahydrofuran (THF) derivative and a nicotinic acid derivative. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Core Principle: Hazard-Based Waste Identification

  • Tetrahydrofuran (THF) Moiety : The presence of the THF ring is a primary safety concern. THF is a highly flammable liquid and, critically, can form explosive peroxides upon exposure to air and light.[1][2][3][4] These peroxides are shock-sensitive and pose a significant explosion hazard.[2] Therefore, any derivative containing this structure should be handled as potentially peroxide-forming.

  • Nicotinic Acid Moiety : Nicotinic acid is a stable solid but is classified as a serious eye irritant.[5][6] As a carboxylic acid, it can react with bases. While less acutely hazardous than the THF component, it contributes to the overall chemical profile and dictates certain handling and segregation requirements.

Based on this analysis, this compound must be managed as a flammable, potentially peroxide-forming, irritant hazardous chemical waste .

Hazard Summary and Classification

The following table summarizes the known hazards of the parent compounds, which should be assumed for the derivative until specific data is available.

Hazard ClassificationTetrahydrofuran (THF)Nicotinic AcidInferred for this compound
GHS Pictograms GHS02 (Flammable), GHS07 (Irritant), GHS08 (Health Hazard)[4]GHS07 (Irritant)[5]GHS02, GHS07, GHS08
Hazard Statements H225: Highly flammable liquid and vapour.[1][3] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] H351: Suspected of causing cancer.[4] EUH019: May form explosive peroxides.[4]H319: Causes serious eye irritation.[5][6]Assumed to possess all hazards of its components.
Physical Form Colorless Liquid[7]White Crystalline Powder[8]Likely a solid or oil.
Primary Disposal Concern Flammability, Peroxide Formation[2][7]Solid Chemical WasteFlammable, Peroxide-Forming Organic Acid Waste

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the safe management and disposal of this chemical waste.

DisposalWorkflow cluster_0 Step 1: At the Point of Generation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage in Laboratory cluster_3 Step 4: Final Disposal A Waste Generation (Unused reagent, reaction byproduct, contaminated materials) B Don Personal Protective Equipment (PPE) (Safety Goggles, Lab Coat, Nitrile Gloves) A->B ALWAYS C Segregate as Hazardous Waste (Flammable, Peroxide-Former, Organic Acid) B->C D Select Compatible Waste Container (Glass or HDPE, Screw Cap) C->D E Affix Hazardous Waste Label (Complete all fields: Full Chemical Name, Hazards, PI Name, Date) D->E F Keep Container Closed (Except when adding waste) E->F G Store in Satellite Accumulation Area (SAA) F->G H Use Secondary Containment (Segregate from bases and oxidizers) G->H I Maintain Waste Log H->I J Container is Full or Project is Complete I->J K Request Waste Pickup (Contact Institutional EHS Office) J->K L EHS Collects for Final Disposal K->L

Caption: Disposal workflow for this compound.

Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for safe handling and disposal.

Part I: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn:

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Nitrile gloves. Given that THF penetrates most common lab gloves rapidly, gloves should be changed immediately if contamination is suspected.[2]

  • Body Protection : A standard laboratory coat.

  • Footwear : Closed-toe shoes are mandatory in the laboratory.

Part II: Waste Collection and Segregation
  • Designate as Hazardous Waste : From the moment of generation, treat all materials contaminated with this compound as hazardous waste. This includes pure chemical, reaction mixtures, solutions, and contaminated items (e.g., weigh boats, pipette tips, gloves).

  • Prohibited Disposal Methods :

    • DO NOT dispose of this chemical down the sink.[9][10][11]

    • DO NOT dispose of it in the regular trash.[9][11]

    • DO NOT allow it to evaporate in a fume hood as a method of disposal.[11][12]

  • Segregation : Keep this waste stream separate from other waste types. Specifically:

    • Store away from bases and strong oxidizing agents to prevent chemical reactions.[10][12]

    • If you have separate waste streams for halogenated and non-halogenated solvents, this compound belongs in the non-halogenated stream.

Part III: Containerization and Labeling
  • Container Selection :

    • Use a sturdy, leak-proof container made of chemically compatible material, such as borosilicate glass or high-density polyethylene (HDPE).[9][10]

    • The container must have a secure, screw-top cap to prevent leaks and vapor release.[10][13] Keep the container closed at all times except when adding waste.[9][11]

  • Labeling :

    • As soon as the first drop of waste is added, label the container with an official Hazardous Waste tag provided by your institution's Environmental Health & Safety (EHS) department.[2][9][11]

    • The label must include, at a minimum:

      • The words "Hazardous Waste".[14][15]

      • The full, unabbreviated chemical name: "this compound" and any other components in the waste mixture with their approximate percentages.[9]

      • The associated hazards (e.g., Flammable, Irritant, Potential Peroxide-Former).[15]

      • The name of the Principal Investigator and the laboratory location.[11]

Part IV: Storage and Accumulation
  • Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within the laboratory.[10][14] This area must be at or near the point of generation and under the control of laboratory personnel.[13]

  • Secondary Containment : Place the waste container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks or spills.[9][12] This is mandatory for liquid waste.

  • Storage Conditions : Store the waste away from heat, sparks, open flames, or any other ignition sources.[1][12]

Part V: Disposal of Empty Containers

The original container that held the pure chemical must also be disposed of as hazardous waste unless properly decontaminated.

  • Rinsing : Thoroughly empty the container. The first rinse with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous waste in your flammable waste stream.[9]

  • Triple Rinsing : For containers that held acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[9] While this compound is not listed as acutely toxic, adopting this as a best practice is recommended.

  • Final Disposal : After triple rinsing and allowing the container to air-dry in a fume hood, obliterate or remove the original label.[9][11] The clean, defaced container can then typically be disposed of in the designated container for broken glass.[9]

Part VI: Requesting Final Disposal
  • Monitor Fill Level : Do not overfill waste containers. Leave at least one inch of headspace to allow for expansion.[10]

  • Arrange for Pickup : Once the container is full, the project is complete, or the waste has been stored for the maximum allowable time per institutional policy (e.g., 90 days), submit a chemical waste collection request to your EHS department.[9][11]

  • Do Not Transport : Never transport hazardous waste outside of your laboratory. EHS personnel are specially trained for this task.[11]

Spill and Emergency Procedures

  • Small Spills (<100 mL) : If you are trained and have access to a chemical spill kit, you may clean up small spills.[2]

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent material.

    • Remove all ignition sources from the area.[7]

    • Collect the contaminated absorbent material using non-sparking tools, place it in a sealed bag or container, label it as hazardous waste, and dispose of it with the chemical waste.

  • Large Spills (>100 mL) or Unknowns :

    • Evacuate the area immediately.

    • Alert others to stay away.

    • If there is a fire or medical emergency, call emergency services.

    • Contact your institution's EHS department for emergency response and cleanup.[2]

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Tetrahydrofuran (THF). Chemius.
  • Tetrahydrofuran (THF) - Standard Operating Procedure. University of California, Santa Barbara.
  • NICOTINIC ACID EXTRA PURE. Loba Chemie.
  • Managing Hazardous Chemical Waste in the Lab.
  • Laboratory Waste Management: The New Regul
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • Safety D
  • Nicotinic Acid.
  • Safety D
  • Tetrahydrofuran Hazard Summary. New Jersey Department of Health.
  • Tirzepatide / Niacinamide Injection. Empower Pharmacy.
  • Safety D
  • SAFETY D
  • Niacin recycling, refining methd and wastewater treatment method in one kind waste water containing niacin.
  • SAFETY D
  • Safety D
  • Nicotinic acid production.

Sources

A Risk-Based Guide to Personal Protective Equipment for Handling 2-((Tetrahydrofuran-3-yl)oxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound at the forefront of research, 2-((Tetrahydrofuran-3-yl)oxy)nicotinic acid lacks a comprehensive, publicly available Safety Data Sheet (SDS). In such cases, a Senior Application Scientist must adopt a risk-based safety assessment grounded in the chemical's constituent functional groups. This guide synthesizes safety and handling protocols from the two core structural components: Nicotinic Acid and Tetrahydrofuran (THF) . By understanding the hazards of these parent structures, we can establish a robust and scientifically-defensible protocol for personal protective equipment (PPE) and handling.

This document provides essential, procedural guidance to ensure the safety of all laboratory personnel engaged in the handling, use, and disposal of this compound.

Hazard Assessment: A Tale of Two Moieties

The potential hazards of this compound are a composite of its primary structural features.

  • The Nicotinic Acid Backbone: Nicotinic acid (Vitamin B3) is generally a solid with a well-characterized, relatively low hazard profile. The primary risks are irritation upon direct contact. Key hazards include:

    • Eye Irritation: Causes serious eye irritation[1].

    • Skin Contact: May cause skin irritation after prolonged contact[2][3].

    • Inhalation: Inhalation of dust may cause respiratory tract irritation[2][3].

  • The Tetrahydrofuran (THF) Ether Group: The THF moiety introduces more significant hazards that dictate the majority of the handling precautions. THF is a volatile, flammable liquid with several critical risks:

    • Flammability: It is a highly flammable liquid and vapor, with vapors being heavier than air and capable of flashing back from an ignition source[4][5].

    • Peroxide Formation: Critically, THF can form explosive peroxides upon exposure to air and light, especially after prolonged storage[4][6][7]. Containers should be dated upon opening and checked for peroxides if stored for extended periods.

    • Serious Health Hazards: THF is suspected of causing cancer (Carcinogenicity Category 2) and may cause respiratory irritation, drowsiness, or dizziness[4][8]. It is also harmful if swallowed[4].

Given the combined structure, we must assume the final compound may be a solid or a viscous oil. The primary handling concerns are dominated by the potential for eye irritation, unknown skin absorption risks, and the severe latent hazards of any residual or degraded THF. Therefore, a conservative approach to PPE is mandatory.

Comprehensive PPE Protocol

Adherence to the following PPE standards is required for all personnel handling this compound.

Engineering Controls: The First Line of Defense

Before selecting personal gear, ensure the primary engineering controls are in place and operational.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of any dusts, aerosols, or vapors[9][10].

  • Safety Stations: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work[9][11].

Personal Protective Equipment Selection and Use

The following table summarizes the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN 166 compliant). A face shield should be worn over goggles during procedures with a high splash risk.Protects against splashes and potential dust, addressing the serious eye irritation risk from both the nicotinic acid and THF moieties[4][11].
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a barrier against skin contact. Gloves must be inspected before use and removed properly to avoid contaminating skin. Dispose of gloves immediately after handling or if contamination is suspected[2].
Body Protection Flame-retardant laboratory coat.Protects skin and personal clothing from contamination and provides a degree of protection from the flammability hazard associated with the THF component[4].
Respiratory Protection Not required if handled exclusively within a certified fume hood.A fume hood provides adequate protection from inhalation hazards. If work must be done outside a hood (not recommended), a NIOSH-approved respirator with an organic vapor cartridge would be necessary[9][11].

Operational and Disposal Plans

A safe experiment is planned from start to finish. This includes preparation, handling, and subsequent disposal.

Step-by-Step Handling Procedure
  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the fume hood sash is at the appropriate working height.

    • Gather all necessary equipment (spatulas, weigh boats, glassware) and place it inside the fume hood.

    • Have spill control materials (absorbent pads, sand) readily available[12].

  • Aliquotting and Handling:

    • Carefully open the container, avoiding any creation of dust.

    • Use a clean spatula to transfer the desired amount of the compound onto a weigh boat or directly into a reaction vessel.

    • If creating a solution, add the solvent to the compound slowly to avoid splashing.

    • Once the transfer is complete, securely close the primary container.

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood.

    • Properly dispose of all contaminated disposable materials (gloves, weigh boats, wipes) in a designated hazardous waste container.

    • Remove lab coat and gloves following proper technique.

    • Wash hands thoroughly with soap and water[13].

Spill Management Protocol

In the event of a spill, immediate action is crucial to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment area, evacuate the lab.

  • Contain: For small spills within the fume hood, use an inert absorbent material like sand or vermiculite to cover and contain the material[9][12]. Do not use combustible materials like paper towels to clean up the neat compound.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water[9].

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Container: Dispose of all solid and liquid waste in a clearly labeled, sealed hazardous waste container.

  • Regulatory Compliance: Waste disposal must be managed through your institution's Environmental Health & Safety (EHS) office to ensure compliance with all local, regional, and national regulations[3]. Do not pour any waste down the drain[4].

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_start Start: New Task verify_controls Verify Engineering Controls (Fume Hood, Eyewash) prep_start->verify_controls don_ppe Don Full PPE (Goggles, Gloves, Lab Coat) verify_controls->don_ppe prep_materials Prepare Materials in Hood don_ppe->prep_materials handle_compound Weigh & Transfer Compound prep_materials->handle_compound spill_check Spill Occurred? handle_compound->spill_check handle_spill Execute Spill Protocol spill_check->handle_spill Yes close_container Securely Close Container spill_check->close_container No handle_spill->close_container cleanup_area Decontaminate Work Area close_container->cleanup_area dispose_waste Dispose Waste in Labeled Hazardous Container cleanup_area->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands task_end End of Task wash_hands->task_end

Caption: Safe handling workflow from preparation to disposal.

References

  • (Niacin) MSDS CAS - 59-67-6. Oxford Lab Fine Chem LLP. [Link]

  • Safety Data Sheet: Nicotinic acid. Carl ROTH. [Link]

  • Material Safety Data Sheet Tetrahydrofuran. Vastani. [Link]

  • Tetrahydrofuran - Safety Data Sheet. Carl ROTH. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.